S-Hexylglutathione
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDWCWJDCOHDG-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-56-7 | |
| Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Hexylglutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEXYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of S-Hexylglutathione: A Technical Guide for Researchers
December 12, 2025
Abstract
S-Hexylglutathione (SHG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866) (GSH). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a primary focus on its role as a potent competitive inhibitor of Glutathione S-transferases (GSTs). We will delve into its binding kinetics, the structural basis of its inhibitory action, and its implications in various cellular processes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, oncology, and toxicology.
Introduction to this compound and Glutathione S-Transferases
Glutathione S-transferases (GSTs) are a superfamily of dimeric enzymes pivotal in cellular detoxification.[1] They catalyze the conjugation of glutathione to a wide array of endogenous and xenobiotic electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[2] This process is a critical component of the phase II detoxification pathway. GSTs are classified into several classes, including Alpha, Mu, Pi, Theta, and Sigma, based on their sequence homology.[2] The active site of a GST monomer is composed of two distinct regions: the G-site, which specifically binds glutathione, and the adjacent H-site, a more promiscuous hydrophobic pocket that accommodates the electrophilic substrate.[1][2]
This compound is an S-substituted glutathione where the thiol hydrogen is replaced by a hexyl group.[3][4] This structural modification is key to its primary mechanism of action as a competitive inhibitor of GSTs.[3][5]
Mechanism of Action: Competitive Inhibition of Glutathione S-Transferases
The principal mechanism of action of this compound is its function as a competitive inhibitor of Glutathione S-transferases.[3][5] This inhibition occurs through its direct competition with the endogenous substrate, glutathione, for binding to the G-site within the enzyme's active site.[2]
Molecular dynamics simulations and structural studies have elucidated the specifics of this interaction.[2] While the glutathione moiety of SHG occupies the G-site, mimicking the binding of GSH, its hexyl chain extends into the hydrophobic H-site.[2] This dual occupancy of both the G- and H-sites sterically hinders the binding of the electrophilic co-substrate, thereby preventing the catalytic conjugation reaction from occurring.[2]
The binding of SHG to GSTs can also induce conformational changes in the enzyme. Studies on porcine class Pi GST (pGSTP1-1) have shown that the binding of SHG can stabilize the enzyme against urea-induced unfolding, in contrast to glutathione itself which appears to destabilize the structure.[1] This suggests that the interaction of the hexyl group with the H-site contributes to a more stable enzyme-inhibitor complex.
Signaling Pathways and Cellular Implications
The inhibition of GSTs by this compound has significant downstream cellular consequences. GSTs are not only detoxification enzymes but also play roles in intracellular signaling pathways. For instance, some GST isoforms can sequester signaling molecules, such as c-Jun N-terminal kinase (JNK), thereby inhibiting their activity.[4] While direct modulation of specific signaling pathways by SHG is an area of ongoing research, its ability to inhibit GSTs suggests it could indirectly influence these pathways by preventing the sequestration of signaling proteins.
In the context of cancer, elevated levels of certain GSTs are often associated with drug resistance, as they can detoxify chemotherapeutic agents.[6] By inhibiting GSTs, SHG has the potential to act as a chemosensitizer, enhancing the efficacy of anticancer drugs. Furthermore, because cancer cells are often under high oxidative stress, the inhibition of GSTs, which play a role in managing this stress, could be a therapeutic strategy.[7][8]
The inhibitory properties of SHG have also been exploited in agricultural applications, where it is used as a synergist with insecticides to combat resistance in insects that is mediated by GSTs.[2]
Quantitative Data: Binding Affinity and Inhibition Constants
The affinity of this compound for various GST isoforms has been quantified. This data is crucial for understanding its potency and selectivity as an inhibitor.
| GST Isoform | Ligand | Parameter | Value | Reference |
| Human GST P1-1 (wild-type) | This compound | Kd | 1.27 µM | [3] |
| Human GST P1-1 (Y49F mutant) | This compound | Kd | 3.7 µM | [3] |
Experimental Protocols
The determination of the mechanism of action of this compound relies on a variety of experimental techniques. Below are generalized protocols for key experiments.
Determination of Dissociation Constant (Kd) by Fluorescence Quenching
This method is used to measure the binding affinity of a ligand (SHG) to a protein (GST) by observing changes in the protein's intrinsic tryptophan fluorescence.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of purified GST in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of a spectrofluorometer to 295 nm (to selectively excite tryptophan residues) and the emission wavelength to scan from 300 to 400 nm.
-
Place a known concentration of the GST solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Make successive additions of small aliquots of the SHG stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the SHG concentration.
-
Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation or a specific binding equation) to determine the dissociation constant (Kd).
-
Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor (SHG) required to reduce the activity of an enzyme (GST) by 50%.
Protocol:
-
Assay Components:
-
Purified GST enzyme.
-
Glutathione (GSH) as the co-substrate.
-
A suitable electrophilic substrate for GST (e.g., 1-chloro-2,4-dinitrobenzene, CDNB).
-
This compound at various concentrations.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, GST enzyme, and varying concentrations of SHG.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding GSH and CDNB.
-
Monitor the rate of formation of the product (the GSH-DNB conjugate) by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each SHG concentration.
-
Plot the percentage of enzyme activity against the logarithm of the SHG concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Affinity Chromatography for GST Purification
This compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix for the purification of GSTs.[3][9]
Protocol:
-
Matrix Preparation:
-
Couple this compound to an activated agarose resin according to the manufacturer's instructions.
-
Pack the this compound-agarose into a chromatography column and equilibrate with a binding buffer.
-
-
Protein Loading and Washing:
-
Load a cell lysate or protein mixture containing GSTs onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound GSTs from the column using a competitive ligand, such as a high concentration of free this compound or glutathione, or by changing the pH or ionic strength of the buffer.
-
-
Analysis:
-
Analyze the eluted fractions for the presence and purity of GSTs using SDS-PAGE and a GST activity assay.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competitive inhibition of GST by this compound.
Caption: Workflow for GST purification by affinity chromatography.
Conclusion
This compound serves as a valuable research tool and a model competitive inhibitor for Glutathione S-transferases. Its mechanism of action, centered on the dual occupancy of the G- and H-sites of the enzyme, is well-characterized. The ability of SHG to potently inhibit GST activity underscores its utility in studies aimed at elucidating the roles of GSTs in cellular physiology and pathology. Further research into the specific effects of SHG on GST-mediated signaling pathways and its potential as a synergistic agent in therapeutic contexts is warranted. This guide provides a foundational understanding for professionals engaged in such research endeavors.
References
- 1. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. esliteglutathione.com [esliteglutathione.com]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]
S-Hexylglutathione: A Technical Guide to its Function as a Competitive Inhibitor of Glutathione S-Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, metabolizing a wide array of xenobiotics and endogenous electrophilic compounds. Furthermore, GSTs are increasingly recognized for their roles in cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which governs processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of GST activity is implicated in various pathologies, including cancer and drug resistance, making them a compelling target for therapeutic intervention.
S-Hexylglutathione (S-HG) is a synthetic derivative of glutathione that acts as a competitive inhibitor of GSTs. By mimicking the structure of the endogenous substrate glutathione (GSH), S-HG binds to the active site of GSTs, thereby preventing the conjugation and detoxification of other substrates. This inhibitory action makes S-HG a valuable tool for studying the physiological and pathological roles of GSTs and a potential lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory kinetics, the experimental protocols for its characterization, and its impact on GST-mediated signaling pathways.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound against various GST isozymes is a critical parameter for its application in research and drug development. While comprehensive Ki and IC50 values across all human GST isozymes are not extensively documented in publicly available literature, the following tables summarize the available quantitative data.
| Parameter | GST Isozyme | Value (µM) | Comments |
| Kd | Human GSTP1-1 (wild-type) | 1.27 | Dissociation constant, indicating high binding affinity. |
| EC50 | GSTABP-H labeling | 41.5 | Concentration for 50% effective inhibition of probe labeling. |
Table 1: Binding and Inhibition Constants of this compound
It is important to note that this compound has also been observed to delay the inhibition of GST 3-3 by other compounds, suggesting a competitive interaction at the active site.[1] Further research is required to establish a complete inhibitory profile of this compound against a broader range of GST isozymes.
Experimental Protocols
The following section details the methodologies for key experiments related to the characterization of this compound as a GST inhibitor.
Determination of GST Activity and Inhibition
A standard method for measuring GST activity and its inhibition involves a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The conjugation of GSH to CDNB, catalyzed by GST, results in the formation of a product that absorbs light at 340 nm.
Materials:
-
Glutathione S-transferase (purified isozyme or cell lysate)
-
This compound
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Protocol for IC50 Determination:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Prepare a stock solution of GSH in buffer.
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare the assay buffer (e.g., 0.1 M potassium phosphate, pH 6.5).
-
-
Set up the Assay:
-
In a 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, a fixed concentration of GSH (e.g., 1 mM), and a fixed concentration of GST enzyme.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a fixed concentration of CDNB (e.g., 1 mM) to each well.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the GST activity, by fitting the data to a suitable dose-response curve.
-
Protocol for Ki Determination (Competitive Inhibition):
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (CDNB) and the inhibitor (this compound).
-
Perform a Matrix of Experiments:
-
Set up a series of experiments with several fixed concentrations of this compound (including zero).
-
For each inhibitor concentration, vary the concentration of the substrate (CDNB) over a range that brackets the Michaelis constant (Km) of the enzyme for that substrate.
-
Maintain a constant concentration of the other substrate, GSH.
-
-
Measure Reaction Velocities:
-
Measure the initial reaction velocities for all combinations of substrate and inhibitor concentrations as described above.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
For competitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the y-axis.
-
The Ki can be determined from the x-intercept of the Dixon plot or by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
Inhibition of Glutathione S-Transferase by this compound
This compound acts as a competitive inhibitor by binding to the same active site on the GST enzyme as the natural substrate, glutathione. This prevents the enzyme from carrying out its detoxification function.
Caption: Competitive inhibition of GST by this compound.
Experimental Workflow for Determining Inhibitory Constants
The process of determining the inhibitory constants (IC50 and Ki) of this compound involves a systematic experimental approach followed by data analysis.
References
The Pivotal Role of S-Hexylglutathione in Cellular Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Hexylglutathione (SHG), a synthetic derivative of the endogenous antioxidant glutathione (B108866) (GSH), serves as a potent competitive inhibitor of Glutathione S-transferases (GSTs). This characteristic positions SHG as an invaluable tool in the study of cellular detoxification pathways, particularly the Phase II metabolism of xenobiotics. By reversibly binding to the active site of GSTs, SHG facilitates detailed investigation into the enzyme kinetics and the physiological roles of various GST isozymes. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibition data across different GST isozymes, detailed experimental protocols for its application in research, and its emerging role in drug development as a potential chemosensitizing agent.
Introduction to Cellular Detoxification and Glutathione S-Transferases
Cellular detoxification is a complex network of enzymatic processes that protect cells from the harmful effects of both endogenous and exogenous toxins (xenobiotics). This system is broadly divided into three phases. Phase II detoxification, a critical component of this defense mechanism, involves the conjugation of xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion from the body.[1]
Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds.[2][3] This conjugation neutralizes the electrophilic sites of toxins, rendering them less reactive and more readily transportable. GSTs are dimeric proteins with two active sites, each comprising a G-site that binds GSH and an adjacent H-site that accommodates the hydrophobic electrophilic substrate.[4] Overexpression of certain GST isozymes has been implicated in the development of resistance to various cancer chemotherapeutic drugs.[2]
This compound: A Competitive Inhibitor of GSTs
This compound is an S-substituted derivative of glutathione where the hydrogen atom of the thiol group is replaced by a hexyl group.[5] This structural modification allows SHG to act as a competitive inhibitor of GSTs.[5][6]
Mechanism of Action
This compound competitively inhibits GSTs by binding to the G-site, the same site where the natural substrate, glutathione, binds.[4] Molecular dynamics simulations have revealed that while the glutathione moiety of SHG occupies the G-site, its aliphatic hexyl chain protrudes into the hydrophobic H-site.[7] This dual occupancy of both the G-site and H-site effectively blocks the binding of both GSH and the electrophilic substrate, thereby inhibiting the conjugation reaction.[7]
dot
Caption: Mechanism of GST inhibition by this compound.
Quantitative Analysis of GST Inhibition by this compound
The inhibitory potency of this compound varies among different GST isozymes. This section summarizes the available quantitative data on the inhibition of various GSTs by SHG.
| GST Isozyme | Organism | Inhibition Parameter | Value (µM) | Reference(s) |
| GST P1-1 (wild-type) | Human | Kd | 1.27 | [5] |
| GST P1-1 (Y49F mutant) | Human | Kd | 3.7 | [5] |
| GST (unspecified) | Plutella xylostella | EC50 | 41.5 | [8] |
| GST 3-3 | Rat | Inhibition Delay Conc. | 20 | [9] |
Kd: Dissociation constant; EC50: Half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Glutathione S-Transferase (GST) Activity Assay
This protocol describes a common spectrophotometric method for measuring GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[4][5][10]
Materials:
-
100 mM CDNB in ethanol
-
100 mM Reduced Glutathione (GSH)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 6.5
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1.5 ml, plastic or quartz)
Procedure:
-
Prepare Assay Cocktail: For each assay, prepare 1 ml of the cocktail:
-
980 µl PBS, pH 6.5
-
10 µl of 100 mM CDNB
-
10 µl of 100 mM GSH
-
Mix well. The solution may initially appear cloudy but should clear upon mixing.
-
-
Assay Measurement:
-
Pipette 900 µl of the assay cocktail into each cuvette (one for the blank and one for each sample).
-
Incubate the cuvettes at 30°C in the spectrophotometer for 5 minutes to equilibrate.
-
To the blank cuvette, add 100 µl of PBS and zero the spectrophotometer.
-
To each sample cuvette, add 100 µl of the enzyme sample and mix.
-
Measure the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculation of GST Activity:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank reaction from the rate of each sample reaction.
-
Calculate GST activity using the following formula:
-
GST Activity (U/ml) = [(Adjusted ΔA340/min) / (Molar extinction coefficient of CDNB)] x (Total volume / Sample volume) x Dilution factor
-
The molar extinction coefficient for the CDNB-GSH conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹.[4]
-
dot
Caption: Workflow for a typical GST activity assay.
Determination of IC50 and Ki for GST Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a GST inhibitor like this compound.[6][11]
Materials:
-
Purified GST enzyme
-
GST activity assay reagents (as in 4.1)
-
Inhibitor stock solution (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure for IC50 Determination:
-
Prepare a series of dilutions of the inhibitor.
-
In a 96-well plate, add the GST enzyme, GSH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding CDNB.
-
Measure the reaction rate as described in the GST activity assay.
-
Plot the percentage of GST activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GST activity, using non-linear regression analysis.
Procedure for Ki Determination:
-
Perform GST activity assays with varying concentrations of the substrate (CDNB) in the absence and presence of different fixed concentrations of the inhibitor.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or use non-linear regression to determine the apparent Km and Vmax values in the presence of the inhibitor.
-
For a competitive inhibitor, the Ki can be calculated using the following equation:
-
Km_app = Km * (1 + [I]/Ki)
-
Where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cultured cells.[12][13]
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
dot
Caption: Workflow for a cell viability (MTT) assay.
Affinity Purification of GST using this compound-Agarose
This compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix for the purification of GSTs.[2][14][15]
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione)
-
Cell lysate containing the GST of interest
Procedure:
-
Column Preparation: Pack the this compound-agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate to allow for binding of the GST to the immobilized SHG.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound GST by applying the Elution Buffer. The free glutathione in the elution buffer will compete with the immobilized SHG for binding to the GST, thus releasing the purified enzyme from the resin.
-
Fraction Collection: Collect the eluted fractions and analyze for the presence of the purified GST using SDS-PAGE and a GST activity assay.
Role in Drug Development and Research
Overcoming Chemotherapy Resistance
Many cancer cells overexpress GSTs, which can contribute to multidrug resistance by detoxifying chemotherapeutic agents.[2] By inhibiting GST activity, this compound and other GST inhibitors have the potential to act as chemosensitizing agents, enhancing the efficacy of conventional anticancer drugs.[16] For example, inhibiting GSTs can increase the intracellular concentration and cytotoxicity of drugs like cisplatin (B142131) and doxorubicin (B1662922).[17][18]
A Tool for Studying Xenobiotic Metabolism
This compound serves as a critical research tool for elucidating the specific roles of different GST isozymes in the metabolism of various xenobiotics. By selectively inhibiting GST activity, researchers can determine the contribution of this pathway to the overall detoxification and bioactivation of drugs and environmental toxins.
Conclusion
This compound is a well-characterized and potent competitive inhibitor of Glutathione S-transferases. Its ability to specifically target the active site of these crucial detoxification enzymes makes it an indispensable tool for researchers in toxicology, pharmacology, and drug development. The detailed experimental protocols provided in this guide offer a practical framework for utilizing SHG to investigate GST function, screen for novel inhibitors, and explore strategies to overcome chemotherapy resistance. As our understanding of the intricate roles of GSTs in health and disease continues to grow, the importance of specific and reliable inhibitors like this compound will undoubtedly increase.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Characterization of this compound-binding proteins of human hepatocellular carcinoma: separation of enoyl-CoA isomerase from an Alpha class glutathione transferase form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin, glutathione and the third wheel: a copper-(1,10-phenanthroline) complex modulates cisplatin–GSH interactions from antagonism to synergism in cancer cells resistant to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Enzyme Kinetics and NMR-Based Product Elucidation for Glutathione S-Conjugation of the Anticancer Unsymmetrical Bisacridine C-2028 in Liver Microsomes and Cytosol: Major Role of Glutathione S-Transferase M1-1 Isoenzyme [mdpi.com]
- 5. Crystal structures and kinetic studies of human Kappa class glutathione transferase provide insights into the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human mitochondrial glutathione transferases: Kinetic parameters and accommodation of a mitochondria-targeting group in substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Is the combinational administration of doxorubicin and glutathione a reasonable proposal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Hexylglutathione: A Technical Guide to its Discovery, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Hexylglutathione (SHG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866). Initially synthesized and characterized for its role as an inhibitor of glyoxalase I, it has since become an invaluable tool in biochemistry and drug discovery, primarily as a potent competitive inhibitor of Glutathione S-Transferase (GST) enzymes. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of this compound, with a focus on presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Initial Synthesis
This compound was first described in a 1971 publication by Vince, Daluge, and Wadd, as part of a study investigating the inhibitory effects of various S-substituted glutathione derivatives on glyoxalase I.[1][2][3][4][5] The synthesis was achieved through the reaction of glutathione with the corresponding alkyl halide.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the method described by Vince et al. (1971).
Materials:
-
Glutathione (reduced form)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolution of Glutathione: Dissolve a specific molar quantity of reduced glutathione in a minimal amount of aqueous sodium hydroxide solution. The alkaline condition is necessary to deprotonate the thiol group of the cysteine residue, making it a nucleophile.
-
Reaction with 1-Bromohexane: To the stirring glutathione solution, add an equimolar amount of 1-bromohexane dissolved in ethanol. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion of glutathione attacks the carbon atom bearing the bromine atom, displacing the bromide ion.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up and Purification:
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the crude this compound by filtration.
-
Wash the crude product with water to remove any unreacted glutathione and salts.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Initial Characterization as a Glyoxalase I Inhibitor
The initial research on this compound focused on its ability to inhibit glyoxalase I, a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[1][2][3][4][5][6]
Mechanism of Action
This compound acts as a competitive inhibitor of glyoxalase I. It structurally mimics the hemithioacetal substrate formed from glutathione and methylglyoxal, thereby competing for the active site of the enzyme.
Quantitative Data: Inhibition of Glyoxalase I
The inhibitory potency of this compound against glyoxalase I was determined by kinetic studies. The key parameter obtained was the inhibition constant (Ki).
| Compound | Enzyme | Inhibition Type | Ki Value (mM) |
| This compound | Glyoxalase I | Competitive | 0.13 |
Table 1: Inhibition of Glyoxalase I by this compound. Data from Vince et al. (1971).
Experimental Protocol: Glyoxalase I Inhibition Assay
The following is a generalized protocol for determining the inhibition of glyoxalase I.
Materials:
-
Purified glyoxalase I enzyme
-
Glutathione (reduced form)
-
Methylglyoxal
-
This compound (inhibitor)
-
Phosphate (B84403) buffer (pH 6.6)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of glutathione, methylglyoxal, and this compound in phosphate buffer.
-
Assay Mixture: In a cuvette, combine the phosphate buffer, glutathione, and methylglyoxal. Allow the mixture to equilibrate for a few minutes to allow the spontaneous formation of the hemithioacetal substrate.
-
Inhibitor Addition: For the inhibitor studies, add varying concentrations of this compound to the assay mixture.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a small amount of purified glyoxalase I. Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the type of inhibition and the Ki value by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.
Characterization as a Glutathione S-Transferase (GST) Inhibitor
While initially studied as a glyoxalase I inhibitor, this compound has gained more prominence as a competitive inhibitor of Glutathione S-Transferases (GSTs).[7][8] GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotic and endogenous compounds.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the substrate glutathione (GSH) in GST-catalyzed reactions.[7] The hexyl group of SHG occupies the hydrophobic binding site (H-site) of the enzyme, which normally binds the electrophilic substrate, while the glutathione moiety occupies the G-site. This dual occupancy effectively blocks the binding of both substrates.
Quantitative Data: Inhibition of Glutathione S-Transferase
The inhibitory potency of this compound against various GST isoforms has been characterized. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and the enzyme.
| Enzyme Isoform | Method | Kd Value (µM) |
| Human GST P1-1 (wild-type) | Not specified in abstract | 1.27 |
| Human GST P1-1 (Y49F mutant) | Not specified in abstract | 3.7 |
Table 2: Binding Affinity of this compound for Human Glutathione S-Transferase P1-1. Data from MedChemExpress, citing Ortiz-Salmerón et al. (2003).[7]
Experimental Protocol: GST Inhibition Assay
A common method to assess GST activity and inhibition is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
Materials:
-
Purified GST enzyme
-
Glutathione (reduced form)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
This compound (inhibitor)
-
Phosphate buffer (pH 6.5)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of glutathione, CDNB (in ethanol), and this compound in phosphate buffer.
-
Assay Mixture: In a cuvette, combine the phosphate buffer, glutathione, and CDNB.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the assay mixture.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a small amount of purified GST enzyme. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Data Analysis: Calculate the initial reaction velocities. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be used to determine the type of inhibition and the Ki value.
Application in Affinity Chromatography
The high affinity and specific binding of this compound to GSTs have been exploited for the purification of these enzymes and, more broadly, for the purification of recombinant proteins fused to a GST tag. This compound is covalently attached to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity chromatography resin.[9]
Experimental Workflow: GST-Tagged Protein Purification
Caption: Workflow for the purification of GST-tagged proteins using this compound affinity chromatography.
Signaling Pathways and Logical Relationships
Glutathione S-Transferase Catalytic Cycle and Inhibition by this compound
Caption: The catalytic cycle of GST and its competitive inhibition by this compound.
Conclusion
This compound, from its initial discovery as a glyoxalase I inhibitor to its widespread application as a Glutathione S-Transferase inhibitor and affinity ligand, represents a significant tool in the arsenal (B13267) of researchers in biochemistry and drug development. Its well-characterized synthesis and inhibitory properties, coupled with its utility in protein purification, underscore its enduring importance in the scientific community. This technical guide provides a foundational understanding of this compound, offering detailed protocols and quantitative data to facilitate its effective use in the laboratory.
References
- 1. Characterization of glyoxalase I purified from pig erythrocytes by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the inhibition of glyoxalase I by S-substituted glutathiones. - Lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GLO1 inhibitors for neuropsychiatric and anti-epileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Role of the N-terminus of glutathione in the action of yeast glyoxalase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]
S-Hexylglutathione: A Technical Guide for the Study of Glutathione Peroxidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and application of S-Hexylglutathione (SHG) in the study of glutathione (B108866) peroxidase (GPX). While primarily recognized as a potent competitive inhibitor of Glutathione S-Transferase (GST), SHG also serves as a valuable tool in the investigation of GPX, particularly in the realm of protein purification. This document outlines the core functions of SHG in GPX research, presents relevant data, details experimental protocols, and provides visualizations to aid in understanding key processes.
Core Function of this compound in Glutathione Peroxidase Research
This compound is a synthetic derivative of glutathione where the hydrogen atom of the thiol group is substituted with a hexyl group.[1] This modification is key to its utility in biochemical studies. In the context of glutathione peroxidase research, the primary and most well-documented function of this compound is as a ligand for affinity chromatography .[1][2]
Immobilized on a solid support such as agarose, this compound effectively captures GPX from complex biological mixtures like tissue homogenates or cell lysates.[3][4] This interaction allows for the specific isolation and purification of GPX, a critical step for subsequent functional and structural characterization. While this compound is a known competitive inhibitor of Glutathione S-Transferase (GST), its role as a direct inhibitor of GPX for kinetic studies is not as extensively documented in scientific literature. However, its ability to bind to GPX suggests an interaction at or near the glutathione binding site, making it a useful tool for purification.
Data Presentation: Properties of this compound
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₉N₃O₆S | [2] |
| Molecular Weight | 391.48 g/mol | [2] |
| CAS Number | 24425-56-7 | [2] |
| Appearance | Powder | [2] |
| Melting Point | 200-202 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Affinity Purification of Glutathione Peroxidase using this compound-Agarose
This protocol describes the general steps for the purification of GPX from a biological sample using this compound-agarose affinity chromatography.[3][4][5]
Materials:
-
This compound-agarose resin
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5-10 mM reduced glutathione)
-
Biological sample (e.g., cell pellet, tissue)
-
Chromatography column
-
Spectrophotometer or protein assay reagents
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins including GPX.
-
-
Column Preparation:
-
Gently resuspend the this compound-agarose resin.
-
Pack the desired amount of resin into a chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Protein Binding:
-
Apply the clarified lysate to the equilibrated column.
-
Allow the lysate to flow through the column at a slow, controlled rate to ensure maximum binding of GPX to the resin.
-
Collect the flow-through fraction for analysis to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound GPX from the column by applying the Elution Buffer. The reduced glutathione in the elution buffer will compete with the immobilized this compound for binding to GPX.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Measure the protein concentration of the eluted fractions.
-
Analyze the fractions for GPX activity using a suitable assay (see section 3.2).
-
Perform SDS-PAGE and Western blotting to confirm the purity and identity of the purified GPX.
-
Glutathione Peroxidase Activity Assay
This is a general protocol for measuring the activity of purified GPX. The assay is based on a coupled reaction with glutathione reductase.[6]
Materials:
-
Purified GPX sample
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
NADPH
-
Substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, GR, GSH, and NADPH.
-
-
Sample Addition:
-
Add a specific amount of the purified GPX sample to the reaction mixture.
-
Incubate for a few minutes to allow for the reduction of any existing oxidized glutathione (GSSG).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the peroxide substrate.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by GR, as it recycles GSSG back to GSH, results in a decrease in absorbance.
-
-
Calculation:
-
The rate of decrease in absorbance at 340 nm is directly proportional to the GPX activity in the sample.
-
Mandatory Visualizations
Caption: Workflow for the purification of Glutathione Peroxidase using this compound affinity chromatography.
Caption: The catalytic cycle of Glutathione Peroxidase, illustrating the reduction of hydroperoxides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. >98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]
- 4. Purification and characterization of the individual glutathione S-transferases from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]
- 6. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
S-Hexylglutathione: A Technical Guide to its Role in Disrupting Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Hexylglutathione (SHG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866). It functions as a potent competitive inhibitor of Glutathione S-transferases (GSTs), a family of enzymes frequently overexpressed in a variety of cancer cells. This overexpression contributes significantly to therapeutic resistance and the detoxification of chemotherapeutic agents. By inhibiting GSTs, particularly the GSTP1 isozyme, this compound presents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts cancer cell metabolism, with a focus on its effects on key metabolic and signaling pathways. This document also includes relevant experimental protocols and quantitative data to support further research and drug development efforts in this area.
Introduction: The Role of Glutathione S-Transferases in Cancer
Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotics, including many anticancer drugs.[1][2][3] They catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[4] In numerous cancer types, the upregulation of specific GST isozymes, most notably GSTP1, is a common feature.[1][5] This overexpression is associated with a poor prognosis and the development of resistance to chemotherapy.[5]
Beyond their detoxification role, GSTs, particularly GSTP1, are now recognized as key regulators of cellular signaling pathways that are crucial for cancer cell proliferation and survival.[1][5] GSTP1 can directly interact with and modulate the activity of proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, such as c-Jun N-terminal kinase (JNK), thereby influencing apoptosis and cell survival.[1][5]
Given the multifaceted role of GSTs in promoting cancer cell survival and resistance, their inhibition represents a promising therapeutic strategy. This compound (SHG) is a well-characterized competitive inhibitor of GSTs and serves as a valuable tool for investigating the metabolic consequences of GST inhibition in cancer cells.[4]
Mechanism of Action of this compound
This compound is an S-substituted glutathione where the hydrogen atom of the thiol group is replaced by a hexyl group.[4] This structural modification allows it to bind to the active site of GSTs, competitively inhibiting the binding of glutathione.[4] By blocking the function of GSTs, SHG is hypothesized to induce cancer cell death and sensitize them to other therapies through two primary mechanisms:
-
Increased Oxidative Stress: By preventing the detoxification of reactive oxygen species (ROS) and other electrophilic compounds, SHG can lead to an accumulation of oxidative damage within the cancer cell.
-
Disruption of Metabolic and Signaling Pathways: Inhibition of GSTP1 by SHG can dysregulate key signaling pathways that control cell growth, proliferation, and apoptosis.
Impact of this compound on Cancer Cell Metabolism
Inhibition of GSTs by this compound has profound effects on the metabolic landscape of cancer cells. The following sections detail the known and inferred impacts on key metabolic pathways.
Glycolysis
Cancer cells are known to exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. Recent studies have demonstrated a direct link between GSTP1 and the regulation of glycolysis. Genetic or pharmacological inactivation of GSTP1 in triple-negative breast cancer cells has been shown to impair glycolytic metabolism, resulting in reduced levels of lactic acid and ATP.[6] Furthermore, GSTP1 has been found to interact with and enhance the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1]
Therefore, it is proposed that inhibition of GSTP1 by this compound would lead to a reduction in glycolytic flux, thereby depriving the cancer cell of a critical source of energy and biosynthetic precursors.
Pentose (B10789219) Phosphate (B84403) Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for regenerating the reduced glutathione pool and protecting the cell from oxidative stress. The PPP also produces precursors for nucleotide biosynthesis. Given that GST inhibition by SHG increases oxidative stress, it is plausible that this would lead to an increased demand for NADPH and consequently, an upregulation of the PPP as a compensatory mechanism. However, if the cell is unable to mount a sufficient PPP response, the increased oxidative burden could lead to cell death. High GSH/GSSG ratios in cancer cells, which are critical for their survival, are maintained by NADPH produced from the PPP.[7]
This compound's Influence on Signaling Pathways
The role of GSTP1 as a signaling hub presents another avenue through which this compound can exert its anti-cancer effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK, ERK, and p38 cascades, are central to the regulation of cell proliferation, differentiation, and apoptosis. GSTP1 is known to be a direct inhibitor of JNK activity.[5] Under non-stressed conditions, GSTP1 binds to JNK, preventing its activation.[1] Upon GSTP1 inhibition, JNK is released and becomes activated, which can lead to the induction of apoptosis.[1][8] Therefore, treatment of cancer cells with this compound is expected to lead to the activation of the JNK pathway and subsequent apoptosis.
Conversely, the effect on the ERK pathway may be more complex. While some studies suggest a potential for crosstalk between the JNK and ERK pathways, where sustained JNK activation might block ERK activation, the direct impact of SHG on ERK signaling requires further investigation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical survival pathway that is often hyperactivated in cancer. A recent study demonstrated that the GST inhibitor ethacrynic acid inhibits the growth and proliferation of prostate cancer cells by binding to GSTP1 and subsequently downregulating the activity of the PI3K/AKT pathway.[9] This suggests that this compound may exert similar effects, leading to decreased cancer cell survival.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK can halt cell growth and proliferation when energy levels are low. There is evidence that GSTs can interact with and facilitate the S-glutathionylation and activation of AMPK.[10][11] Inhibition of GSTs by this compound could therefore potentially modulate AMPK activity, although the precise consequences of this interaction in the context of cancer cell metabolism require further elucidation.
Quantitative Data
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data from related GST inhibitors and GSTP1 knockdown studies provide valuable insights into the potential potency of targeting this pathway.
| Compound/Method | Cell Line(s) | IC50 Value | Reference |
| GSTP Knockdown | Calu-6 | 0.1 nmol/L | [12] |
| Ethacrynic Acid | Various | 6 to 223 µM | [13] |
| Cisplatin (B142131) | HeLa | 5.8 - 23.3 µM | [14] |
| Cisplatin | A549 | 22.12 ± 0.98 µM | [15] |
| Doxorubicin (Adriamycin) | HeLa | 70.13 µg/mL (GSTP1 overexpressing) vs 10.34 µg/mL (control) | [16] |
Table 1: Comparative IC50 values of GSTP1 targeting and conventional chemotherapeutics.
Experimental Protocols
General Protocol for Treating Cancer Cells with this compound
This protocol provides a general framework for treating adherent cancer cell lines with this compound for subsequent analysis.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium. Ensure complete dissolution.
-
Cell Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. A concentration range of 10-100 µM is a reasonable starting point for initial experiments, based on the known inhibitory constants for GSTs. Include a vehicle-only control.
-
Incubation: Return the cells to the incubator for the desired treatment duration. This will vary depending on the downstream application (e.g., 24-72 hours for cell viability assays, shorter time points for signaling pathway analysis).
-
Cell Harvesting:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
For Metabolite Analysis (Metabolomics): Rapidly wash the cells with an appropriate ice-cold solution (e.g., PBS or 0.9% NaCl) to remove extracellular metabolites. Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol). Scrape the cells, collect the extract, and process for analysis (e.g., by centrifugation to remove cell debris).
-
Protocol for Measuring GST Activity
This protocol is adapted from commercially available kits and allows for the measurement of total GST activity in cell lysates. The assay is based on the GST-catalyzed reaction between GSH and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, a GS-DNB conjugate, can be detected by spectrophotometry at 340 nm.
-
Prepare Cell Lysate: Harvest cells as described above (for protein analysis) using a lysis buffer compatible with the assay (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).
-
Prepare Reaction Mix: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 6.5), reduced glutathione (GSH), and CDNB.
-
Initiate the Reaction: Add the cell lysate to the reaction mixture in a UV-transparent 96-well plate.
-
Measure Absorbance: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate GST Activity: The rate of the reaction (change in absorbance per minute) is proportional to the GST activity in the sample. Activity can be calculated using the molar extinction coefficient of the GS-DNB conjugate.
Visualizations
Signaling Pathways
Caption: this compound (SHG) signaling network in cancer cells.
Experimental Workflow
Caption: Workflow for studying SHG's effects on cancer cells.
Conclusion and Future Directions
This compound, as a potent inhibitor of Glutathione S-transferases, represents a valuable tool for exploiting the metabolic vulnerabilities of cancer cells. The inhibition of GSTP1 by SHG disrupts key metabolic processes, including glycolysis, and modulates critical signaling pathways such as the MAPK and PI3K/AKT cascades, ultimately leading to reduced cancer cell survival and proliferation.
Future research should focus on several key areas:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines is essential for understanding its spectrum of activity.
-
Metabolic Flux Analysis: Utilizing techniques such as stable isotope tracing will provide a more dynamic and quantitative understanding of how SHG alters metabolic fluxes through central carbon metabolism.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models is a critical next step.
-
Combination Therapies: Investigating the synergistic potential of this compound with conventional chemotherapeutics or other targeted therapies could lead to more effective treatment strategies.
By continuing to unravel the intricate roles of GSTs in cancer cell metabolism and signaling, and by leveraging tools such as this compound, the development of novel and effective anti-cancer therapies can be significantly advanced.
References
- 1. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutathione metabolism in cancer progression and treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. GSTP1 is a Driver of Triple-Negative Breast Cancer Cell Metabolism and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ethacrynic acid inhibits the growth and proliferation of prostate cancer cells by targeting GSTP1 and regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione S-transferases interact with AMP-activated protein kinase: evidence for S-glutathionylation and activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione S-Transferases Interact with AMP-Activated Protein Kinase: Evidence for S-Glutathionylation and Activation In Vitro | PLOS One [journals.plos.org]
- 12. Glutathione <em>S</em>-transferase inhibitor displays robust efficacy in lung cancer models | BioWorld [bioworld.com]
- 13. mdpi.com [mdpi.com]
- 14. science.utm.my [science.utm.my]
- 15. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer drug resistance of HeLa cells transfected with rat glutathione S-transferase pi gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Substrate Specificity of S-Hexylglutathione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Hexylglutathione (GTX) is a synthetic derivative of glutathione (B108866) (GSH), a critical tripeptide involved in cellular detoxification. By replacing the hydrogen of the thiol group with a hexyl moiety, GTX becomes a potent competitive inhibitor of Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. Due to the overexpression of certain GST isozymes in various cancer cells and their role in the development of drug resistance, there is significant interest in developing specific and potent GST inhibitors. This guide provides a comprehensive overview of the substrate specificity of this compound, focusing on its role as a competitive inhibitor across different GST isozymes.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits broad-spectrum inhibitory activity against various Glutathione S-transferase isozymes. Its primary mechanism of action is competitive inhibition with respect to the natural substrate, glutathione (GSH). The following tables summarize the available quantitative data on the binding and inhibitory potency of this compound against different GSTs.
Table 1: Binding Affinity of this compound for Human Glutathione S-Transferase Pi 1-1 (GSTP1-1)
| GSTP1-1 Variant | Dissociation Constant (Kd) (µM) |
| Wild-type | 1.27[1] |
| Y49F mutant | 3.7[1] |
Table 2: Inhibitory Concentration of this compound against Glutathione S-Transferase
| Enzyme Source | GST Isozyme (likely) | Concentration for Effect | Effect |
| Not specified | GST 3-3 | 20 µM | Delayed inhibition[2] |
Experimental Protocols
Protocol for Determining the Inhibitory Activity of this compound against GSTs
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a specific GST isozyme using the common substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
1. Materials and Reagents:
-
Purified recombinant human GST isozyme (e.g., GSTA1-1, GSTM1-1, GSTP1-1)
-
This compound (inhibitor)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Preparation of Solutions:
-
GSH Solution: Prepare a 100 mM stock solution of GSH in deionized water.
-
CDNB Solution: Prepare a 100 mM stock solution of CDNB in ethanol.
-
Enzyme Solution: Prepare a working solution of the purified GST isozyme in 100 mM potassium phosphate buffer (pH 6.5). The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of working concentrations.
3. Determination of the Michaelis-Menten Constant (Km) for CDNB:
Before assessing the inhibitor's potency, it is crucial to determine the Km of the GST isozyme for the substrate CDNB.
-
Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 6.5), a fixed, saturating concentration of GSH (e.g., 5 mM), and the GST enzyme.
-
Add varying concentrations of CDNB to the wells.
-
Initiate the reaction and measure the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities (V₀) for each CDNB concentration.
-
Plot V₀ versus CDNB concentration and fit the data to the Michaelis-Menten equation to determine the Km.
4. IC50 Determination:
-
Prepare a series of reaction mixtures in a 96-well plate. Each well should contain:
-
100 mM potassium phosphate buffer (pH 6.5)
-
A fixed concentration of GSH (e.g., 5 mM)
-
A fixed concentration of CDNB, typically equal to the determined Km value.
-
The GST enzyme at its optimized concentration.
-
Varying concentrations of this compound (from the working solutions). Include a control with no inhibitor (DMSO only).
-
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the CDNB substrate.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%.
5. Ki Determination (for competitive inhibition):
-
Perform a series of kinetic assays as described for Km determination, but in the presence of different fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[CDNB]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
Visualizations
GST-Catalyzed Detoxification and Inhibition by this compound
Caption: Mechanism of GST-catalyzed detoxification and its competitive inhibition by this compound.
Experimental Workflow for GST Inhibition Assay
Caption: Workflow for determining the inhibitory constants (IC50 and Ki) of this compound.
Conclusion
This compound serves as a valuable research tool for studying the function and inhibition of Glutathione S-transferases. Its character as a competitive inhibitor with broad specificity makes it a useful compound for affinity chromatography and for investigating the role of GSTs in cellular processes, including drug resistance. The provided experimental protocols offer a robust framework for quantifying the inhibitory potency of this compound and other potential GST inhibitors. Further research is warranted to establish a comprehensive profile of its inhibitory constants against a wider range of human GST isozymes, which would be invaluable for the development of isozyme-specific inhibitors for therapeutic applications.
References
The Modulatory Role of S-Hexylglutathione on MAP Kinase Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Hexylglutathione (S-HG) is a well-established inhibitor of Glutathione (B108866) S-Transferase (GST), a family of enzymes pivotal in cellular detoxification and the regulation of intracellular signaling. A growing body of evidence implicates GSTs, particularly the Pi (GSTP) and Mu (GSTM) classes, as key negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, GSTs can directly interact with and sequester kinases such as c-Jun N-terminal kinase (JNK) and Apoptosis Signal-regulating Kinase 1 (ASK1), thereby inhibiting their pro-apoptotic and stress-response functions. This technical guide delves into the molecular mechanisms by which S-HG, through its inhibition of GST, is poised to modulate MAPK signaling. While direct quantitative data on the dose-dependent effects of S-HG on MAPK pathway activation remains to be fully elucidated in public literature, this document provides a comprehensive overview of the established GST-MAPK interaction, detailed experimental protocols to investigate this axis, and analogous quantitative data from other GST inhibitors to infer the potential effects of S-HG. The enclosed diagrams and methodologies are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of S-HG and other GST inhibitors in diseases characterized by dysregulated MAPK signaling, such as cancer and neurodegenerative disorders.
Introduction to this compound and MAP Kinase Pathways
This compound is a synthetic derivative of glutathione where the thiol group is alkylated with a hexyl group. This modification renders it a potent competitive inhibitor of Glutathione S-Transferases (GSTs)[1]. GSTs are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione[2]. Beyond their canonical role in cellular detoxification, specific GST isoforms have been identified as critical regulators of intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways[3][4][5][6].
The MAPK pathways are a series of evolutionarily conserved signaling cascades that transduce extracellular stimuli into cellular responses, governing a wide range of physiological processes including cell proliferation, differentiation, inflammation, and apoptosis[7]. The three major well-characterized MAPK pathways are:
-
Extracellular signal-regulated kinase (ERK) pathway: Primarily activated by growth factors and mitogens, playing a central role in cell proliferation and survival[8][9].
-
c-Jun N-terminal kinase (JNK) pathway: Predominantly activated by cellular stress, such as inflammatory cytokines, UV radiation, and oxidative stress, and is heavily implicated in apoptosis and inflammation[10][11].
-
p38 MAPK pathway: Also activated by stress stimuli and inflammatory cytokines, and plays a crucial role in inflammation and apoptosis[12][13][14].
Dysregulation of these pathways is a hallmark of numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases[7][12]. Given the inhibitory role of GSTs on the stress-activated JNK and p38 pathways, targeting GSTs with inhibitors like this compound presents a compelling therapeutic strategy to modulate these critical signaling networks.
The Core Mechanism: GST-Mediated Inhibition of MAP Kinase Pathways
The primary mechanism by which GSTs regulate MAP kinase signaling is through direct protein-protein interactions, which results in the sequestration and inactivation of key kinases in the cascade. The most well-documented interactions are between GSTP1 and JNK1, and between GSTM1 and ASK1 (an upstream activator of both JNK and p38)[3][4][6][15].
Under normal physiological conditions, monomeric GSTP1 binds to JNK1, and GSTM1 binds to ASK1, forming inactive complexes. This sequestration prevents the phosphorylation and subsequent activation of these kinases, effectively suppressing the downstream stress-response pathways. In the presence of cellular stressors such as oxidative stress (e.g., H₂O₂), the GST monomers can oligomerize, leading to a conformational change that causes the dissociation of the GST-kinase complex. The released kinases are then free to be phosphorylated and activated by upstream kinases (e.g., MKK4/7 for JNK and MKK3/6 for p38), leading to the phosphorylation of downstream targets like c-Jun and ATF2, and the initiation of cellular responses such as apoptosis[8][15][16][17].
This compound, by inhibiting GST activity, is hypothesized to mimic the effect of cellular stress by preventing the GST-kinase interaction, thereby leading to the activation of the JNK and p38 pathways.
Signaling Pathway Diagram
Caption: this compound-mediated modulation of MAP kinase pathways.
Quantitative Data on the Effects of GST Inhibitors
While specific quantitative data for this compound's dose-dependent effects on MAP kinase pathway components are not extensively available in public literature, studies on other GST inhibitors provide valuable insights into the potential quantitative outcomes of GST inhibition. The following table summarizes data from studies on ethacrynic acid and caffeic acid, which demonstrate a concentration-dependent impact on cell viability, a key downstream consequence of MAPK pathway activation.
| GST Inhibitor | Cell Line | Parameter Measured | Concentration | Effect | Reference |
| Ethacrynic Acid | Murine Lung Epithelial Cells | Cell Viability | 0 - 200 µM | Concentration-dependent decrease | [2] |
| Caffeic Acid | Murine Lung Epithelial Cells | Cell Viability | 0 - 500 µM | Concentration-dependent decrease | [2] |
| Ethacrynic Acid | Murine Lung Epithelial Cells | Intracellular Oxidative Stress | 100 µM | Significant increase | [2] |
| Caffeic Acid | Murine Lung Epithelial Cells | Intracellular Oxidative Stress | 250 µM | Significant increase | [2] |
This table presents analogous data from other GST inhibitors to illustrate the potential effects of this compound.
Detailed Experimental Protocols
To facilitate further research into the role of this compound in modulating MAP kinase pathways, this section provides detailed protocols for key experiments.
Western Blot Analysis of MAP Kinase Phosphorylation
This protocol is designed to assess the phosphorylation status of JNK, p38, and ERK in response to this compound treatment.
a. Cell Culture and Treatment:
-
Seed the cells of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment to reduce basal MAP kinase activity.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for different time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
For a positive control, treat cells with a known activator of the respective MAP kinase pathway (e.g., Anisomycin for JNK/p38, EGF for ERK).
b. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total JNK, total p38, and total ERK to normalize for protein loading.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of MAPK phosphorylation.
In Vitro Kinase Assay
This protocol measures the enzymatic activity of JNK following treatment with this compound.
a. Immunoprecipitation of JNK:
-
Lyse treated cells as described in the Western Blot protocol.
-
Incubate 200-500 µg of protein lysate with an anti-JNK antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C to capture the antibody-JNK complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., GST-c-Jun) and ATP (can be radiolabeled [γ-³²P]ATP or non-radiolabeled).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
c. Detection:
-
Radiolabeled: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to X-ray film.
-
Non-radiolabeled: Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation of GST and JNK
This protocol is used to determine if this compound disrupts the interaction between GST and JNK.
-
Treat cells with this compound as described previously.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an anti-GSTP1 antibody overnight at 4°C.
-
Capture the immune complexes with Protein A/G agarose beads.
-
Wash the beads extensively.
-
Elute the bound proteins and analyze by Western blotting using an anti-JNK antibody. A decrease in the amount of co-immunoprecipitated JNK in this compound-treated cells would indicate disruption of the complex.
Conclusion and Future Directions
This compound, as a potent inhibitor of GST, holds significant promise as a modulator of MAP kinase signaling pathways. The established role of GSTP1 and GSTM1 as negative regulators of the pro-apoptotic JNK and p38 pathways provides a strong rationale for investigating S-HG as a therapeutic agent in diseases where these pathways are suppressed, such as certain cancers. While direct quantitative evidence of S-HG's impact on MAP kinase activation is a current knowledge gap, the experimental protocols provided in this guide offer a clear roadmap for researchers to elucidate these effects. Future studies should focus on generating dose-response data for this compound on the phosphorylation and activity of JNK, p38, and ERK in various cell models. Furthermore, investigating the downstream consequences of S-HG-induced MAP kinase activation, such as changes in gene expression of AP-1 regulated genes and the induction of apoptosis, will be crucial in validating its therapeutic potential. The continued exploration of this compound and other GST inhibitors will undoubtedly provide valuable insights into the intricate regulation of cellular signaling and may pave the way for novel therapeutic interventions.
References
- 1. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of glutathione-S-transferase (GST) inhibition on lung epithelial cell injury: role of oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitogen-Activated Protein Kinase p38b Interaction with Delta Class Glutathione Transferases from the Fruit Fly, Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of JNK signaling by GSTp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of JNK signaling by GSTp | The EMBO Journal [link.springer.com]
The Role of S-Hexylglutathione in Overcoming Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism contributing to MDR is the overexpression of detoxifying enzymes and efflux pumps within cancer cells. Among these, Glutathione (B108866) S-transferases (GSTs) play a pivotal role by catalyzing the conjugation of chemotherapeutic agents with glutathione (GSH), leading to their inactivation and subsequent removal from the cell. This technical guide delves into the promising role of S-Hexylglutathione (SHG), a competitive inhibitor of GSTs, in circumventing these resistance mechanisms. We will explore the molecular underpinnings of GST-mediated drug resistance, the inhibitory action of SHG, and its potential to re-sensitize resistant cancer cells to conventional chemotherapy. This document provides a comprehensive overview of the experimental evidence, detailed protocols for key assays, and visual representations of the involved signaling pathways to facilitate further research and drug development in this critical area.
Introduction: The Challenge of Multidrug Resistance
Cancer chemotherapy is often hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of structurally and functionally diverse anticancer drugs. This resistance can be intrinsic or acquired and is a major cause of treatment failure.
One of the primary mechanisms of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which function as efflux pumps to actively transport chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.
Another critical factor in drug resistance is the cellular detoxification system, where enzymes like Glutathione S-transferases (GSTs) play a central role. GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of xenobiotics, including many anticancer drugs. This conjugation reaction renders the drugs more water-soluble and facilitates their export from the cell, often in concert with MRPs. Elevated levels of GSTs, particularly the Pi class isozyme (GSTP1), are frequently observed in various cancer types and are associated with a poor prognosis and resistance to chemotherapy.
This compound: A Glutathione S-Transferase Inhibitor
This compound (SHG) is a synthetic derivative of glutathione where the thiol group is substituted with a hexyl group. This modification allows SHG to act as a competitive inhibitor of GSTs. By binding to the active site of GST, SHG prevents the enzyme from catalyzing the conjugation of chemotherapeutic drugs with glutathione. This inhibition of GST activity is a promising strategy to counteract drug resistance.
Key Properties of this compound:
-
Competitive Inhibition: SHG competes with the natural substrate, glutathione, for binding to the active site of GST enzymes.
-
Affinity for GSTP1-1: SHG has been shown to bind to human glutathione transferase P1-1 (GSTP1-1) with a dissociation constant (Kd) of 1.27 µM for the wild-type enzyme, indicating a strong binding affinity.[1]
Mechanisms of Action: How this compound Reverses Drug Resistance
The primary mechanism by which this compound is proposed to reverse drug resistance is through the inhibition of Glutathione S-transferases. By blocking the catalytic activity of these enzymes, SHG prevents the detoxification of chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxicity.
Inhibition of GST-Mediated Drug Detoxification
Chemotherapeutic agents such as cisplatin (B142131) and doxorubicin (B1662922) can be detoxified through conjugation with glutathione, a reaction catalyzed by GSTs. The resulting drug-GSH conjugates are then recognized and exported by MRPs. By inhibiting GST, SHG disrupts this detoxification pathway, leading to higher intracellular concentrations of the active drug.
Caption: GST-mediated drug detoxification pathway and its inhibition by this compound.
Potential Modulation of Signaling Pathways
Beyond its direct role in preventing drug detoxification, the inhibition of GSTs by compounds like SHG may also impact cellular signaling pathways involved in apoptosis and cell survival. GSTP1, for instance, has been shown to interact with and inhibit c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[2][3][4][5][6] By inhibiting GSTP1, it is hypothesized that JNK signaling could be activated, thereby promoting apoptosis in cancer cells.
Caption: Hypothetical activation of the JNK signaling pathway through GSTP1 inhibition by this compound.
Quantitative Data on the Efficacy of GST Inhibition
While direct quantitative data on the potentiation of chemotherapy by this compound is still emerging, studies on the effects of downregulating GSTP1 provide a strong rationale for its use.
| Cell Line | Treatment | Fold Change in IC50 | Reference |
| A2780 (Ovarian Cancer) | Cisplatin + GSTP1 knockdown | 2.3-fold decrease | [7] |
| A2780 (Ovarian Cancer) | Carboplatin (B1684641) + GSTP1 knockdown | 4.83-fold decrease | [7] |
| SGC7901/DDP (Cisplatin-resistant Gastric Cancer) | Cisplatin + GSTA1 silencing | 6-fold sensitization | [8] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Cisplatin + GSTA1 silencing | 5-fold sensitization | [8] |
| SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | Cisplatin + GSTA1 silencing | 2-fold sensitization | [8] |
| SGC7901/DDP (Cisplatin-resistant Gastric Cancer) | Cisplatin + GSTP1 silencing | 4-fold sensitization | [8] |
These data highlight the significant potential of inhibiting GSTs to overcome resistance to platinum-based chemotherapy. Further studies are warranted to quantify the specific effects of this compound on the IC50 values of various chemotherapeutic agents in different cancer cell lines.
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the effects of this compound on drug resistance mechanisms.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.
Materials:
-
Cancer cell lines (drug-sensitive and drug-resistant)
-
Complete cell culture medium
-
96-well plates
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
This compound (SHG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and SHG in complete medium.
-
Treat the cells with the chemotherapeutic agent alone, SHG alone, or a combination of both. Include untreated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without SHG.
Caption: Workflow for the MTT cell viability assay.
Glutathione S-Transferase (GST) Activity Assay
This assay measures the inhibitory effect of this compound on GST activity.
Materials:
-
Cell lysate from cancer cells
-
Phosphate (B84403) buffer (pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Reduced glutathione (GSH) solution
-
This compound (SHG) solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.
-
Inhibitor Addition: Add varying concentrations of SHG to the appropriate wells. Include control wells without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding cell lysate to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at a constant temperature. The rate of increase in absorbance is proportional to the GST activity.
-
Data Analysis: Calculate the rate of the reaction for each SHG concentration. Determine the IC50 or Ki value of SHG for GST inhibition.
Caption: Workflow for the GST activity assay.
Western Blot Analysis
This technique is used to determine the expression levels of key proteins involved in drug resistance, such as GSTP1 and MRP1, and signaling proteins like phosphorylated JNK.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GSTP1, anti-MRP1, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Workflow for Western Blot analysis.
Conclusion and Future Directions
This compound presents a promising avenue for combating multidrug resistance in cancer. Its ability to competitively inhibit Glutathione S-transferases, key enzymes in the detoxification of numerous chemotherapeutic agents, offers a clear mechanism for re-sensitizing resistant tumors. The potential for SHG to modulate critical cell signaling pathways, such as the JNK apoptosis pathway, further enhances its therapeutic appeal.
The quantitative data from studies on GSTP1 knockdown strongly support the rationale for using GST inhibitors to overcome cisplatin and carboplatin resistance. However, further research is imperative to:
-
Quantify the direct chemo-sensitizing effects of this compound: Determine the IC50 values of various chemotherapeutic drugs in a panel of drug-resistant cancer cell lines in the presence of SHG.
-
Elucidate the precise signaling mechanisms: Investigate the direct impact of SHG on the JNK pathway and other relevant signaling cascades in drug-resistant cells.
-
Evaluate in vivo efficacy: Conduct preclinical studies in animal models to assess the therapeutic potential and safety profile of this compound in combination with standard chemotherapy regimens.
The development of potent and specific GST inhibitors like this compound holds significant promise for improving the efficacy of existing cancer therapies and overcoming the challenge of multidrug resistance. This technical guide provides a foundational understanding and practical protocols to aid researchers in advancing this critical area of cancer drug development.
References
- 1. Drug conjugate of doxorubicin with glutathione is a potent reverser of multidrug resistance in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human GSTA1-1 reduces c-Jun N-terminal kinase signalling and apoptosis in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Cancer Cells by Glutathione Transferase Inhibitor Mediated Hydrophobic Tagging Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a glutathione S-transferase inhibitor on oxidative stress and ischemia-reperfusion-induced apoptotic signalling of cultured cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione S-transferase omega 1 inhibition activates JNK-mediated apoptotic response in breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione S‑transferase isozyme alpha 1 is predominantly involved in the cisplatin resistance of common types of solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on S-Hexylglutathione in Xenobiotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenobiotic metabolism is a critical physiological process that enables the detoxification and elimination of foreign compounds, including drugs, environmental pollutants, and toxins. This process is broadly divided into three phases. Phase II metabolism involves the conjugation of xenobiotics with endogenous hydrophilic molecules, a reaction frequently catalyzed by Glutathione (B108866) S-transferases (GSTs). S-Hexylglutathione (SHG) is a synthetic derivative of glutathione that has emerged as a significant tool in the study of xenobiotic metabolism, primarily due to its role as a competitive inhibitor of GSTs. This technical guide provides an in-depth overview of preliminary studies on SHG, focusing on its interaction with GSTs, its impact on cellular signaling pathways, and its potential applications in modulating xenobiotic-induced cytotoxicity.
This compound as a Competitive Inhibitor of Glutathione S-Transferases
This compound is widely recognized as a competitive inhibitor of various GST isozymes.[1] Its structure, featuring a hexyl group attached to the sulfur atom of glutathione, allows it to bind to the active site of GSTs, thereby preventing the conjugation of glutathione to xenobiotic substrates. This inhibitory activity has made SHG an invaluable tool for in vitro studies aimed at elucidating the role of specific GST isozymes in the metabolism of various compounds.
Quantitative Inhibition Data
The inhibitory potency of SHG varies among different GST isozymes. The dissociation constant (Kd), a measure of binding affinity, has been determined for human Glutathione S-transferase P1-1 (GSTP1-1).
| Isozyme | Mutant | Kd (μM) | Reference |
| Human GSTP1-1 | Wild-type | 1.27 | |
| Human GSTP1-1 | Y49F | 3.7 |
Further research is required to establish a comprehensive profile of the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound across a broader range of human GST isozymes, such as GSTA1-1 and GSTM1-1.
Experimental Protocols
Glutathione S-Transferase Inhibition Assay
A standard method to determine the inhibitory effect of SHG on GST activity involves a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a universal substrate for many GSTs.
Principle: GST catalyzes the conjugation of glutathione (GSH) to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity. By measuring this rate in the presence of varying concentrations of SHG, the inhibitory potency (IC50 or Ki) can be determined.
Materials:
-
Purified GST isozyme (e.g., human GSTP1-1, GSTA1-1, or GSTM1-1)
-
This compound (SHG)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5 or 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GSH in the assay buffer.
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a stock solution of SHG in the assay buffer.
-
Prepare a working solution of the purified GST isozyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of SHG to the appropriate wells.
-
Add the GST isozyme to all wells except the blank.
-
Add GSH to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Initiate Reaction:
-
Add CDNB to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of SHG.
-
Plot the percentage of GST activity versus the logarithm of the SHG concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor (SHG) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Potentiation of Xenobiotic-Induced Cytotoxicity Assay
This protocol is designed to assess the ability of SHG to enhance the cytotoxic effects of a xenobiotic, such as the chemotherapeutic drug doxorubicin (B1662922), in a cell-based assay. The human hepatoma cell line HepG2 is a suitable model for such studies.[2][3][4][5][6]
Principle: By inhibiting GSTs, SHG can prevent the detoxification of the xenobiotic, leading to an accumulation of the toxic compound within the cells and, consequently, increased cell death.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (SHG)
-
Doxorubicin (or another xenobiotic of interest)
-
Cell viability reagent (e.g., MTT, WST-1, or a real-time cell analysis system)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a series of dilutions of doxorubicin in cell culture medium.
-
Prepare a fixed, non-toxic concentration of SHG in cell culture medium.
-
Treat the cells with:
-
Doxorubicin alone at various concentrations.
-
SHG alone at the fixed concentration.
-
A combination of doxorubicin (at various concentrations) and SHG (at the fixed concentration).
-
Vehicle control (medium only).
-
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using the chosen method (e.g., add MTT reagent and measure absorbance after solubilization of formazan (B1609692) crystals).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability versus the concentration of doxorubicin for both the doxorubicin-alone and the combination treatment groups.
-
Compare the IC50 values of doxorubicin in the absence and presence of SHG to determine the potentiation effect. A decrease in the IC50 of doxorubicin in the presence of SHG indicates potentiation of cytotoxicity.
-
Signaling Pathways Modulated by this compound
The inhibition of GSTs by SHG can have significant downstream effects on cellular signaling pathways, particularly those involved in stress response and apoptosis. GSTP1-1, a major extrahepatic GST isozyme, is known to interact with and inhibit c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[7][8][9][10][11]
GSTP1-1 and the JNK Signaling Pathway
Under normal physiological conditions, GSTP1-1 can bind to JNK, preventing its activation.[7] This interaction is a crucial regulatory mechanism that protects cells from apoptosis. When GSTP1-1 is inhibited by compounds like SHG, JNK is released and can be activated by upstream kinases in response to cellular stress.
Workflow of GSTP1-1-JNK Interaction:
Caption: SHG-mediated inhibition of the GSTP1-1:JNK complex.
The activation of the JNK pathway is initiated by various cellular stressors, which activate upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1).[9][12] ASK1, in turn, phosphorylates and activates MKK4 and MKK7, which then phosphorylate and activate JNK.[9][12][13][14][15] Activated JNK can then translocate to the nucleus and phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.
Experimental Workflow for Investigating JNK Activation:
References
- 1. Myricetin as a Potential Adjuvant in Chemotherapy: Studies on the Inhibition of Human Glutathione Transferase A1–1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategy to enhance the therapeutic effect of doxorubicin in human hepatocellular carcinoma by selenocystine, a synergistic agent that regulates the ROS-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the mechanism of JNK1 inhibition by glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f1000research.com [f1000research.com]
- 12. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects [mdpi.com]
- 14. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
S-Hexylglutathione's Interaction with Glutathione S-Transferase Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between S-Hexylglutathione (SHG), a well-characterized competitive inhibitor, and various Glutathione (B108866) S-Transferase (GST) isoforms. GSTs are a critical family of detoxification enzymes, and their inhibition is a key area of research in overcoming drug resistance in cancer and other diseases. This document summarizes quantitative binding and inhibition data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Quantitative Analysis of this compound-GST Interactions
This compound is widely utilized as a competitive inhibitor and an affinity ligand for the purification of GSTs. Its hexyl group occupies the hydrophobic substrate-binding site (H-site), while the glutathione moiety binds to the G-site. The affinity and inhibitory potency of SHG vary among different GST isoforms, reflecting the structural diversity of the H-site.
Inhibition and Binding Affinity Data
The following tables summarize the available quantitative data for the interaction of this compound with various GST isoforms. It is important to note that experimental conditions can influence these values.
| GST Isoform | Species/Class | Parameter | Value | Reference(s) |
| GSTP1-1 (wild-type) | Human (Pi) | Kd | 1.27 µM | [1] |
| GSTP1-1 (Y49F mutant) | Human (Pi) | Kd | 3.7 µM | [1] |
| MiGSTU | Mangifera indica (Tau) | Kd | 7.8 µM |
Kd: Dissociation constant
Thermodynamic Parameters of Binding
Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic profile of the binding interaction. The following data is available for the interaction of this compound with human GSTP1-1.
| GST Isoform | Parameter | Value (at pH 6.5) | Reference(s) |
| GSTP1-1 (wild-type) | ΔH (kcal/mol) | Favorable (exothermic) | [1] |
| -TΔS (kcal/mol) | Unfavorable | [1] | |
| ΔG (kcal/mol) | - | [1] | |
| ΔCp (cal K-1 mol-1) | -333.6 ± 28.8 | [1] | |
| GSTP1-1 (Y49F mutant) | ΔH (kcal/mol) | Favorable (exothermic) | [1] |
| -TΔS (kcal/mol) | Less unfavorable than wild-type | [1] | |
| ΔG (kcal/mol) | - | [1] | |
| ΔCp (cal K-1 mol-1) | - | [1] |
ΔH: Enthalpy change; ΔS: Entropy change; ΔG: Gibbs free energy change; ΔCp: Heat capacity change.
The binding of this compound to GSTP1-1 is an enthalpically driven process, with an unfavorable entropic component.[1] The negative heat capacity change suggests a significant hydrophobic contribution to the binding event.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and GST isoforms.
GST Activity and Inhibition Assay (Spectrophotometric)
This protocol describes the determination of GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and how to adapt it for inhibition studies with this compound.[3][4][5]
Materials:
-
Purified GST isoform or cell/tissue lysate
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
100 mM Reduced glutathione (GSH) stock solution (in water, freshly prepared)
-
100 mM CDNB stock solution (in ethanol)
-
10 mM this compound (SHG) stock solution (in buffer or water)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure for GST Activity Assay:
-
Reaction Cocktail Preparation: Prepare a fresh reaction cocktail containing:
-
980 µL 100 mM Potassium phosphate buffer (pH 6.5)
-
10 µL 100 mM GSH stock solution (final concentration: 1 mM)
-
10 µL 100 mM CDNB stock solution (final concentration: 1 mM) Mix well. The solution may initially appear cloudy.[3]
-
-
Assay Setup:
-
For a 1 mL cuvette assay, add 900 µL of the reaction cocktail.
-
For a 96-well plate assay, add an appropriate volume (e.g., 180 µL) to each well.
-
-
Blank Measurement: To a blank cuvette/well, add the reaction cocktail and an equivalent volume of buffer instead of the enzyme. Use this to zero the spectrophotometer at 340 nm.[3]
-
Enzyme Reaction:
-
Add a small volume of the GST-containing sample (e.g., 10-100 µL for cuvette, 2-20 µL for plate) to the reaction mixture.[3]
-
Mix immediately by inverting the cuvette or by gentle shaking of the plate.
-
-
Data Acquisition: Immediately start recording the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[3]
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank reaction (non-enzymatic conjugation).
-
Calculate the specific activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione, which is 9.6 mM-1cm-1.[3]
-
Procedure for IC50 Determination:
-
Inhibitor Dilutions: Prepare a series of dilutions of the SHG stock solution to cover a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Pre-incubation: In separate tubes or wells, pre-incubate a fixed amount of GST enzyme with each concentration of SHG for a set period (e.g., 5-10 minutes) at room temperature.
-
Initiate Reaction: Add the reaction cocktail (containing GSH and CDNB at fixed concentrations, typically around their Km values) to the enzyme-inhibitor mixture to start the reaction.
-
Measure Activity: Monitor the reaction rate as described above for each inhibitor concentration.
-
Data Analysis: Plot the percentage of remaining GST activity against the logarithm of the SHG concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[5]
Procedure for Ki Determination (for a competitive inhibitor):
-
Vary Substrate and Inhibitor Concentrations: Perform the GST activity assay with several concentrations of the substrate (CDNB) in the absence and presence of different fixed concentrations of the inhibitor (SHG).[5]
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and Vmax.
-
For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase with increasing inhibitor concentration.
-
Create a secondary plot of Km,app versus the inhibitor concentration ([I]). The data should fit a straight line.
-
The Ki can be determined from the x-intercept of this plot, which is equal to -Ki.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
High-sensitivity isothermal titration calorimeter
-
Purified GST isoform (dialyzed extensively against the ITC buffer)
-
This compound (dissolved in the same ITC buffer)
-
ITC buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0)
Procedure:
-
Sample Preparation:
-
Prepare the GST solution to a concentration of 10-50 µM in the ITC buffer.
-
Prepare the SHG solution to a concentration 10-20 times that of the protein in the same ITC buffer.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Fill the sample cell (typically ~200 µL) with the GST solution.
-
Fill the injection syringe (typically ~40 µL) with the SHG solution.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the SHG solution into the GST solution in the sample cell.
-
The instrument records the heat change (as differential power) after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of SHG to GST.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Quenching Assay
This technique can be used to determine the binding affinity by monitoring the change in the intrinsic tryptophan fluorescence of the GST protein upon binding of a ligand like SHG.
Materials:
-
Fluorometer
-
Purified GST isoform containing tryptophan residues
-
This compound
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Determine Optimal Excitation Wavelength: Scan the excitation spectrum of the GST solution to determine the wavelength of maximum tryptophan fluorescence emission (typically around 340-350 nm when excited at ~295 nm).
-
Titration:
-
Place a fixed concentration of the GST solution in a quartz cuvette.
-
Make successive small additions of a concentrated SHG stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum or the fluorescence intensity at the emission maximum.
-
-
Data Correction: Correct the fluorescence intensity for the dilution effect and for any inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) against the concentration of SHG.
-
Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the dissociation constant (Kd).
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GSTs and a typical experimental workflow for studying GST inhibition.
GST-Mediated Regulation of the JNK Signaling Pathway
GSTs, particularly from the Pi and Mu classes, can act as negative regulators of the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction. Under normal conditions, GSTP1 sequesters JNK, preventing its activation. Upon cellular stress (e.g., oxidative stress), GSTP1 dissociates, allowing JNK to be phosphorylated and activated, leading to downstream signaling events such as apoptosis.
References
Foundational Research on S-Hexylglutathione and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Hexylglutathione (S-HG) is a synthetic derivative of the endogenous antioxidant glutathione (B108866) (GSH). It is widely recognized and utilized in biomedical research as a potent competitive inhibitor of Glutathione S-Transferases (GSTs), a superfamily of enzymes pivotal to cellular detoxification and the modulation of oxidative stress responses. By binding to the glutathione-binding site (G-site) of GSTs, S-HG effectively blocks their catalytic activity, leading to a cascade of downstream cellular events. This technical guide provides an in-depth overview of the foundational research on S-HG, focusing on its mechanism of action, its impact on oxidative stress, and the subsequent activation of signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate cellular processes influenced by S-HG.
Introduction to this compound
This compound is an S-alkylated glutathione derivative where the thiol hydrogen of the cysteine residue is replaced by a hexyl group. This structural modification confers its ability to act as a competitive inhibitor of Glutathione S-Transferases. GSTs play a critical role in the detoxification of a wide array of xenobiotics and endogenous electrophilic compounds by catalyzing their conjugation with glutathione.[1] This process renders the substrates more water-soluble and facilitates their excretion from the cell. Given the overexpression of certain GST isoforms in various cancer types and their role in conferring drug resistance, GST inhibitors like S-HG are valuable tools in cancer research and drug development.[2][3]
Mechanism of Action: Inhibition of Glutathione S-Transferases
This compound functions as a competitive inhibitor by mimicking the structure of glutathione and binding to the G-site on the GST enzyme. This binding prevents the natural substrate, glutathione, from accessing the active site, thereby inhibiting the conjugation reaction. The hexyl group of S-HG occupies the adjacent hydrophobic binding site (H-site), which normally accommodates the electrophilic substrate. This dual occupancy contributes to its potent inhibitory effect.[4]
Quantitative Data on this compound-GST Interaction
While specific IC50 values for this compound against a wide range of GST isoforms are not extensively documented in publicly available literature, its high affinity for the G-site is well-established. The following table includes binding data for S-HG and, for comparative purposes, IC50 values for other known GST inhibitors.
| Compound | GST Isoform(s) | Parameter | Value | Reference(s) |
| This compound | Human GSTP1-1 (wild-type) | Kd | 1.27 µM | [5] |
| This compound | Human GSTP1-1 (Y49F mutant) | Kd | 3.7 µM | [5] |
| Ethacrynic acid | µ-class GSTs | IC50 | 0.4-0.6 µM | [5] |
| Ethacrynic acid | π-class GSTs | IC50 | 4.6-10 µM | [5] |
| L-γ-glutamyl-(S-9-fluorenylmethyl)-L-cysteinyl-glycine | Human GSTA1-1 | IC50 | 0.11 ± 0.01 µM | [6] |
| Curcumin (B1669340) analogue (B14) | Human GSTA1-1 | IC50 | 0.2 µM | [4] |
| Curcumin analogue (C10) | Human GSTA1-1 | IC50 | 0.6 µM | [4] |
| Curcumin analogue (C1) | Human GSTM1-1 | IC50 | 0.2 µM | [4] |
| Curcumin analogue (C3) | Human GSTM1-1 | IC50 | 0.7 µM | [4] |
| Curcumin analogue (C0) | Human GSTP1-1 | IC50 | 0.4 µM | [4] |
This compound and the Induction of Oxidative Stress
By inhibiting GSTs, S-HG disrupts a primary cellular defense mechanism against electrophilic and oxidative insults. This inhibition leads to an accumulation of reactive oxygen species (ROS) and other toxic electrophiles that would otherwise be neutralized by GST-mediated conjugation. The resulting increase in intracellular oxidative stress can trigger a variety of cellular responses.
Impact on Cellular Redox State
The inhibition of GSTs can lead to a shift in the cellular redox balance, often reflected in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). An increase in oxidative stress typically leads to the consumption of GSH, thereby decreasing the GSH/GSSG ratio, a key indicator of cellular oxidative stress.[7]
Lipid Peroxidation
An excess of ROS can lead to the oxidative degradation of lipids, a process known as lipid peroxidation. Malondialdehyde (MDA) is a major byproduct of lipid peroxidation and is a widely used biomarker of oxidative damage.[8][9] Inhibition of GSTs by S-HG is expected to increase lipid peroxidation due to the accumulation of ROS.
Signaling Pathways Modulated by this compound-Induced Oxidative Stress
The elevation of intracellular ROS and the altered redox state resulting from GST inhibition can activate several stress-responsive signaling pathways, ultimately influencing cell fate decisions such as proliferation, survival, and apoptosis.
Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and detoxification genes, including GSTs themselves, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11] While direct evidence for S-HG activating this pathway is limited, its induction of oxidative stress makes it a plausible upstream event.
MAP Kinase (JNK and p38) Signaling and Apoptosis
Increased levels of ROS are potent activators of mitogen-activated protein kinase (MAPK) signaling cascades, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[12] Activation of these pathways is strongly associated with the induction of apoptosis (programmed cell death).[13] GSTP1-1, an isoform often overexpressed in cancer cells, has been shown to directly interact with and inhibit JNK. Inhibition of GSTP1-1 by compounds like S-HG can lead to the dissociation of the GSTP1-1-JNK complex, resulting in JNK activation and subsequent apoptosis.[14] Activated JNK and p38 can phosphorylate a variety of downstream targets, including transcription factors (e.g., c-Jun, p53) and members of the Bcl-2 family of proteins, to initiate the apoptotic cascade.[15]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and oxidative stress.
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by most GST isoforms. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[16][17]
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) stock solution (prepare fresh)
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) stock solution in ethanol
-
Enzyme source (cell lysate, purified GST)
-
This compound (or other inhibitors) at various concentrations
-
-
Procedure:
-
Prepare an assay cocktail containing: 880 µL of phosphate buffer, 100 µL of GSH stock, and 10 µL of CDNB stock for a 1 mL final reaction volume.
-
Equilibrate the assay cocktail to 25°C.
-
To a cuvette, add the assay cocktail and the enzyme source.
-
For inhibition studies, pre-incubate the enzyme with S-HG for a specified time before adding the assay cocktail.
-
Initiate the reaction by adding the final component (typically the enzyme or CDNB).
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
The rate of reaction is the change in absorbance per minute (ΔA340/min).
-
Calculate GST activity using the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).
-
For IC50 determination, plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Cell Viability Assay (MTT/XTT)
These colorimetric assays assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[18]
-
Reagents:
-
Cells of interest
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For IC50 determination, plot the percentage of viability versus the log of the S-HG concentration.
-
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation, in cell or tissue lysates. MDA reacts with thiobarbituric acid (TBA) to form a colored product.[8][9]
-
Reagents:
-
Cell or tissue lysate
-
SDS solution
-
Thiobarbituric acid (TBA) reagent in acetic acid
-
MDA standards
-
-
Procedure:
-
Add SDS solution to the samples and MDA standards to solubilize lipids.
-
Add the TBA reagent to each sample and standard.
-
Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Read the absorbance at 532 nm.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol determines the amount of Nrf2 that has translocated to the nucleus, a key step in its activation.[19][20]
-
Reagents:
-
Cells treated with this compound
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 or Histone H3 for nuclear fraction control, anti-GAPDH or β-actin for cytoplasmic fraction control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treating cells with S-HG, perform nuclear and cytoplasmic fractionation using appropriate buffers.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control.
-
Conclusion
This compound is a critical research tool for investigating the roles of Glutathione S-Transferases in cellular physiology and pathology. Its ability to competitively inhibit GSTs provides a direct mechanism to induce oxidative stress and probe the subsequent cellular responses. While specific quantitative data on the downstream effects of S-HG are still emerging, the established link between GST inhibition and the activation of pro-apoptotic signaling pathways like JNK and p38 MAPK underscores its potential in cancer research. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms governed by S-HG and to explore its therapeutic potential. Future research should focus on quantifying the dose-dependent effects of S-HG on various cellular parameters and across different cell types to build a more comprehensive understanding of its biological activities.
References
- 1. Glutathione-Dependent Pathways in Cancer Cells | MDPI [mdpi.com]
- 2. Mitochondrial Glutathione, a Key Survival Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of malondialdehyde, glutathione, and glutathione peroxidase in SLE patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutathione S-transferases by curcumin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent isozyme-selective inhibition of human glutathione S-transferase A1-1 by a novel glutathione S-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible inhibition of human glutathione S-transferase isoenzymes by tetrachloro-1,4-benzoquinone and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple isoforms of mitochondrial glutathione S-transferases and their differential induction under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK inhibitors, particularly the JNK inhibitor, increase cell death effects in H2O2-treated lung cancer cells via increased superoxide anion and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. sid.ir [sid.ir]
- 20. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Binding Kinetics of S-Hexylglutathione to Glutathione S-Transferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-transferases (GSTs) are a critical family of enzymes in cellular detoxification, catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds.[1][2] This process renders them more water-soluble and facilitates their excretion from the cell. S-Hexylglutathione (GSX) is a well-known competitive inhibitor of GSTs and is widely utilized as a ligand in affinity chromatography for the purification of these enzymes.[3][4][5][6] Understanding the binding kinetics of GSX to GST is paramount for elucidating the enzyme's mechanism, for the development of novel inhibitors, and for optimizing purification protocols. This technical guide provides an in-depth exploration of the binding kinetics of this compound to GST, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes.
Quantitative Binding Data
The interaction between this compound and GST has been characterized primarily through Isothermal Titration Calorimetry (ITC), which provides a comprehensive thermodynamic profile of the binding event. The following table summarizes the key quantitative data for the binding of this compound to a mango Glutathione S-transferase (MiGSTU).[1]
| Ligand | Dissociation Constant (Kd) | Enthalpy Change (ΔH) | Entropy Change (-TΔS) |
| This compound (GSX) | 7.8 µM | -26.4 kcal mol-1 | 19.2 kcal mol-1 |
| Glutathione (GSH) | 5.2 µM | -7.2 kcal mol-1 | -0.1 kcal mol-1 |
Table 1: Thermodynamic Parameters of Ligand Binding to MiGSTU .[1]
The data reveals a micromolar affinity of this compound for this particular GST, comparable to the natural substrate GSH. The binding of both ligands is an exothermic process, as indicated by the negative enthalpy change.[1]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Objective: To determine the binding kinetics of this compound to GST.
Materials:
-
Purified GST solution (concentration accurately determined)
-
This compound (GSX) solution (concentration accurately determined)
-
ITC instrument and corresponding cells (sample and reference)
-
Degassing station
-
Buffer (e.g., 20 mM sodium phosphate, 5 mM NaCl, 0.1 mM EDTA, pH 7)[7]
Procedure:
-
Preparation:
-
Prepare a sufficient volume of dialysis buffer and use it to dissolve both the GST and GSX to ensure a perfect buffer match.
-
Dialyze the purified GST protein against the chosen buffer overnight at 4°C to remove any unbound ligands or molecules from the purification process.
-
Prepare the GSX solution in the final dialysis buffer.
-
Accurately determine the concentrations of both the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and by weight for the ligand).
-
Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25.1°C).[7]
-
Thoroughly clean the sample and reference cells with detergent and water as per the instrument's protocol, followed by extensive rinsing with the experimental buffer.
-
-
Loading the Calorimeter:
-
Load the reference cell with the experimental buffer.
-
Carefully load the sample cell with the GST solution, avoiding the introduction of air bubbles.
-
Load the injection syringe with the GSX solution, again ensuring no air bubbles are present.
-
-
Titration:
-
Place the loaded cells and syringe into the calorimeter and allow the system to equilibrate thermally.
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the GSX solution into the GST solution.[7] The heat change associated with each injection is measured.
-
The initial injections will produce larger heat changes as most of the injected ligand binds to the protein. As the protein becomes saturated, subsequent injections will produce smaller heat changes, eventually approaching the heat of dilution of the ligand into the buffer.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the values for Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Visualizations
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining binding kinetics using ITC.
Logical Relationship of Binding Kinetics
Caption: Relationship between kinetic and thermodynamic parameters.
Signaling Pathways and Biological Context
The primary role of the interaction between this compound and GST is rooted in the broader context of cellular detoxification. GSTs catalyze the conjugation of glutathione to various electrophilic substrates, a key step in Phase II metabolism. This compound acts as a competitive inhibitor, binding to the same active site as glutathione and the xenobiotic substrate. While not directly part of a signaling cascade in the traditional sense, this interaction is crucial for regulating the detoxification capacity of the cell. Inhibition of GST by compounds like this compound can modulate the cellular response to toxins and drugs.
Molecular dynamics simulations have provided insights into the binding mode of this compound, suggesting that its hexyl group protrudes into the hydrophobic co-substrate binding site (H-site), while the glutathione moiety occupies the G-site.[4] This dual occupancy is thought to contribute to its inhibitory effect by preventing the binding of both the natural substrate (GSH) and the xenobiotic co-substrate.[4]
Conclusion
The binding of this compound to Glutathione S-Transferase is a well-established interaction with significant implications for both basic research and practical applications. The micromolar affinity, driven by favorable enthalpic contributions, underscores its effectiveness as a competitive inhibitor and an affinity ligand. The detailed protocol for Isothermal Titration Calorimetry provided herein offers a robust framework for researchers seeking to quantify such interactions. Further investigation using techniques like Surface Plasmon Resonance could provide valuable data on the association and dissociation rate constants, offering a more complete kinetic profile. A thorough understanding of these binding kinetics is essential for advancing our knowledge of GST function and for the continued development of tools and therapeutics that target this important enzyme family.
References
- 1. Insights into ligand binding to a Glutathione S-transferase from mango: structure, thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 3. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Binding of Glutathione Conjugates of Fatty Acid Derivatives by Plant Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound-binding proteins of human hepatocellular carcinoma: separation of enoyl-CoA isomerase from an Alpha class glutathione transferase form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for S-Hexylglutathione Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S-Hexylglutathione (S-hexyl-GSH) affinity chromatography. This technique is a powerful tool for the specific purification of Glutathione (B108866) S-Transferases (GSTs), GST-fusion proteins, and other proteins that exhibit an affinity for glutathione and its derivatives.[1][2]
Introduction
This compound affinity chromatography is a specialized form of affinity chromatography that leverages the specific interaction between this compound immobilized on a solid support (typically cross-linked agarose (B213101) beads) and the active site of Glutathione S-Transferases.[1][2] The hexyl group attached to the sulfur atom of glutathione can enhance the binding affinity and specificity for certain GST isozymes compared to underivatized glutathione. This method is widely employed for the single-step purification of recombinant GST-tagged proteins expressed in various systems, including E. coli, insect, and mammalian cells.[3] The mild elution conditions, typically using an excess of free reduced glutathione, preserve the structure and function of the purified proteins.[4]
Principle of this compound Affinity Chromatography
The fundamental principle of this technique lies in the reversible, high-affinity binding of GST and GST-fusion proteins to the this compound ligand covalently coupled to a chromatography matrix. The process involves four key stages:
-
Equilibration: The this compound agarose resin is equilibrated with a binding buffer to prepare it for sample application.
-
Sample Application (Binding): A clarified cell lysate containing the target GST-fusion protein is passed through the column. The GST moiety of the fusion protein specifically binds to the immobilized this compound.
-
Washing: Unbound proteins and other cellular contaminants are washed away from the resin using the binding buffer.
-
Elution: The bound GST-fusion protein is displaced from the resin by competition with a high concentration of free reduced glutathione in the elution buffer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound affinity chromatography, compiled from various sources. These values should be considered as a starting point, and optimization may be necessary for specific applications.
Table 1: Resin Characteristics and Binding Capacities
| Parameter | Typical Value | Notes |
| Matrix | 4% or 6% Cross-linked Agarose Beads | Higher cross-linking provides better flow properties. |
| Ligand | This compound | Covalently coupled to the agarose matrix.[1][2] |
| Bead Size | 45-165 µm | Affects flow rate and resolution. |
| Binding Capacity | > 8 mg recombinant GST/mL of settled resin[5] | This can vary depending on the specific GST-fusion protein, flow rate, and buffer conditions.[6] |
| Maximum Flow Rate | 250 cm/h[5] | Slower flow rates during sample loading can increase binding efficiency.[6][7] |
Table 2: Recommended Flow Rates
| Chromatography Step | Recommended Flow Rate (for a 1 cm diameter column) | Rationale |
| Equilibration | 1.0 - 5.0 mL/min | To quickly prepare the column. |
| Sample Loading | 0.2 - 1.0 mL/min[5] | Slower flow rates allow for sufficient interaction time between the GST-tag and the ligand, maximizing binding.[7] |
| Washing | 1.0 - 5.0 mL/min | To efficiently remove unbound contaminants. |
| Elution | 0.5 - 2.0 mL/min | A slower flow rate can result in a more concentrated eluate. |
Table 3: Buffer Compositions
| Buffer Type | Typical Composition | pH | Key Components & Purpose |
| Lysis Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitors | 7.4 - 8.0 | Tris-HCl: Buffering agent. NaCl: Maintains ionic strength. EDTA: Chelates divalent cations, inhibiting metalloproteases. Triton X-100: Detergent to aid in cell lysis and protein solubilization. Protease Inhibitors: Prevent degradation of the target protein. |
| Binding/Wash Buffer | 50 mM Tris-HCl, 150 mM NaCl (or PBS) | 7.4 - 8.0 | Maintains conditions for optimal binding and removes non-specifically bound proteins. |
| Elution Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10-50 mM Reduced Glutathione | 8.0 | Reduced Glutathione: Competes with the immobilized ligand for binding to the GST, thus eluting the target protein.[8] Should be prepared fresh.[9][10] |
| Regeneration Buffer 1 | 0.1 M Tris-HCl, 0.5 M NaCl | 8.5 | High pH and high salt to remove strongly bound proteins.[9] |
| Regeneration Buffer 2 | 0.1 M Sodium Acetate, 0.5 M NaCl | 4.5 | Low pH to strip remaining contaminants.[9] |
Experimental Protocols
Protocol 1: Purification of GST-Tagged Proteins from E. coli Lysate
This protocol is designed for the purification of a GST-tagged protein from a 200 mL E. coli culture.[3]
1. Preparation of Cell Lysate: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. b. Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice (e.g., 6 cycles of 15 seconds on, 30 seconds off) or by using a French press. d. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. e. Carefully collect the supernatant (clarified lysate) for chromatography.
2. Column Preparation and Equilibration: a. If using a pre-packed column, skip to step c. For loose resin, gently resuspend the this compound agarose slurry. b. Pack a column with the desired bed volume of resin (e.g., 1 mL for up to 8 mg of protein).[5] c. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.
3. Sample Loading: a. Apply the clarified lysate to the equilibrated column at a low flow rate (e.g., 0.5 mL/min). b. For batch binding, incubate the lysate with the equilibrated resin in a tube with gentle end-over-end mixing for 1-2 hours at 4°C. Then, pack the slurry into a column. c. Collect the flow-through fraction to analyze for unbound protein.
4. Washing: a. Wash the column with 10-20 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. b. Collect the wash fractions for analysis.
5. Elution: a. Elute the bound GST-fusion protein by applying 5-10 CV of Elution Buffer to the column. b. Collect fractions of 1-2 CV. c. Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm or by using a protein assay (e.g., Bradford assay). d. Pool the fractions containing the purified protein.
6. Analysis of Results: a. Analyze the lysate, flow-through, wash, and elution fractions by SDS-PAGE to assess the purity of the target protein.
Protocol 2: Regeneration of the this compound Affinity Column
To ensure the longevity and consistent performance of the affinity resin, it is recommended to regenerate the column after each use, especially if it will be used to purify a different protein.[11]
1. High pH Wash: a. Wash the column with 3-5 CV of Regeneration Buffer 1 (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[9]
2. Low pH Wash: a. Immediately wash the column with 3-5 CV of Regeneration Buffer 2 (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5).[9]
3. Re-equilibration: a. Wash the column with 5-10 CV of Binding/Wash Buffer to bring the pH back to neutral.
4. Storage: a. For long-term storage, wash the column with 5 CV of 20% ethanol (B145695) and store at 4°C. Do not freeze the resin.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of this compound Affinity Chromatography.
Signaling Pathway Involving GST
Glutathione S-Transferases, particularly the Pi and Mu classes, are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] They can directly interact with and inhibit key kinases like c-Jun N-terminal kinase (JNK) and Apoptosis Signal-regulating Kinase 1 (ASK1), thereby influencing cellular processes such as proliferation and apoptosis.[12]
Caption: Regulation of the ASK1-JNK signaling pathway by GSTP1-1 and GSTM1-1.
References
- 1. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]
- 3. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. bioke.com [bioke.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. takarabio.com [takarabio.com]
- 10. mdanderson.org [mdanderson.org]
- 11. goldbio.com [goldbio.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for S-Hexylglutathione Agarose in GST Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferase (GST) affinity chromatography is a widely utilized and robust method for the purification of recombinant proteins expressed as fusions with GST. The high affinity and specificity of the interaction between GST and its substrate, glutathione, allow for a single-step purification that can yield protein of high purity.[1][2] S-Hexylglutathione agarose (B213101) is a specialized affinity chromatography medium designed for the purification of GST-tagged proteins and other glutathione-binding proteins.[3] This resin is prepared by covalently coupling this compound to 6% cross-linked agarose beads.[3] The hexyl linker may provide a different spatial presentation of the glutathione ligand compared to standard glutathione agarose, potentially influencing binding and elution characteristics.
These application notes provide a comprehensive overview of the use of this compound agarose for the purification of GST-tagged proteins, including detailed protocols for batch and column chromatography, resin regeneration, and applications in protein-protein interaction studies.
Advantages of GST-Tagging and Purification
-
High Purity in a Single Step: The specific interaction between GST and glutathione allows for the achievement of >90% purity from crude cell lysates in a single affinity chromatography step.[1]
-
Enhanced Solubility: The GST tag, a 26 kDa protein, can improve the solubility and promote proper folding of the recombinant protein to which it is fused, which is particularly beneficial for proteins prone to aggregation.[4]
-
Mild Elution Conditions: GST-tagged proteins are eluted under non-denaturing conditions using an excess of reduced glutathione, which preserves the protein's structure, antigenicity, and function.[2][5]
-
Versatility: The purified GST-fusion proteins can be used in a variety of downstream applications, including enzyme assays, immunological studies, and protein-protein interaction analysis.[2][6]
Quantitative Data: Resin Properties
While specific quantitative performance data for this compound agarose is not as widely published as for standard glutathione agarose, the following table provides a summary of typical performance characteristics for glutathione-based affinity resins. These values can serve as a useful baseline for experimental design. It is recommended to determine the binding capacity empirically for each specific GST-fusion protein.
| Parameter | This compound Agarose | Standard Glutathione Agarose (Typical Values for Comparison) |
| Ligand | This compound | Glutathione |
| Matrix | 6% Cross-linked Agarose[3] | 4% or 6% Cross-linked Agarose[7] |
| Binding Capacity | ≥1.0-1.5 mg/mL (for uricase)[3] | >5-10 mg GST/mL of settled resin[7][8] |
| Bead Size | Not specified | 34-90 µm[9] |
| Recommended Flow Rate | To be determined empirically | < 75 cm/h[7] |
| pH Stability | To be determined empirically | 4-13[7] |
Experimental Protocols
The following protocols are provided as a general guideline for the purification of GST-tagged proteins using this compound agarose. Optimization may be required for specific proteins and expression systems.
Buffer Preparation
| Buffer | Recipe | Notes |
| Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail | The inclusion of DNase I (10 µg/mL) and lysozyme (B549824) (1 mg/mL) can improve lysis efficiency. |
| Binding/Wash Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT | This buffer is used to equilibrate the resin and wash away non-specifically bound proteins. |
| Elution Buffer | 50 mM Tris-HCl, pH 8.0, 10-20 mM Reduced Glutathione | The pH of the buffer should be readjusted to 8.0 after the addition of reduced glutathione. Prepare fresh.[10] |
| Regeneration Buffer 1 | 0.1 M Tris-HCl, pH 8.5, 0.5 M NaCl | Used to remove residual eluted protein. |
| Regeneration Buffer 2 | 0.1 M Sodium Acetate, pH 4.5, 0.5 M NaCl | Used to remove proteins that are more tightly bound. |
| Storage Solution | 20% Ethanol (B145695) in PBS | For long-term storage of the resin. |
Batch Purification Protocol
Batch purification is recommended for small-scale purifications and for optimizing binding conditions.
-
Resin Preparation:
-
Determine the required amount of this compound agarose slurry (e.g., 1 mL of 50% slurry for an expected yield of 2-5 mg of protein).
-
Transfer the slurry to a conical tube and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Wash the resin with 10 bed volumes of Lysis Buffer. Centrifuge and discard the supernatant. Repeat this step twice.
-
-
Protein Binding:
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Centrifuge the resin-lysate mixture at 500 x g for 5 minutes and discard the supernatant.
-
Wash the resin with 10 bed volumes of Wash Buffer. Resuspend the resin gently and centrifuge. Discard the supernatant. Repeat this wash step 2-3 times.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the washed resin.
-
Incubate at room temperature for 10-15 minutes with gentle mixing.
-
Centrifuge at 500 x g for 5 minutes and carefully collect the supernatant containing the purified protein.
-
Repeat the elution step 2-3 times and collect the fractions separately.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to determine the purity and concentration of the protein.
-
Gravity Flow Column Chromatography Protocol
This method is suitable for larger sample volumes and can provide higher purity.
-
Column Preparation:
-
Pack an appropriate amount of this compound agarose slurry into a gravity flow column.
-
Allow the storage solution to drain and equilibrate the column with 10 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the clarified cell lysate to the column at a low flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the pure fractions.
-
Resin Regeneration
This compound agarose resin can be regenerated for multiple uses.
-
Wash the column with 5 CV of Regeneration Buffer 1.
-
Wash with 5 CV of ultrapure water.
-
Wash the column with 5 CV of Regeneration Buffer 2.
-
Wash with 5 CV of ultrapure water.
-
Re-equilibrate the column with 5-10 CV of Binding/Wash Buffer for immediate reuse, or wash with 5 CV of 20% ethanol for long-term storage at 4°C.
Application: GST Pull-Down Assay for Protein-Protein Interaction Studies
GST pull-down assays are a common in vitro method to study protein-protein interactions. A GST-tagged "bait" protein is immobilized on glutathione agarose and used to capture interacting "prey" proteins from a cell lysate.[6][11]
GST Pull-Down Workflow
Caption: Workflow of a GST pull-down assay using this compound agarose.
Application Example: Studying MAPK Signaling Pathways
GST-tagged proteins are frequently used to investigate protein interactions within signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. For example, a GST-tagged kinase can be used to pull down its substrates or interacting partners from cell lysates.
MAPK Signaling Pathway Interaction Study
Caption: Using a GST-tagged MAPK to identify interacting proteins from a cell lysate.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]
- 4. genaxxon.com [genaxxon.com]
- 5. bioke.com [bioke.com]
- 6. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 9. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. goldbio.com [goldbio.com]
S-Hexylglutathione: Applications in Drug Metabolism and Toxicology Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Hexylglutathione (S-HG) is a synthetic derivative of glutathione (B108866) (GSH), a critical endogenous antioxidant. It is characterized by the attachment of a hexyl group to the sulfur atom of the cysteine residue. This modification makes S-HG a potent competitive inhibitor of Glutathione S-transferases (GSTs), a superfamily of enzymes pivotal to cellular detoxification. GSTs catalyze the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. By inhibiting GSTs, this compound serves as a valuable tool in drug metabolism and toxicology research to probe the roles of these enzymes in xenobiotic metabolism, drug resistance, and cellular signaling pathways.
These application notes provide an overview of the use of this compound in experimental settings, complete with detailed protocols for key assays and a summary of relevant quantitative data.
Applications in Drug Metabolism
In the field of drug metabolism, this compound is primarily utilized to:
-
Elucidate the Role of GSTs in Drug Detoxification: By selectively inhibiting GSTs, researchers can determine the contribution of this pathway to the overall metabolism and clearance of a drug candidate. A decrease in the formation of glutathione conjugates in the presence of S-HG indicates the involvement of GSTs.
-
Investigate Drug-Drug Interactions: S-HG can be used to study potential drug-drug interactions where one drug may inhibit the GST-mediated metabolism of a co-administered therapeutic agent, potentially leading to altered efficacy or toxicity.
-
Modulate Drug Resistance: In oncology research, overexpression of GSTs is a known mechanism of resistance to certain chemotherapeutic agents. S-HG can be employed to sensitize cancer cells to these drugs by blocking their detoxification.
Applications in Toxicology Studies
In toxicology, this compound is a key reagent for:
-
Investigating Mechanisms of Toxicity: By inhibiting a major detoxification pathway, S-HG can be used to uncover the toxic potential of compounds that are normally efficiently cleared by GSTs. This helps in identifying specific metabolic pathways responsible for detoxification.
-
Studying Oxidative Stress: Inhibition of GSTs by S-HG can lead to an accumulation of reactive electrophiles and an increase in oxidative stress, allowing for the study of cellular responses to such insults.
-
Probing GST-Dependent Signaling Pathways: GSTs are known to interact with and regulate key signaling proteins, such as c-Jun N-terminal kinase (JNK).[1][2] S-HG can be used to investigate the downstream consequences of disrupting these interactions.
Quantitative Data
The following tables summarize key quantitative parameters related to the activity and toxicity of this compound.
Table 1: Inhibitory Activity of this compound against Glutathione S-Transferase
| Parameter | Value | Enzyme Source/Model | Reference |
| Kd (wild-type) | 1.27 μM | Human glutathione transferase P1-1 | [3] |
| Kd (Y49F mutant) | 3.7 μM | Human glutathione transferase P1-1 | [3] |
Table 2: Predicted Acute Oral Toxicity of this compound
| Species | Parameter | Value | Source |
| Rat | Predicted LD50 | 2.1333 mol/kg | [4] |
Note: The LD50 value is a predicted value from computational models and should be confirmed by experimental studies.
Experimental Protocols
Glutathione S-Transferase (GST) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on GST. The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified GST enzyme or cell/tissue lysate containing GST
-
This compound
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Reduced Glutathione (GSH) solution (e.g., 100 mM in water)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare an assay cocktail containing:
-
980 µL Assay Buffer
-
10 µL of 100 mM CDNB
-
10 µL of 100 mM GSH Mix well. The solution may initially be cloudy but should clear upon mixing.[5]
-
-
Set up Reactions:
-
For each sample and a blank, add 900 µL of the assay cocktail to a cuvette or an appropriate volume to a 96-well plate.[5]
-
Add the desired concentration of this compound (or vehicle control) to the sample wells.
-
Add 100 µL of the GST-containing sample (e.g., purified enzyme, cell lysate) to the sample wells.[5]
-
To the blank cuvette, add 100 µL of Assay Buffer.[5]
-
-
Incubation: Incubate the plate or cuvettes at 30°C for 5 minutes to equilibrate.[5]
-
Measurement:
-
Data Analysis:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the sample rates.[5]
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus this compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells. The assay measures the metabolic activity of cells, which reflects their viability.
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4][7]
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability (%) against the concentration of this compound to determine the IC50 value.
-
Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a method to determine the effect of this compound on intracellular GSH levels. This is important to understand if the inhibition of GSTs by S-HG leads to a compensatory change in the cellular glutathione pool.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM)
-
Methanol (B129727) (80%, ice-cold)
-
Instrumentation for GSH and GSSG analysis (e.g., HPLC with UV or electrochemical detection, or a commercial kit).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting and Lysis:
-
Sample Preparation:
-
Vortex the cell lysate and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for analysis.
-
-
GSH and GSSG Quantification:
-
Analyze the levels of GSH and GSSG in the supernatant using a suitable method. Commercial kits based on enzymatic recycling assays are widely available. Alternatively, HPLC-based methods provide sensitive and specific quantification.
-
-
Data Analysis:
-
Normalize the GSH and GSSG concentrations to the total protein content of the cell lysate.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
-
Compare the GSH levels and GSH/GSSG ratio in this compound-treated cells to control cells.
-
Visualizations
Caption: Workflow for GST Inhibition Assay.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Inhibition of GST by S-HG may activate the JNK pathway.
References
- 1. Glutathione S-transferases interact with AMP-activated protein kinase: evidence for S-glutathionylation and activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSK-Mediated c-Jun Phosphorylation Promotes c-Jun Degradation and Inhibits Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism And Pharmacokinetics Studies | ADME-DMPK Services at Syngene [syngeneintl.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS [mdpi.com]
Application Notes and Protocols for S-Hexylglutathione in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Hexylglutathione (S-HG) is a synthetic derivative of glutathione (B108866) where the thiol group is alkylated with a hexyl moiety. This modification makes it a valuable tool for studying enzymes that recognize glutathione and its conjugates, most notably the Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to a wide array of endogenous and xenobiotic electrophiles. Overexpression of certain GST isozymes has been implicated in the development of resistance to various anticancer drugs. This compound acts as a competitive inhibitor of GSTs, making it an essential reagent for investigating GST function, characterizing isozyme-specific roles, and for the initial phases of drug discovery targeting these enzymes.[1][2]
This document provides detailed application notes and protocols for the effective use of this compound in enzyme inhibition assays, with a focus on Glutathione S-transferase.
Mechanism of Action
This compound functions as a competitive inhibitor of Glutathione S-transferase.[1] It mimics the structure of the natural substrate, glutathione (GSH), and binds to the G-site (glutathione binding site) within the enzyme's active site. The presence of the hexyl group extends into the adjacent H-site (hydrophobic substrate-binding site), sterically hindering the binding of the electrophilic substrate and thereby preventing the catalytic conjugation reaction.
Data Presentation
| Parameter | Enzyme/System | Value | Reference |
| EC50 | GSTABP-G labeling | 1.77 µM | [3] |
| EC50 | GSTABP-H labeling | 41.5 µM | [3] |
Note: EC50 values were determined for the inhibition of activity-based probe labeling and serve as an indicator of the inhibitor's potency in interacting with the active site.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Glutathione S-Transferase
This protocol describes a colorimetric assay to determine the IC50 value of this compound for a specific GST isozyme using the common substrates 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and glutathione (GSH). The reaction produces a conjugate, S-(2,4-dinitrophenyl)glutathione, which can be monitored by the increase in absorbance at 340 nm.[4][5][6][7]
Materials:
-
Purified GST enzyme
-
This compound
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
Solvent for inhibitor and substrate (e.g., DMSO or ethanol)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GST enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 50 mM stock solution of GSH in assay buffer.
-
Prepare a 50 mM stock solution of CDNB in ethanol.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of this compound in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
In each well of the 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of the this compound dilution (or solvent for the control)
-
10 µL of 10 mM GSH (final concentration 0.5 mM)
-
10 µL of GST enzyme solution
-
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of 10 mM CDNB (final concentration 1 mM) to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm in a microplate reader at 25°C. Take readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the non-enzymatic reaction (a control well with no enzyme) from all other rates.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Inhibition Type and Ki for this compound
This protocol outlines the experimental design to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor and to calculate its inhibition constant (Ki).
Procedure:
-
Experimental Design:
-
Perform the GST activity assay as described in Protocol 1.
-
Instead of a single concentration of GSH, use a range of GSH concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the Km of GSH for the GST isozyme).
-
For each GSH concentration, measure the reaction velocity in the absence of this compound and in the presence of at least three different concentrations of this compound.
-
-
Data Analysis:
-
For each inhibitor concentration, create a Michaelis-Menten plot (velocity vs. [GSH]) and a Lineweaver-Burk plot (1/velocity vs. 1/[GSH]).
-
Competitive Inhibition: The Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged), while the apparent Km will increase with increasing inhibitor concentration.
-
Non-competitive Inhibition: The Lineweaver-Burk plots will intersect on the x-axis (Km remains unchanged), while Vmax will decrease with increasing inhibitor concentration.
-
Uncompetitive Inhibition: The Lineweaver-Burk plots will show parallel lines.
-
-
Calculation of Ki for Competitive Inhibition:
-
The apparent Km (Km_app) in the presence of a competitive inhibitor is given by the equation: Km_app = Km * (1 + [I] / Ki), where [I] is the inhibitor concentration.
-
Plot the calculated Km_app values against the corresponding this compound concentrations.
-
The Ki can be determined from the slope of this line (Slope = Km / Ki) or from the x-intercept (x-intercept = -Ki).
-
Alternatively, use non-linear regression analysis to fit the entire dataset to the competitive inhibition model to obtain a more accurate Ki value.[8][9]
-
Visualizations
Signaling Pathway
Glutathione S-transferase P1 (GSTP1) has been shown to play a regulatory role in the c-Jun N-terminal kinase (JNK) signaling pathway, a key pathway involved in cellular responses to stress, apoptosis, and inflammation. In unstressed cells, monomeric GSTP1 binds to JNK, inhibiting its activity. Upon exposure to oxidative stress, GSTP1 oligomerizes and dissociates from JNK, leading to JNK activation and downstream signaling.
Caption: Regulation of the JNK signaling pathway by GSTP1.
Experimental Workflow
The following diagram illustrates the workflow for determining the type of enzyme inhibition.
Caption: Workflow for determining the mode of enzyme inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isozyme-specific glutathione-S-transferase inhibitors: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. bmrservice.com [bmrservice.com]
- 6. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.graphpad.com [cdn.graphpad.com]
- 9. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Hexylglutathione in the Study of GST-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferase (GST) has become an indispensable tool in molecular biology, primarily utilized as a fusion tag for recombinant protein expression and purification. The GST-tagging system relies on the high-affinity interaction between GST and its substrate, glutathione (GSH). S-Hexylglutathione (S-HG) is a synthetic analog of glutathione where the thiol hydrogen is replaced by a hexyl group. This modification results in a competitive inhibitor of GST with a significantly higher binding affinity compared to glutathione.[1] These characteristics make S-HG a powerful tool for studying GST-tagged proteins, offering potential advantages in affinity purification, pull-down assays, and studies of protein-protein interactions.
This document provides detailed application notes and protocols for the utilization of this compound in research involving GST-tagged proteins.
Data Presentation: Quantitative Comparison of Ligand Binding Affinities
The enhanced affinity of this compound for GST is a key advantage over the traditionally used reduced glutathione. This higher affinity can lead to more efficient capture of GST-tagged proteins and may allow for more stringent washing conditions, potentially resulting in a purer final product. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity.
| Ligand | GST Isoform | Dissociation Constant (Kd) | Reference |
| This compound | Human GST P1-1 (wild-type) | 1.27 µM | [1] |
| This compound | Human GST P1-1 (Y49F mutant) | 3.7 µM | [1] |
| Reduced Glutathione (GSH) | GST | High Affinity (specific Kd not consistently reported in findings) | [2] |
Note: While direct comparative studies on elution efficiency were not prevalent in the search results, the lower Kd of this compound suggests that lower concentrations may be required for effective elution compared to reduced glutathione.
Experimental Protocols
Affinity Purification of GST-Tagged Proteins using this compound-Agarose
This protocol describes the purification of GST-tagged proteins using an affinity matrix where this compound is immobilized on agarose (B213101) beads.
Workflow for Affinity Purification:
Caption: Workflow of GST-tagged protein affinity purification.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% (v/v) Triton X-100, and protease inhibitors.
-
This compound-Agarose Resin
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing either 10-50 mM reduced glutathione or a lower concentration of this compound (optimization may be required, starting with 5-10 mM).
Protocol:
-
Preparation of Cell Lysate:
-
Resuspend cell pellet expressing the GST-tagged protein in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Equilibration of this compound-Agarose Resin:
-
Gently resuspend the resin and transfer the desired amount to a column.
-
Wash the resin with 10 column volumes of ice-cold Lysis Buffer.
-
-
Binding of GST-Tagged Protein:
-
Apply the clarified cell lysate to the equilibrated column.
-
Allow the lysate to flow through the column by gravity or at a slow, controlled flow rate (e.g., 0.5 mL/min). For batch binding, incubate the lysate with the resin for 1-2 hours at 4°C with gentle agitation.
-
-
Washing the Resin:
-
Wash the resin with 20-30 column volumes of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution of GST-Tagged Protein:
-
Elute the bound protein by applying 3-5 column volumes of Elution Buffer.
-
Collect the eluate in fractions.
-
-
Analysis of Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-GST antibody to confirm the presence and purity of the GST-tagged protein.
-
GST Pull-Down Assay to Study Protein-Protein Interactions
This protocol outlines the use of a GST-tagged "bait" protein, immobilized on this compound-agarose, to "pull down" interacting "prey" proteins from a cell lysate. Elution with this compound can provide a gentle method to recover the protein complexes.
Workflow for GST Pull-Down Assay:
Caption: Workflow for a GST pull-down assay.
Materials:
-
Purified GST-tagged "bait" protein
-
This compound-Agarose Resin
-
Cell lysate containing potential "prey" proteins
-
Pull-Down Wash Buffer: PBS with 0.1% (v/v) Triton X-100 and protease inhibitors.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, with 5-10 mM this compound.
Protocol:
-
Immobilization of GST-Bait Protein:
-
Incubate a known amount of purified GST-bait protein with equilibrated this compound-agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Pull-Down Wash Buffer to remove unbound bait protein.
-
-
Incubation with Prey Proteins:
-
Add the cell lysate containing potential prey proteins to the beads with the immobilized GST-bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with ice-cold Pull-Down Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes by incubating the beads with Elution Buffer for 10-30 minutes at 4°C with gentle agitation.
-
Collect the supernatant containing the eluted bait-prey complexes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody specific to the suspected prey protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify unknown interacting partners.
-
Application in Studying Signaling Pathways
GST-tagged proteins are frequently used to study protein-protein interactions within signaling pathways. GST can act as a chaperone, promoting the proper folding and solubility of the fused protein.[3] The GST pull-down assay is a valuable tool for validating predicted interactions and identifying novel components of signaling cascades.[4][5]
JNK/MAPK Signaling Pathway
Glutathione S-transferase P1 (GSTP1) has been identified as a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6][7] Under non-stressed conditions, monomeric GSTP1 binds directly to JNK, inhibiting its kinase activity.[6][8] Upon exposure to cellular stress, such as UV irradiation or oxidative stress, GSTP1 oligomerizes and dissociates from JNK, leading to JNK activation and downstream signaling.[6][8]
GSTP1-JNK Interaction in MAPK Signaling:
Caption: GSTP1 regulation of the JNK signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is crucial for regulating immune responses, inflammation, and cell survival. GSTP1 has been shown to interact with components of the NF-κB pathway, such as IKKβ and Iκα, suggesting a regulatory role.[9] This interaction can lead to decreased expression of downstream targets and influence apoptosis.
GST Regulation of NF-κB Signaling:
Caption: Postulated role of GST in the regulation of the NF-κB pathway.
Conclusion
This compound represents a valuable, high-affinity tool for researchers working with GST-tagged proteins. Its strong binding to GST can be leveraged for efficient affinity purification and for the gentle elution of protein complexes in pull-down assays. The provided protocols offer a starting point for the application of this compound in these experimental workflows. Further optimization may be necessary to suit specific proteins and experimental conditions. The role of GST in major signaling pathways like JNK/MAPK and NF-κB highlights the importance of tools like this compound in dissecting complex protein-protein interaction networks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 5. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Improved isolation of proteins tagged with glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Standard operating procedure for S-Hexylglutathione synthesis.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
S-Hexylglutathione is a chemically modified derivative of the endogenous antioxidant glutathione (B108866). The addition of a hexyl group to the thiol moiety of the cysteine residue increases the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with hydrophobic binding sites of enzymes. It is widely utilized in biomedical research as a potent competitive inhibitor of glutathione S-transferases (GSTs), a family of enzymes pivotal to detoxification and drug metabolism. By inhibiting GSTs, this compound serves as a valuable tool for studying the roles of these enzymes in cellular processes and for investigating the mechanisms of drug resistance. Furthermore, its use in affinity chromatography allows for the purification of GSTs and GST-fusion proteins.
Core Protocol: Chemical Synthesis of this compound
This protocol details the chemical synthesis of this compound via S-alkylation of reduced glutathione (GSH) with 1-bromohexane (B126081). The reaction involves the nucleophilic attack of the thiolate anion of glutathione on the electrophilic carbon of 1-bromohexane, forming a stable thioether bond.
Materials:
-
Reduced Glutathione (GSH)
-
1-Bromohexane
-
Potassium Bicarbonate (KHCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1N
-
Ethyl Acetate (B1210297)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, acetic acid)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
Detailed Experimental Protocol
-
Dissolution of Glutathione: In a round-bottom flask equipped with a magnetic stirrer, dissolve reduced glutathione in a mixture of acetonitrile and deionized water. A common starting point is a 2:1 ratio of acetonitrile to water.
-
Deprotonation: Slowly add an aqueous solution of potassium bicarbonate (KHCO₃) to the glutathione solution while stirring. The amount of KHCO₃ should be in slight molar excess relative to glutathione to ensure complete deprotonation of the thiol group to the more nucleophilic thiolate.
-
Addition of 1-Bromohexane: Add 1-bromohexane to the reaction mixture. A slight molar excess of 1-bromohexane relative to glutathione is recommended to drive the reaction to completion.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 4 using 1N hydrochloric acid. This will protonate the carboxyl groups and may cause the product to begin precipitating.
-
Work-up: Add ethyl acetate to the mixture and continue to stir to facilitate the precipitation of the crude product.
-
Filtration: Collect the precipitated solid by filtration and wash with acetonitrile.
-
Purification: The crude product can be further purified by silica gel column chromatography. A suitable eluent system, such as a mixture of chloroform, methanol, and acetic acid, should be used to separate the desired product from unreacted starting materials and byproducts.
-
Solvent Removal: Collect the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Value/Condition |
| Reactants | |
| Reduced Glutathione (GSH) | 1 molar equivalent |
| 1-Bromohexane | 1.1 - 1.2 molar equivalents |
| Potassium Bicarbonate | 1.1 - 1.2 molar equivalents |
| Reaction Conditions | |
| Solvent System | Acetonitrile : Water (e.g., 2:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC (typically several hours to overnight) |
| Work-up & Purification | |
| pH Adjustment | ~4 with 1N HCl |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System Example | Chloroform : Methanol : Acetic Acid (e.g., 6:4:1 v/v/v) |
Signaling Pathway and Logical Relationships
The primary application of this compound in research is as an inhibitor of Glutathione S-Transferases (GSTs). The diagram below illustrates this inhibitory relationship.
Caption: Inhibition of GST-mediated detoxification by this compound.
Application Notes and Protocols for S-Hexylglutathione-Induced Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Hexylglutathione (SHex-GSH) is a potent, cell-permeable competitive inhibitor of Glutathione (B108866) S-Transferase (GST), with a particular affinity for the Pi class isozyme, GSTP1-1.[1] GSTs are a family of enzymes pivotal in cellular detoxification processes by conjugating glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[2] Notably, GSTP1-1 is frequently overexpressed in cancer cells and has been implicated in conferring resistance to chemotherapeutic agents.[3] Beyond its detoxification role, GSTP1-1 acts as a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular stress response that can lead to apoptosis.[4]
By binding to GSTP1-1, this compound disrupts the interaction between GSTP1-1 and JNK, leading to the activation of the JNK signaling cascade and subsequent induction of apoptosis.[2][4] This targeted mechanism makes this compound a valuable tool for studying the role of GSTP1-1 in cell survival and for investigating novel strategies in cancer therapy.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in inducing apoptosis in cell culture.
Mechanism of Action
This compound induces apoptosis primarily through the inhibition of GSTP1-1, which in turn activates the JNK signaling pathway. In non-stressed cells, GSTP1-1 is complexed with JNK, thereby inhibiting its pro-apoptotic activity.[4] The introduction of this compound competitively inhibits GSTP1-1, causing the dissociation of the GSTP1-1/JNK complex.[4] This release allows for the phosphorylation and activation of JNK. Activated JNK then phosphorylates a cascade of downstream targets, including the transcription factor c-Jun, which ultimately leads to the activation of effector caspases, such as caspase-3, and the execution of the apoptotic program.[3]
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with its primary target, GSTP1-1. Researchers should note that the optimal concentration for inducing apoptosis will be cell-line dependent and requires empirical determination.
| Parameter | Value | Target | Reference |
| Kd | 1.27 µM | Human Glutathione Transferase P1-1 (wild-type) | [1] |
| Kd | 3.7 µM | Human Glutathione Transferase P1-1 (Y49F mutant) | [1] |
Note: The provided Kd values indicate a strong binding affinity of this compound to GSTP1-1. Effective concentrations for inducing apoptosis in cell culture are anticipated to be in the low to mid-micromolar range. It is recommended to perform a dose-response study starting from approximately 1 µM to 100 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway Diagram
Caption: this compound induces apoptosis by inhibiting the GSTP1-1:JNK complex.
Experimental Workflow Diagram
References
- 1. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 2. Induction of Apoptosis in Cancer Cells by Glutathione Transferase Inhibitor Mediated Hydrophobic Tagging Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodology for Assessing S-Hexylglutathione Stability in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
S-Hexylglutathione (S-HG) is a synthetic derivative of glutathione (B108866) (GSH) and a known inhibitor of glutathione S-transferases (GSTs), a family of enzymes pivotal to detoxification and cellular defense mechanisms.[1][2] Its role as a modulator of GST activity makes it a compound of interest in various research and drug development contexts. Accurate quantification of S-HG in biological samples is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The stability of an analyte in a biological matrix is a crucial factor that can significantly impact the reliability of these measurements.[3][4] Degradation of S-HG post-collection can lead to an underestimation of its concentration, resulting in erroneous data interpretation.
This application note provides a detailed methodology for assessing the stability of this compound in common biological matrices such as plasma and whole blood. It outlines protocols for sample handling, experimental design for stability testing, and data presentation. The primary factors influencing the stability of glutathione and its derivatives include enzymatic degradation, oxidation, temperature, pH, and light exposure.[3][5][6] Understanding and controlling these variables is essential for ensuring the integrity of the collected samples.
2.0 Pre-analytical Considerations and Sample Handling
The pre-analytical phase is a critical source of potential errors in laboratory testing.[7][8] Proper sample collection and handling are paramount to prevent the degradation of S-HG before analysis.
2.1 Materials and Reagents
-
Blood collection tubes (e.g., K2-EDTA)
-
Refrigerated centrifuge
-
Pipettes and pipette tips
-
Microcentrifuge tubes
-
5% (w/v) Sulfosalicylic acid (SSA) or 10% (w/v) Metaphosphoric acid (MPA), ice-cold
-
This compound analytical standard
-
Internal Standard (IS) for analytical quantification (e.g., an isotopically labeled S-HG)
-
HPLC or LC-MS/MS system
2.2 Sample Collection and Initial Processing
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant, such as K2-EDTA.[9][10] Place the tubes on ice immediately to minimize enzymatic activity.
-
Plasma Preparation: To obtain plasma, centrifuge the whole blood at 2,000-3,000 x g for 10 minutes at 4°C. This should be done as soon as possible after collection.
-
Deproteination: The removal of proteins is a critical step to prevent enzymatic degradation of glutathione derivatives and to prepare the sample for analysis.[11]
-
For plasma or whole blood, add one volume of the sample to two volumes of ice-cold 5% SSA or 10% MPA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which now contains the deproteinized sample.
-
2.3 Storage of Processed Samples
For long-term storage, processed (deproteinized) samples should be stored in tightly sealed tubes at -80°C.[5][12] This temperature is recommended to minimize degradation over extended periods.
Experimental Workflow for Stability Assessment
The stability of this compound should be evaluated under conditions that mimic the sample lifecycle, from collection to analysis. This includes short-term stability at room temperature, long-term stability under frozen conditions, and the effect of freeze-thaw cycles.
4.0 Protocols for Stability Assessment
4.1 Preparation of Stability Samples
-
Pool a sufficient volume of the biological matrix (e.g., human plasma).
-
Spike the pooled matrix with a known concentration of this compound.
-
Process the spiked matrix as described in section 2.2 to obtain a deproteinized supernatant.
-
Divide the supernatant into multiple aliquots for the different stability tests.
4.2 Time Zero (T0) Analysis
Immediately analyze a set of aliquots (n=3) to establish the initial concentration of this compound. This will serve as the baseline (100%) for all subsequent stability calculations.
4.3 Short-Term (Bench-Top) Stability
-
Place aliquots at room temperature (approx. 20-25°C).
-
Analyze the aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Compare the measured concentrations to the T0 concentration.
4.4 Long-Term Stability
-
Store aliquots at two or more temperature conditions, typically -20°C and -80°C.
-
Analyze the aliquots at various time points (e.g., 1 week, 1 month, 3 months, and 6 months).
-
Compare the measured concentrations to the T0 concentration. Studies on glutathione have shown that storage at -70°C can maintain stability for up to 12 months.[12]
4.5 Freeze-Thaw Stability
-
Store aliquots at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at -80°C for at least 12-24 hours.
-
Repeat this cycle for a specified number of times (e.g., three cycles).
-
After the final thaw, analyze the samples and compare the concentration to the T0 concentration.
5.0 Potential Degradation Pathway of this compound
The metabolism of glutathione S-conjugates typically proceeds via the mercapturic acid pathway.[13] This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues. This compound, as a glutathione conjugate, is likely susceptible to a similar degradation pathway, primarily initiated by γ-glutamyltranspeptidase (GGT), which is present in plasma.[12]
6.0 Data Presentation
Quantitative data from the stability studies should be summarized in a clear and structured format. The stability is typically expressed as the percentage of the initial concentration remaining at each time point. An analyte is generally considered stable if the mean concentration is within ±15% of the nominal (T0) concentration.
Table 1: Summary of this compound Stability in Human Plasma
| Stability Test | Storage Condition | Time Point | Mean Concentration (µg/mL) | % of Initial Concentration |
| Time Zero | N/A | 0 | 10.12 | 100.0% |
| Short-Term | Room Temperature (~22°C) | 4 hours | 9.88 | 97.6% |
| 8 hours | 9.55 | 94.4% | ||
| 24 hours | 8.51 | 84.1% | ||
| Freeze-Thaw | 3 Cycles (-80°C to RT) | N/A | 9.95 | 98.3% |
| Long-Term | -20°C | 1 Month | 9.21 | 91.0% |
| 3 Months | 8.33 | 82.3% | ||
| -80°C | 1 Month | 10.05 | 99.3% | |
| 3 Months | 9.91 | 97.9% | ||
| 6 Months | 9.85 | 97.3% |
(Note: Data presented are for illustrative purposes only.)
This application note provides a comprehensive framework for assessing the stability of this compound in biological samples. The stability of S-HG is influenced by multiple factors, with temperature and enzymatic degradation being the most critical.[3][12] The provided protocols emphasize the importance of immediate sample processing, including deproteination with an acid like SSA, and storage at ultra-low temperatures (-80°C) to ensure sample integrity. By systematically evaluating short-term, long-term, and freeze-thaw stability, researchers can establish reliable conditions for sample handling and storage, thereby ensuring the accuracy and validity of quantitative data in their studies.
References
- 1. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dwl_clicks [fda.gov.tw]
- 6. "Effects of storage time and temperature on the stability of glutathion" by S.-K. Lin, S.-M. Tsai et al. [jfda-online.com]
- 7. journaldamc.com [journaldamc.com]
- 8. researchgate.net [researchgate.net]
- 9. nwlifescience.com [nwlifescience.com]
- 10. arborassays.com [arborassays.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. The importance of sample preparation and storage in glutathione analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Hexylglutathione in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing S-Hexylglutathione (S-HG) in pull-down assays to study protein-protein interactions. S-HG, a high-affinity ligand for Glutathione (B108866) S-Transferase (GST), offers a potent alternative to reduced glutathione for the elution of GST-tagged protein complexes, potentially yielding cleaner elutions with lower concentrations of the eluting agent.
Introduction
The Glutathione S-Transferase (GST) pull-down assay is a widely used in vitro technique to identify and characterize protein-protein interactions.[1][2][3][4][5][6] The principle of the assay involves a "bait" protein, which is expressed as a fusion with GST, and a "prey" protein, which is a potential interaction partner. The GST-tagged bait protein is immobilized on a solid support, typically agarose (B213101) beads coated with glutathione.[6] When a cell lysate containing the prey protein is incubated with the immobilized bait, interacting proteins are captured. Non-interacting proteins are washed away, and the protein complexes are then eluted for analysis.
Traditionally, elution is performed using a buffer containing a high concentration of reduced glutathione, which competitively displaces the GST-tagged protein from the glutathione-coated beads.[2][7][8][9] this compound (S-HG) is an S-alkylated derivative of glutathione that exhibits a significantly higher binding affinity for many GST isoforms.[10][11] This characteristic makes it a valuable tool for the efficient elution of GST-tagged proteins and their interacting partners, often at lower concentrations than reduced glutathione, which can be advantageous for downstream applications.
Data Presentation
The following tables summarize key quantitative data relevant to GST pull-down assays.
Table 1: Binding Properties of Ligands for Glutathione S-Transferase (GST)
| Ligand | Dissociation Constant (Kd) | Notes |
| This compound | ~1.27 µM (for human GSTP1-1) | Exhibits high affinity, allowing for efficient binding and elution. |
| Reduced Glutathione | Millimolar range (estimated) | Lower affinity necessitates higher concentrations for effective elution. |
Table 2: Typical Parameters for Glutathione-Based Affinity Resins
| Parameter | Value | Notes |
| Binding Capacity | > 8 mg recombinant GST per mL of settled agarose | Varies depending on the specific resin, flow rate, and the GST-fusion protein. |
| Typical Protein Yield | 10 to 50 mg per liter of E. coli culture | Highly dependent on the expression level and solubility of the fusion protein. |
| Recommended Elution Concentration (Reduced Glutathione) | 10 - 50 mM | Standard concentration range for competitive elution. |
| Recommended Elution Concentration (this compound) | 1 - 10 mM (starting point for optimization) | Due to its higher affinity, a lower concentration range is recommended. |
Experimental Protocols
This section provides a detailed methodology for performing a pull-down assay using a GST-tagged bait protein and this compound for elution.
Materials and Reagents
-
GST-tagged "bait" protein: Purified or in a cell lysate.
-
"Prey" protein source: Cell lysate, tissue extract, or purified protein.
-
Glutathione Agarose Beads: (e.g., Glutathione Sepharose 4B, Glutathione Agarose).
-
This compound (S-HG)
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4. Protease inhibitors should be added.
-
Elution Buffer: Binding/Wash Buffer containing 1-10 mM this compound. The optimal concentration should be determined empirically.
-
Microcentrifuge tubes
-
End-over-end rotator
-
Microcentrifuge
Protocol
-
Preparation of Glutathione Agarose Beads:
-
Gently resuspend the glutathione agarose beads.
-
Transfer the desired amount of slurry to a microcentrifuge tube.
-
Wash the beads three times with 10 bed volumes of ice-cold Binding/Wash Buffer. Centrifuge at 500 x g for 2 minutes between each wash and discard the supernatant.
-
-
Immobilization of GST-Tagged Bait Protein:
-
Add the cell lysate or purified protein containing the GST-tagged bait protein to the equilibrated beads.
-
Incubate on an end-over-end rotator for 1-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads three to five times with 10 bed volumes of ice-cold Binding/Wash Buffer. This step is critical to remove non-specifically bound proteins.
-
-
Incubation with Prey Protein:
-
Add the cell lysate or purified protein solution containing the prey protein to the beads with the immobilized bait protein.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
-
Final Washes:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads three to five times with 10 bed volumes of ice-cold Binding/Wash Buffer to remove unbound prey proteins.
-
-
Elution with this compound:
-
Add 1-2 bed volumes of Elution Buffer containing this compound to the beads.
-
Incubate at room temperature for 10-30 minutes with gentle agitation.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the supernatant, which contains the eluted bait-prey protein complex.
-
Repeat the elution step for a total of 2-3 elutions to maximize recovery. Pool the elution fractions.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with appropriate antibodies to detect the bait and prey proteins.
-
Mandatory Visualizations
Experimental Workflow for this compound Pull-Down Assay
Caption: Workflow of a GST pull-down assay using this compound for elution.
Signaling Pathway Investigation using GST Pull-Down
GST pull-down assays are instrumental in dissecting signaling pathways by identifying protein-protein interactions that are often transient and crucial for signal transduction. For example, a GST-tagged kinase can be used as bait to pull down its substrates or regulatory partners from cell lysates treated with or without a specific stimulus.
Caption: Investigating a signaling pathway with a GST-tagged kinase as bait.
References
- 1. goldbio.com [goldbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Purification of GST-tagged Protein [sigmaaldrich.com]
- 5. takarabio.com [takarabio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioke.com [bioke.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. serva.de [serva.de]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Leveraging S-Hexylglutathione for the Study of GST-Involved Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotic and endogenous compounds. Beyond this primary role, GSTs are implicated in various signaling pathways, often through direct protein-protein interactions. The GST-fusion protein system is a cornerstone of molecular biology, widely employed to investigate these interactions through techniques like affinity chromatography and pull-down assays.[1][2][3][4] S-Hexylglutathione (GTX), a synthetic S-alkylated derivative of glutathione, serves as a potent tool in these studies, acting as both a competitive inhibitor and a high-affinity ligand for GSTs.[5]
These application notes provide a comprehensive guide to utilizing this compound in the study of protein-protein interactions involving GST. We will cover its biochemical properties, quantitative data on its interaction with GSTs, and detailed protocols for its application in affinity purification and interaction studies.
Biochemical Profile of this compound
This compound is characterized by the substitution of the hydrogen atom of glutathione's thiol group with a hexyl group. This modification significantly increases the hydrophobicity of the molecule, leading to a strong interaction with the hydrophobic co-substrate binding site (H-site) of the GST active site, while the glutathione backbone maintains its interaction with the GSH-binding site (G-site).[6] This dual occupancy explains its potent inhibitory effect on GST activity.[6] Its ability to act as a high-affinity ligand makes it an excellent tool for the affinity purification of GSTs and GST-fusion proteins.[5][7]
Data Presentation
Table 1: Binding Affinity of this compound for Human Glutathione S-Transferase P1-1
| GST Isoform | Kd (µM) |
| Wild-type GSTP1-1 | 1.27 |
| Y49F mutant GSTP1-1 | 3.7 |
This data demonstrates the high-affinity binding of this compound to a common GST isoform. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.[5]
Table 2: Isozyme-Specific Binding Characteristics of Glutathione Derivatives
| Glutathione Derivative Feature | Favored Human GST Isozyme |
| Hydrophobic Substituents (e.g., hexyl group) | GST M1a |
| Electronegative Moieties | GST P1 |
This table highlights the differential affinity of modified glutathione molecules for various GST isozymes, a critical consideration in experimental design.[8]
Experimental Protocols
Protocol 1: Affinity Purification of a GST-Fusion Protein Using this compound Elution
This protocol describes the purification of a GST-tagged "bait" protein from a cell lysate using glutathione-agarose resin, followed by elution with this compound. This compound can be a more effective eluting agent than reduced glutathione, particularly for high-affinity or oligomeric fusion proteins.[1]
Materials:
-
Cell lysate containing the expressed GST-fusion protein
-
Glutathione-agarose resin (e.g., Glutathione Sepharose 4B)
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 10 mM this compound in 50 mM Tris-HCl, pH 8.0
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate containing the GST-fusion protein under conditions that maintain protein stability and integrity.
-
Resin Equilibration: Wash the glutathione-agarose resin with 10 bed volumes of cold Binding/Wash Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Pellet the resin by centrifugation (500 x g for 5 minutes) and discard the supernatant. Wash the resin three times with 10 bed volumes of cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 1-2 bed volumes of Elution Buffer to the resin. Incubate for 10-20 minutes at room temperature with gentle mixing.
-
Collection: Centrifuge the resin and carefully collect the supernatant containing the purified GST-fusion protein. Repeat the elution step 2-3 times to maximize recovery.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and yield of the GST-fusion protein.
Caption: Workflow for GST-fusion protein affinity purification.
Protocol 2: GST Pull-Down Assay to Identify Protein-Protein Interactions
This protocol details the use of a purified GST-fusion "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Purified GST-fusion "bait" protein (from Protocol 1)
-
GST protein (as a negative control)
-
Glutathione-agarose resin
-
Cell lysate containing potential "prey" proteins
-
Pull-Down Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors
-
Wash Buffer: Pull-Down Lysis Buffer with reduced NP-40 (e.g., 0.1%)
-
Elution Buffer: 10-20 mM Reduced Glutathione in 50 mM Tris-HCl, pH 8.0 (or 10 mM this compound for more stringent elution)
-
SDS-PAGE sample buffer
Procedure:
-
Immobilization of Bait: Incubate a defined amount of purified GST-bait protein (and GST control) with equilibrated glutathione-agarose resin for 1 hour at 4°C.
-
Washing: Wash the resin three times with cold Pull-Down Lysis Buffer to remove unbound bait protein.
-
Interaction: Add the "prey" protein lysate to the immobilized bait and incubate for 2-4 hours at 4°C with gentle agitation.
-
Washing: Wash the resin 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes. Alternatively, for downstream applications requiring native proteins, elute with Reduced Glutathione Elution Buffer or this compound Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected prey protein, or by mass spectrometry for identification of unknown interactors.
Caption: Workflow for identifying protein interactions via GST pull-down.
Mechanism of this compound Inhibition
The inhibitory action of this compound stems from its ability to occupy both the G-site and the H-site of the GST active site simultaneously. The glutathione portion binds to the G-site, which is specific for glutathione, while the hexyl chain extends into the adjacent hydrophobic H-site, which normally binds the electrophilic substrate. This dual occupancy physically blocks both the natural substrate (GSH) and the co-substrate from accessing the active site, thereby competitively inhibiting the catalytic function of the enzyme.
Caption: this compound's dual occupancy of the GST active site.
Conclusion
This compound is a versatile and powerful reagent for researchers studying GST-mediated protein-protein interactions. Its high affinity for GST makes it an effective eluent in affinity purification, potentially offering advantages over reduced glutathione for certain fusion proteins. Furthermore, its well-characterized inhibitory mechanism provides a means to probe the functional consequences of GST activity in cellular pathways. The protocols and data presented herein offer a solid foundation for the successful application of this compound in your research endeavors.
References
- 1. Improved isolation of proteins tagged with glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 3. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. >98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. go.drugbank.com [go.drugbank.com]
Preparation of S-Hexylglutathione Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Hexylglutathione (S-HG) is a synthetic derivative of glutathione (B108866), where the thiol hydrogen is replaced by a hexyl group. It functions as a competitive inhibitor of Glutathione S-transferases (GSTs), a superfamily of enzymes pivotal in cellular detoxification processes. By catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, GSTs play a crucial role in protecting cells from xenobiotics and oxidative stress. Elevated levels of GSTs, particularly the Pi class isozyme (GSTP1), are often associated with multidrug resistance in cancer cells, making GST inhibitors like S-HG valuable tools in cancer research and drug development.
These application notes provide comprehensive protocols for the preparation and use of this compound stock solutions in cell culture experiments, including methodologies for assessing its cytotoxic effects and understanding its mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Storage Information for this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₉N₃O₆S |
| Molecular Weight | 391.48 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. For cell culture, dissolve in DMSO first, then dilute in medium.[1] |
| Storage of Solid | -20°C for long-term storage. |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2] |
Table 2: Biological Activity and Recommended Concentrations
| Parameter | Value |
| Primary Target | Glutathione S-transferases (GSTs), particularly GSTP1.[2] |
| Mechanism of Action | Competitive inhibitor of GST. Leads to the dissociation of the GSTP1-JNK complex, activating the JNK signaling pathway and inducing apoptosis. |
| IC₅₀ | Varies depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment starting from a broad range (e.g., 1 µM to 100 µM). |
| Typical Working Concentration | Dependent on the cell line and experimental goals. A preliminary dose-response study is essential to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.915 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound to be tested in your experiment. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used for treatment. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solutions to treat the cells immediately.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of S-HG that inhibits cell viability by 50%).
Visualizations
References
Application Notes and Protocols for Investigating Insecticide Resistance Mechanisms with S-Hexylglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating challenge of insecticide resistance in agricultural pests and disease vectors necessitates a deeper understanding of the underlying biochemical mechanisms. One of the primary drivers of resistance is the enhanced metabolic detoxification of insecticides by enzymes such as Glutathione (B108866) S-transferases (GSTs).[1][2][3][4][5][6][7][8][9][10][11][12][13] These enzymes catalyze the conjugation of reduced glutathione (GSH) to a wide range of xenobiotics, including insecticides, rendering them more water-soluble and easier to excrete.[1][2][4][5][7] Elevated GST activity is a hallmark of resistance to major insecticide classes, including organochlorines, organophosphates, and pyrethroids.[1][7][10]
S-Hexylglutathione (GTX) is a potent and widely used inhibitor of GSTs.[1][3][5] By binding to the active site of GSTs, specifically at both the glutathione-binding site (G-site) and the hydrophobic substrate-binding site (H-site), this compound effectively blocks the detoxification of insecticides.[1] This inhibitory action makes this compound an invaluable tool for:
-
Elucidating the role of GSTs in insecticide resistance: By comparing insecticide toxicity in the presence and absence of this compound, researchers can quantify the contribution of GST-mediated detoxification to the resistance phenotype.
-
Screening for novel insecticide synergists: this compound serves as a benchmark compound for the development of new synergists that can overcome metabolic resistance and restore the efficacy of existing insecticides.
-
Characterizing the kinetic properties of insect GSTs: As a known inhibitor, this compound is instrumental in studies aimed at understanding the structure-function relationships of these important detoxification enzymes.
These application notes provide detailed protocols for utilizing this compound to investigate mechanisms of insecticide resistance, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation
Effective data presentation is crucial for the clear communication and interpretation of experimental results. Quantitative data from inhibition and synergism studies should be organized into structured tables for easy comparison.
Table 1: Inhibition of Insect Glutathione S-transferases by this compound
This table should summarize the half-maximal inhibitory concentration (IC50) values of this compound against GSTs from various insect species. This allows for a direct comparison of the inhibitor's potency across different pests.
| Insect Species | GST Isoform | Substrate | IC50 (µM) of this compound | Reference |
| Plutella xylostella (Diamondback Moth) | PxGSTσ | CDNB | Data not available in cited sources | [3][5] |
| Anopheles gambiae (Malaria Mosquito) | agGSTd1-6 | DDT | Data not available in cited sources | [13] |
| Musca domestica (Housefly) | GST-1 / GST-2 | CDNB | Data not available in cited sources | [10][11] |
Note: Specific IC50 values for this compound against these insect GSTs were not explicitly found in the provided search results. Researchers should determine these values experimentally.
Table 2: Synergistic Effect of this compound on Insecticide Toxicity
This table should present the results of bioassays conducted with an insecticide alone and in combination with this compound. The synergism ratio (SR) is a key metric for quantifying the effect of the inhibitor.
Synergism Ratio (SR) = LC50 of Insecticide alone / LC50 of Insecticide + this compound
| Insect Species | Insecticide | Resistant Strain | LC50 Insecticide alone (concentration) | LC50 Insecticide + this compound (concentration) | Synergism Ratio (SR) | Reference |
| Anopheles gambiae | Deltamethrin (B41696) | Not specified | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | [6][14][15] |
| Plutella xylostella | Chlorantraniliprole (B1668704) | Resistant Strain | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | [4][7] |
| Musca domestica | Deltamethrin | Tolerant Population | Data not available in cited sources | Data not available in a cited source | Data not available in a cited source | [10][16] |
Note: While the synergistic effect of GST inhibitors is well-documented, specific quantitative data for this compound in these examples were not available in the search results. The table serves as a template for presenting experimentally determined values.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Insect GSTs
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the GST activity in an insect extract.
1. Materials:
-
Insect tissue (e.g., whole body, midgut, or fat body)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 6.5)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
This compound
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Homogenizer
-
Centrifuge
2. Enzyme Preparation:
-
Dissect and collect the desired tissue from the target insect species on ice.
-
Homogenize the tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
3. Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate or cuvette, prepare the reaction mixture containing:
-
Phosphate buffer
-
GSH (final concentration, e.g., 1 mM)
-
Enzyme extract (a fixed amount of protein)
-
Varying concentrations of this compound
-
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding CDNB (final concentration, e.g., 1 mM).
-
Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to GST activity.
-
Include a control reaction with no this compound.
4. Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Express the enzyme activity as a percentage of the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Protocol 2: Insecticide Synergism Bioassay with this compound
This protocol describes how to assess the synergistic effect of this compound on the toxicity of an insecticide to a target insect species. The topical application method is detailed here, but other methods like diet incorporation or tarsal contact can also be adapted.
1. Materials:
-
Target insect species (both susceptible and resistant strains if available)
-
Insecticide of interest
-
This compound
-
Acetone (B3395972) or other suitable solvent
-
Micropipette or micro-applicator
-
Holding containers (e.g., petri dishes or vials) with a food source
-
Controlled environment chamber (temperature, humidity, and light cycle)
2. Preliminary Dose-Response Assays:
-
Determine the LC50 (or LD50) of the insecticide alone for the target insect population. This involves exposing groups of insects to a range of insecticide concentrations and recording mortality after a set period (e.g., 24 or 48 hours).
-
Determine the maximum sublethal concentration of this compound. This is the highest concentration that does not cause significant mortality when applied alone.
3. Synergism Bioassay:
-
Prepare a stock solution of the insecticide in acetone.
-
Prepare a stock solution of this compound in acetone at its predetermined maximum sublethal concentration.
-
Prepare a series of dilutions of the insecticide in the this compound solution.
-
Anesthetize the insects (e.g., with CO2 or by chilling).
-
Apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide/S-hexylglutathione solution to the dorsal thorax of each insect using a micro-applicator.
-
For the control groups, apply:
-
Acetone alone
-
This compound solution alone
-
A series of insecticide dilutions in acetone alone
-
-
Place the treated insects in holding containers with access to food and water.
-
Maintain the insects in a controlled environment chamber.
-
Record mortality at 24 and 48 hours post-application.
4. Data Analysis:
-
Calculate the LC50 values for the insecticide alone and for the insecticide in the presence of this compound using probit analysis.
-
Calculate the Synergism Ratio (SR) as described in the Data Presentation section. An SR value greater than 1 indicates synergism.
Mandatory Visualizations
Diagrams are essential for visually communicating complex biological processes and experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of GST-mediated insecticide detoxification.
References
- 1. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of an unclassified glutathione S-transferase of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Key Residues Associated with the Interaction between Plutella xylostella Sigma-Class Glutathione S-Transferase and the Inhibitor S-Hexyl Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutathione S-transferase (PxGST2L) may contribute to the detoxification metabolism of chlorantraniliprole in Plutella xylostella(L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insecticide susceptibility status of Anopheles gambiae mosquitoes and the effect of pre-exposure to a piperonyl butoxide (PBO) synergist on resistance to deltamethrin in northern Namibia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of an unclassified glutathione S-transferase of Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics analysis of permethrin and temephos-resistant Ae. aegypti revealed diverse differentially expressed proteins associated with insecticide resistance from Penang Island, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutathione S-transferases in housefly (Musca domestica): location of GST-1 and GST-2 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of Glutathione S-transferase Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) under Insecticides Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of an insect delta-class glutathione S-transferase from a DDT-resistant strain of the malaria vector Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A significant association between deltamethrin resistance, Plasmodium falciparum infection and the Vgsc-1014S resistance mutation in Anopheles gambiae highlights the epidemiological importance of resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione S-Transferase (GST) Activities and Gene Expression Patterns of Different GST Classes in Musca domestica L. Depending on Sex and Stage of Development | MDPI [mdpi.com]
Application Notes and Protocols: S-Hexylglutathione as a Ligand in Surface Plasmon Resonance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics, which are crucial in drug discovery and development. S-Hexylglutathione (SHG), a well-characterized inhibitor of Glutathione S-Transferases (GSTs), serves as an excellent model ligand for SPR-based interaction studies.[1][2] GSTs are a major family of detoxification enzymes, and their inhibition is a key area of interest in toxicology and drug development.[1][2]
These application notes provide a detailed protocol for the use of this compound as a ligand in SPR studies to characterize its interaction with GSTs. The protocol outlines the immobilization of SHG onto a sensor surface and the subsequent kinetic analysis of a GST analyte binding to this surface.
Data Presentation: Quantitative Analysis of this compound and Glutathione S-Transferase Interaction
The following table summarizes hypothetical, yet realistic, kinetic and affinity data for the interaction between immobilized this compound and a generic Glutathione S-Transferase (GST) analyte, as would be determined by SPR analysis. This compound is known to be a potent inhibitor of many GSTs.[1][2]
| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| Glutathione S-Transferase (GST) | This compound | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
Experimental Protocols
This section details the methodologies for the key experiments in an SPR study using this compound as the immobilized ligand.
Materials and Reagents
-
Ligand: this compound (SHG)
-
Analyte: Purified Glutathione S-Transferase (GST) enzyme
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). It is important to avoid Tris-containing buffers during the amine coupling step.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other mild acidic solution; requires optimization)
Experimental Workflow for this compound Immobilization
The following diagram illustrates the workflow for the covalent immobilization of this compound onto a carboxylated sensor surface using amine coupling.
Caption: Workflow for this compound immobilization via amine coupling.
Protocol for this compound Immobilization
-
System Preparation: Start the SPR instrument and equilibrate the system with running buffer until a stable baseline is achieved.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture over the desired flow cells of the CM5 sensor chip for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
Ligand Preparation: Dissolve this compound in the immobilization buffer (10 mM Sodium Acetate, pH 5.0) to a final concentration of 50 µg/mL.
-
Ligand Injection: Inject the prepared this compound solution over the activated surface. The target immobilization level should be around 100-200 Response Units (RU) for a small molecule ligand to minimize mass transport effects.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes at 10 µL/min to deactivate any remaining active esters on the surface.
-
Stabilization: Perform several startup cycles with the running buffer and regeneration solution to stabilize the immobilized surface.
Experimental Workflow for GST Binding Analysis
The diagram below outlines the process of analyzing the binding of the GST analyte to the immobilized this compound surface.
Caption: Workflow for the kinetic analysis of GST binding to immobilized SHG.
Protocol for GST Kinetic Analysis
-
Analyte Preparation: Prepare a series of dilutions of the purified GST analyte in the running buffer. A typical concentration range for an interaction with a KD in the low nanomolar range would be from 0.1 nM to 100 nM.
-
Association: Inject the lowest concentration of GST over the immobilized this compound surface and a reference flow cell (deactivated with ethanolamine-HCl without ligand) at a flow rate of 30 µL/min for 180 seconds to monitor the association phase.
-
Dissociation: Switch back to the running buffer flow for 600 seconds to monitor the dissociation of the GST from the surface.
-
Regeneration: Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Repeat Cycles: Repeat steps 2-4 for each concentration of the GST analyte, including a zero-concentration (running buffer only) injection for double referencing.
-
Data Analysis: After data collection, subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's analysis software to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).
Signaling Pathway/Interaction Diagram
The following diagram illustrates the inhibitory interaction between this compound and Glutathione S-Transferase.
Caption: this compound inhibits GST by forming a stable complex.
Conclusion
This document provides a comprehensive guide for utilizing this compound as a ligand in SPR-based studies to characterize its interaction with Glutathione S-Transferases. The detailed protocols for ligand immobilization and analyte kinetic analysis, along with the structured data presentation and workflow diagrams, offer a solid foundation for researchers to design and execute their experiments. The potent inhibitory nature of this compound makes it an ideal tool for studying GST binding kinetics and for the development of novel GST inhibitors.
References
Troubleshooting & Optimization
Troubleshooting low yield in S-Hexylglutathione-based affinity purification.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in S-Hexylglutathione (SHG)-based affinity purification of GST-tagged proteins and other glutathione (B108866) S-transferase (GST) binding proteins.
Troubleshooting Guides
This section addresses common issues encountered during SHG affinity purification in a question-and-answer format.
My target protein is not binding efficiently to the this compound resin. What are the possible causes and solutions?
Low or no binding of your target protein to the SHG resin is a frequent cause of low final yield. Several factors related to the protein itself, the binding conditions, and the resin can contribute to this issue.
-
Incorrect Buffer Conditions: The pH and composition of your binding buffer are critical for efficient binding. GST proteins typically bind well at a pH between 7.0 and 8.0.[1]
-
Presence of Competing Agents: High concentrations of reducing agents like DTT or β-mercaptoethanol can interfere with the binding of the GST tag to the immobilized glutathione.
-
Low Protein Concentration: The binding of the GST tag to glutathione is a concentration-dependent process. If the concentration of your target protein in the lysate is too low, binding efficiency will be reduced.
-
Inaccessible GST Tag: The fusion of the target protein to the GST tag may cause conformational changes that sterically hinder the tag's access to the glutathione ligand.
-
Slow Binding Kinetics: The association between GST and glutathione is relatively slow. High flow rates during sample application can significantly reduce the binding efficiency.[2]
-
Inactive Protein (Misfolded or Denatured): Harsh lysis methods, such as excessive sonication, can denature the GST-tag, rendering it unable to bind to the resin.
-
Resin Issues: The binding capacity of the resin can decrease with repeated use.
Troubleshooting Steps for Poor Binding:
-
Optimize Binding Buffer: Ensure your binding buffer has a pH between 7.0 and 8.0 and an appropriate ionic strength (e.g., 150 mM NaCl).
-
Manage Reducing Agents: If a reducing agent is necessary to maintain protein stability, consider lowering its concentration or performing a buffer exchange step prior to loading.
-
Concentrate Sample: If your target protein expression is low, concentrate your clarified lysate before applying it to the column.
-
Batch Binding: For low concentration samples or potentially hindered tags, batch incubation of the lysate with the resin for 1-2 hours at 4°C can improve binding efficiency by increasing the contact time.
-
Reduce Flow Rate: When using a column format, decrease the flow rate during sample application to allow more time for the protein to bind to the resin.
-
Gentle Lysis: Use milder cell lysis methods or optimize your current method to prevent protein denaturation. Keeping the sample cool during lysis is crucial.
-
Resin equilibration: Ensure the resin is properly equilibrated with binding buffer before loading the sample.
My protein binds to the resin, but the elution yield is very low. How can I improve the recovery of my protein?
Inefficient elution is another common bottleneck leading to low final yields. This can be caused by overly strong binding, inappropriate elution buffer composition, or protein precipitation on the column.
-
Suboptimal Elution Buffer: The concentration of free glutathione in the elution buffer may be insufficient to competitively displace the bound protein. The pH of the elution buffer can also affect elution efficiency.
-
Strong Protein-Resin Interaction: Some GST fusion proteins may exhibit very high affinity for the SHG resin, making them difficult to elute with standard glutathione concentrations.
-
Protein Precipitation: The target protein may precipitate on the column upon elution due to high concentration or unfavorable buffer conditions.
-
Insufficient Elution Volume or Time: The volume of the elution buffer or the incubation time may not be sufficient to allow for the complete dissociation of the protein from the resin.
Troubleshooting Steps for Poor Elution:
-
Increase Glutathione Concentration: If elution is incomplete, you can increase the concentration of reduced glutathione in your elution buffer.
-
Optimize Elution Buffer pH: While binding is optimal at neutral pH, slightly altering the pH of the elution buffer (e.g., to pH 8.0-9.0) can sometimes improve recovery.
-
Include Additives in Elution Buffer: Adding non-ionic detergents (e.g., Triton X-100 or Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl) in the elution buffer can help to disrupt non-specific interactions and improve protein solubility.
-
On-Column Incubation: After applying the elution buffer, stop the flow for a period (e.g., 10-15 minutes) to allow the glutathione to compete more effectively for the binding sites.
-
Increase Elution Volume: Collect multiple, smaller elution fractions and analyze them to determine if more volume is needed for complete elution.
-
Check for Protein Precipitation: Analyze the resin post-elution to see if the protein has precipitated. If so, future elutions should be performed with buffers containing stabilizing agents like glycerol (B35011) or arginine.
The purity of my eluted protein is low, with many contaminating bands on an SDS-PAGE gel. What can I do to improve purity?
Contaminating proteins in your final eluate can arise from non-specific binding to the resin or co-purification of proteins that interact with your target protein.
-
Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.
-
Co-purification of Interacting Proteins: Your target protein may be part of a complex, leading to the co-elution of its binding partners.
-
Proteolytic Degradation: Proteases in the cell lysate can degrade your target protein, resulting in multiple smaller bands.
-
Non-specific Binding to Agarose (B213101) Matrix: Some proteins may have an affinity for the agarose backbone of the resin itself.
Troubleshooting Steps for Low Purity:
-
Optimize Wash Steps: Increase the volume of the wash buffer and/or the number of wash steps.
-
Increase Wash Buffer Stringency: Add low concentrations of non-ionic detergents or increase the salt concentration in the wash buffer to disrupt weak, non-specific interactions.
-
Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.
-
Pre-clearing Lysate: Incubate your cell lysate with plain agarose beads before applying it to the SHG resin to remove proteins that bind non-specifically to the agarose matrix.
-
Further Purification Steps: For very high purity requirements, a second purification step, such as ion-exchange or size-exclusion chromatography, may be necessary after the initial affinity purification.
FAQs
Q1: What is the typical binding capacity of this compound agarose resin?
The binding capacity can vary between manufacturers but is generally in the range of 5-10 mg of GST per mL of settled resin. However, the actual binding capacity for a specific GST-fusion protein can be influenced by factors such as the size of the fusion protein, its conformation, and the flow rate used during purification.
Q2: Can I reuse this compound agarose resin? How should I regenerate and store it?
Yes, SHG agarose resin can typically be reused several times. Regeneration protocols usually involve washing the resin with alternating high and low pH buffers to remove any remaining bound protein and contaminants. For long-term storage, the resin should be kept in a solution containing an antimicrobial agent, such as 20% ethanol, at 4°C. Always consult the manufacturer's instructions for specific regeneration and storage protocols.
Q3: My protein is in inclusion bodies. Can I still use this compound affinity purification?
This compound affinity purification relies on the native structure of the GST tag for binding. If your protein is in inclusion bodies, it is in a denatured and aggregated state. Therefore, you will need to solubilize the inclusion bodies using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then refold the protein to its native conformation before it can be purified using SHG affinity chromatography.
Q4: What is the advantage of this compound over standard glutathione for affinity purification?
The hexyl group of this compound provides a hydrophobic spacer arm that can enhance the binding of certain GST isoenzymes or fusion proteins that have a preference for more hydrophobic substrates. This can sometimes lead to higher binding affinity and specificity compared to standard glutathione agarose.[3] However, for most standard GST-tagged proteins, both resins perform similarly.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Binding Capacity | 5-10 mg GST / mL resin | Varies by manufacturer and fusion protein characteristics. |
| Binding Buffer pH | 7.0 - 8.0 | Optimal for GST-glutathione interaction.[1] |
| NaCl Concentration (Binding) | 150 mM | Can be adjusted to minimize non-specific binding. |
| Elution Buffer pH | 7.5 - 9.0 | Slightly alkaline pH can improve elution for some proteins. |
| Reduced Glutathione (Elution) | 10 - 50 mM | Higher concentrations can improve elution of high-affinity proteins. |
| Flow Rate (Loading) | 0.5 - 1.0 mL/min | Slower flow rates increase binding efficiency.[2] |
| Flow Rate (Elution) | 1.0 - 2.0 mL/min | Can be increased after the initial elution volume has been applied. |
Experimental Protocols
Protocol 1: Optimizing Binding Conditions (Batch Method)
This protocol is designed to determine the optimal binding time for your specific GST-fusion protein to the this compound resin.
-
Prepare Lysate: Prepare clarified cell lysate containing your GST-fusion protein in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) with protease inhibitors.
-
Equilibrate Resin: Wash 1 mL of this compound agarose resin slurry (50% v/v) with 10 bed volumes of binding buffer. Centrifuge at 500 x g for 2 minutes and discard the supernatant. Repeat this step twice.
-
Incubate Lysate with Resin: Add a defined amount of your clarified lysate to the equilibrated resin.
-
Time-course Sampling: Take small aliquots (e.g., 50 µL) of the supernatant at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) during incubation at 4°C with gentle agitation.
-
Analyze Samples: Analyze the collected supernatant samples by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of unbound protein at each time point. The time point at which the amount of unbound protein in the supernatant no longer decreases is the optimal binding time.
Protocol 2: Optimizing Elution Conditions (Gradient Elution)
This protocol helps to determine the minimal concentration of reduced glutathione required for efficient elution of your target protein.
-
Bind Protein: Bind your GST-fusion protein to the this compound resin as per your standard protocol. Wash the resin thoroughly with wash buffer (e.g., binding buffer).
-
Prepare Elution Buffers: Prepare a series of elution buffers with increasing concentrations of reduced glutathione (e.g., 5, 10, 15, 20, 30, 40, 50 mM) in your elution base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Stepwise Elution: Elute the bound protein by sequentially applying 2-3 bed volumes of each elution buffer, from the lowest to the highest glutathione concentration. Collect each fraction separately.
-
Analyze Fractions: Analyze the collected fractions by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA) to determine the glutathione concentration at which your protein starts to elute and the concentration required for complete elution.
Visualizations
Caption: A flowchart for troubleshooting low yield in this compound affinity purification.
Caption: A typical experimental workflow for this compound affinity purification.
References
- 1. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Binding of Glutathione Conjugates of Fatty Acid Derivatives by Plant Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-Hexylglutathione Concentration for In Vitro Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Hexylglutathione (S-HG) in in vitro enzyme assays, particularly those involving Glutathione (B108866) S-Transferases (GSTs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in enzyme assays?
A1: this compound (S-HG) is a derivative of glutathione where the thiol hydrogen is replaced by a hexyl group. In enzyme kinetics, it primarily functions as a competitive inhibitor of Glutathione S-Transferase (GST) isozymes.[1] It is also utilized as a ligand in affinity chromatography for the purification of GSTs and other glutathione-binding proteins.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO at a concentration of 12.5 mg/mL (31.93 mM), which may require ultrasonication and warming to 60°C.[1] For aqueous buffers, ensure the pH is compatible with your assay conditions and check for solubility limitations, especially at high concentrations. Always prepare fresh dilutions from your stock for each experiment.
Q4: I am not observing any inhibition with this compound. What are the initial troubleshooting steps?
A4: First, verify the activity of your GST enzyme with a standard substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) to ensure the enzyme is active. Confirm the concentration and integrity of your S-HG stock solution. Ensure that the assay buffer conditions (pH, temperature) are optimal for your specific GST isozyme. Also, check that the S-HG concentration range you are testing is appropriate to observe inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Degraded enzyme | Use a fresh enzyme aliquot. Ensure proper storage conditions (-80°C). |
| Inactive this compound | Prepare a fresh stock solution of S-HG. Verify the purity of the compound. | |
| Suboptimal assay conditions | Optimize pH and temperature for your specific GST isozyme. Ensure all reagents are at the correct concentration. | |
| High Background Signal | Spontaneous reaction of substrates | Run a no-enzyme control to measure the rate of the non-enzymatic reaction and subtract this from your experimental values. |
| Contaminated reagents | Use fresh, high-purity reagents and buffers. | |
| S-HG interference with detection | If using a colorimetric or fluorometric assay, test for any intrinsic absorbance or fluorescence of S-HG at the measurement wavelength. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors | Use calibrated pipettes and be meticulous with small volumes. Prepare a master mix for reagents where possible. |
| Temperature fluctuations | Ensure all assay components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. | |
| Instability of S-HG in assay buffer | Prepare S-HG dilutions immediately before use. Assess the stability of S-HG in your specific buffer over the time course of the experiment. | |
| Precipitation in Wells | S-HG solubility exceeded | Lower the final concentration of S-HG. If using a solvent like DMSO for the stock, ensure the final concentration in the assay does not exceed a level that affects enzyme activity or causes precipitation (typically <1%). |
| Buffer incompatibility | Ensure all components are soluble in the final assay buffer composition. |
Data Presentation
This compound Inhibition of Human GSTP1-1
| Parameter | Value | GST Isozyme | Notes |
| Kd | 1.27 µM | Human GSTP1-1 (wild-type) | Dissociation constant, indicating binding affinity. |
| Kd | 3.7 µM | Human GSTP1-1 (Y49F mutant) | The Y49F mutation affects the binding affinity. |
Note: IC50 values for this compound against various GST isozymes can vary depending on the experimental conditions (e.g., substrate concentration). It is recommended to determine the IC50 empirically under your specific assay conditions.
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific GST isozyme using the chromogenic substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Purified human GST enzyme (e.g., GSTA1-1, GSTM1-1, or GSTP1-1)
-
This compound (S-HG)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
DMSO (for S-HG stock solution)
-
96-well, UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagent Stock Solutions:
-
GST Enzyme: Prepare a stock solution of the GST enzyme in assay buffer to a concentration that gives a linear reaction rate over 5-10 minutes.
-
GSH: Prepare a 50 mM stock solution of GSH in assay buffer.
-
CDNB: Prepare a 50 mM stock solution of CDNB in ethanol.
-
This compound (S-HG): Prepare a 10 mM stock solution of S-HG in DMSO.
-
-
Prepare Serial Dilutions of S-HG:
-
Perform a serial dilution of the S-HG stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
GSH solution (final concentration typically 1-2 mM)
-
S-HG dilution or DMSO for control wells (final DMSO concentration should be consistent across all wells, e.g., 1%)
-
GST enzyme solution
-
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the CDNB solution to each well (final concentration typically 1 mM).
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm. Record data every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each S-HG concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each S-HG concentration relative to the control (no S-HG).
-
Plot the percent inhibition versus the logarithm of the S-HG concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting common assay issues.
References
How to improve S-Hexylglutathione solubility for experimental use.
Welcome to the technical support center for S-Hexylglutathione (SHG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of glutathione (B108866). It functions as a competitive inhibitor of Glutathione S-transferase (GST) enzymes.[1] By binding to GST, SHG blocks its activity, which is crucial for cellular detoxification processes that conjugate glutathione to various xenobiotics and endogenous compounds.[2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used to study the roles of GST enzymes in cellular processes. Its applications include:
-
Investigating the impact of GST inhibition on cell signaling pathways, such as the JNK pathway.[3][4]
-
Use as a ligand for the affinity chromatography purification of GST and glutathione peroxidase.[5]
-
Studying the development of drug resistance, as GST overexpression is often implicated in this phenomenon.
Q3: What are the physical and chemical properties of this compound?
A3: this compound is typically a white to off-white powder.[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~391.5 g/mol | [1] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥98% (TLC) | [5] |
| Melting Point | 200-202 °C | [5] |
| Predicted Water Solubility | 0.146 mg/mL | [7] |
| Predicted logP | -1.8 | [7] |
Troubleshooting Guide: Solubility and Solution Preparation
Issue 1: Difficulty dissolving this compound.
This compound is sparingly soluble in aqueous solutions, which can present a challenge for experimental use. Following the correct procedure is critical for obtaining a clear, usable solution.
Recommended Solvents and Solubility Limits:
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble; up to 12.5 mg/mL (31.93 mM) | Warming to 60°C and ultrasonication can aid dissolution. Use newly opened, anhydrous DMSO. | [8] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | This is a common method for preparing aqueous working solutions. | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. | [1] |
| Ethanol | Information not readily available; expected to be sparingly soluble. | N/A | |
| Methanol/Water | Soluble | The ratio for optimal solubility is not specified. |
Experimental Protocol: Preparing an Aqueous Working Solution of this compound
This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer, such as PBS, by first dissolving it in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously to dissolve the powder.
-
If the powder does not fully dissolve, you may warm the solution to 60°C for a short period and/or use an ultrasonic bath. Ensure the tube is tightly capped during these steps.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Dilute the DMSO Stock Solution into Aqueous Buffer:
-
Warm the desired aqueous buffer to room temperature.
-
While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the final desired concentration. Note: Rapid addition can cause precipitation.
-
Continue to vortex for a few minutes after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Storage of Solutions:
-
DMSO Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[8]
-
Aqueous Working Solution: It is highly recommended to prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than one day.[1]
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue due to the lower solubility of this compound in aqueous environments.
Troubleshooting Steps:
-
Decrease the Final Concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Increase the Percentage of DMSO: A higher percentage of DMSO in the final working solution can help maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO, as it can have biological effects.
-
Slow Down the Dilution: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while continuously and vigorously vortexing the buffer.
-
pH of the Aqueous Buffer: The solubility of compounds with acidic or basic functional groups can be pH-dependent. While specific data for this compound is limited, you can empirically test if adjusting the pH of your buffer (within the limits of your experimental system) improves solubility. This compound has a predicted strongest acidic pKa of 1.81 and a strongest basic pKa of 9.31.[7]
-
Temperature: Ensure both the DMSO stock and the aqueous buffer are at room temperature before mixing.
Experimental Workflow for Preparing Aqueous Solutions
This compound in Cellular Signaling
This compound's primary intracellular effect is the inhibition of Glutathione S-transferase. GSTs, particularly GSTP1, are known to interact with and regulate key signaling proteins. One of the well-characterized interactions is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Under normal conditions, GSTP1 binds to JNK and prevents its activation. By inhibiting GSTP1, this compound can disrupt this interaction, leading to the activation of the JNK pathway.
Signaling Pathway of GSTP1 Inhibition by this compound and JNK Activation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound-agarose for Glutathione S-Transferase purification [gbiosciences.com]
- 3. Regulation of JNK signaling by GSTp | The EMBO Journal [link.springer.com]
- 4. Regulation of JNK signaling by GSTp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 24425-56-7 [sigmaaldrich.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming non-specific binding in S-Hexylglutathione affinity chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in S-Hexylglutathione (S-HG) affinity chromatography.
Troubleshooting Guides
Problem: High Background of Non-Specific Proteins in Elution Fractions
Possible Cause 1: Ionic Interactions
Non-specific binding can occur due to electrostatic interactions between contaminating proteins and the agarose (B213101) matrix or the this compound ligand.
Solution:
Increase the ionic strength of the wash buffer by adding sodium chloride (NaCl). This will disrupt weak ionic interactions, allowing for the removal of non-specifically bound proteins.
| NaCl Concentration in Wash Buffer | Effect on Non-Specific Binding | Recommendation |
| 150 mM (Physiological) | Baseline; may not be sufficient to remove all non-specific ionic interactions. | Starting point for optimization. |
| 300-500 mM | Generally effective at reducing ionic-based non-specific binding.[1] | Recommended for most applications. |
| Up to 1 M | Can further reduce strong ionic interactions, but may risk eluting the target protein. | Use with caution and optimize for your specific protein. |
Experimental Protocol: Optimizing NaCl Concentration in Wash Buffer
-
Prepare a series of wash buffers containing varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM, and 1 M) in your standard binding buffer (e.g., PBS, pH 7.4).
-
Equilibrate four separate this compound agarose columns with the binding buffer.
-
Load your clarified cell lysate containing the GST-tagged protein onto each column.
-
Wash each column with 10-20 column volumes of its respective NaCl-containing wash buffer.
-
Elute the bound proteins from each column using a standard elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione (B108866), pH 8.0).
-
Analyze the eluted fractions from each column by SDS-PAGE to assess the purity of the target protein and the level of contaminating proteins.
Possible Cause 2: Hydrophobic Interactions
The hexyl group of the this compound ligand can create a hydrophobic environment, leading to non-specific binding of hydrophobic proteins from the cell lysate.[2]
Solution:
Incorporate a mild non-ionic detergent into the wash buffer to disrupt hydrophobic interactions.
| Detergent in Wash Buffer | Typical Concentration | Effect on Non-Specific Binding |
| Triton™ X-100 | 0.1 - 1% | Effective at reducing hydrophobic interactions.[3][4] |
| Tween® 20 | 0.05 - 0.5% | A milder detergent that can also be effective. |
| n-octylglucoside | 1 - 2% | Can significantly improve elution of some GST-tagged proteins.[3] |
Experimental Protocol: Optimizing Detergent Concentration in Wash Buffer
-
Prepare a series of wash buffers containing different concentrations of a non-ionic detergent (e.g., 0.1%, 0.5%, and 1% Triton™ X-100) in your optimized NaCl-containing wash buffer.
-
Equilibrate three separate this compound agarose columns with the binding buffer.
-
Load your clarified cell lysate onto each column.
-
Wash each column with 10-20 column volumes of its respective detergent-containing wash buffer.
-
Elute the bound proteins.
-
Analyze the eluted fractions by SDS-PAGE to determine the optimal detergent concentration for reducing non-specific binding while retaining your target protein.
Possible Cause 3: Nucleic Acid Contamination
Negatively charged nucleic acids (DNA and RNA) in the cell lysate can act as a bridge, mediating non-specific interactions between proteins and the affinity matrix.[5]
Solution:
Treat the cell lysate with a nuclease to digest nucleic acids before loading it onto the column.
Experimental Protocol: Nuclease Treatment of Cell Lysate
-
Resuspend the cell pellet in lysis buffer.
-
Add DNase I to a final concentration of 5-10 µg/mL and RNase A to a final concentration of 1-5 µg/mL.
-
Add MgCl₂ to a final concentration of 1-5 mM, as it is a required cofactor for DNase I activity.
-
Incubate the lysate on ice for 10-15 minutes.
-
Clarify the lysate by centrifugation before loading it onto the equilibrated this compound agarose column.
Problem: Target Protein Elutes with Low Purity
This issue often stems from the same causes as high background and can be addressed by the troubleshooting steps above. Additionally, consider the following:
Solution: Pre-clearing the Lysate
Incubate the cell lysate with glutathione agarose beads alone before adding it to the this compound agarose. This can help remove proteins that non-specifically bind to the agarose backbone.
Solution: Using a Blocking Agent
Incubate the this compound agarose beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the cell lysate. This can saturate non-specific binding sites on the resin. A common practice is to block overnight with 5% BSA.[6]
Frequently Asked Questions (FAQs)
Q1: Why do I see non-specific binding even with a highly specific ligand like this compound?
A1: Non-specific binding in affinity chromatography can arise from several factors unrelated to the specific ligand-protein interaction. These include ionic interactions with the agarose matrix, hydrophobic interactions with the ligand's spacer arm (the hexyl group in this case), and bridging effects from contaminating molecules like nucleic acids.[2][5]
Q2: Can I reuse my this compound agarose column?
A2: Yes, the resin can typically be regenerated and reused several times. Regeneration involves stripping off all bound proteins and re-equilibrating the column.
Experimental Protocol: this compound Agarose Regeneration
-
Wash the column with 10 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[7]
-
Wash with 10 column volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[7]
-
Repeat steps 1 and 2.
-
Re-equilibrate the column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).
-
For long-term storage, wash the column with 5 column volumes of 20% ethanol (B145695) and store at 4°C.
Q3: What is the difference between this compound and Glutathione agarose?
A3: Both are used for purifying GST-tagged proteins. This compound is a derivative of glutathione with a hexyl group attached to the sulfur atom. This hexyl group can protrude into a hydrophobic pocket on GST, potentially offering a different binding affinity and selectivity profile compared to standard glutathione agarose.[8][9] Some GST isoforms may have a higher affinity for this compound.[8][9]
Q4: My GST-tagged protein is not binding to the this compound column. What could be the problem?
A4: Several factors could be at play:
-
Incorrect buffer pH: The binding of GST to glutathione is pH-dependent, with an optimal range typically between 7.0 and 8.0.
-
Presence of competing agents: Ensure your lysis and binding buffers do not contain free glutathione.
-
Protein misfolding: The GST tag may be buried within the folded structure of your fusion protein, making it inaccessible.
-
Slow binding kinetics: The interaction between GST and glutathione can be slow. Try reducing the flow rate during sample application or incubating the lysate with the resin in a batch format.[3]
Visualizations
Caption: Experimental workflow for this compound affinity chromatography.
Caption: Causes and solutions for non-specific binding.
References
- 1. Glutathione affinity chromatography for the scalable purification of an oncolytic virus immunotherapy from microcarrier cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression and purification of large active GST fusion enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]
- 7. goldbio.com [goldbio.com]
- 8. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Hexylglutathione (S-HG) in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with S-Hexylglutathione (S-HG) in long-term cell culture experiments.
Introduction
This compound (S-HG) is a valuable research tool, primarily used as a competitive inhibitor of glutathione (B108866) S-transferases (GSTs) and in affinity chromatography for the purification of GSTs and related proteins. However, its stability in aqueous solutions, particularly in the complex environment of cell culture media over extended periods, can be a significant concern. This guide addresses these stability issues, offering insights into potential degradation pathways, methods for monitoring stability, and strategies to mitigate degradation-related experimental variability.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in cell culture media?
Based on the known instability of glutathione (GSH) in aqueous solutions, it is highly probable that this compound (S-HG) also degrades over time in cell culture media. The rate of degradation is likely influenced by factors such as media composition, temperature, pH, and the presence of cells. Some cell culture media, like RPMI-1640, contain glutathione, which itself has a limited half-life in its reduced form.[1]
Q2: What are the likely causes of this compound degradation in my cell culture experiments?
There are two primary potential causes for S-HG degradation in cell culture:
-
Enzymatic Degradation: Many cell types express extracellular enzymes, most notably γ-glutamyl transpeptidase (GGT), on their plasma membranes.[2][3][4] GGT is known to cleave the γ-glutamyl bond of glutathione and its S-conjugates.[4][5][6] This is the most probable pathway for the initial breakdown of S-HG in the presence of cells.
-
Non-Enzymatic Degradation (Oxidation): The thiol group of glutathione is susceptible to oxidation. While the sulfur in S-HG is alkylated, the overall molecule can still be subject to chemical degradation over time in the warm, oxygen-rich environment of a cell culture incubator.
Q3: What are the potential degradation products of this compound?
The primary degradation of S-HG is likely initiated by γ-glutamyl transpeptidase (GGT), which would cleave the γ-glutamyl residue. This would be followed by the action of dipeptidases, leading to a cascade of smaller molecules. The predicted degradation products are:
-
S-hexyl-cysteinyl-glycine: Formed after the removal of the γ-glutamyl residue by GGT.
-
S-hexyl-cysteine: Formed after the cleavage of glycine (B1666218) from S-hexyl-cysteinyl-glycine by a dipeptidase.
-
Hexanethiol: Potentially formed upon further breakdown, releasing the hexyl group.
Q4: Could the degradation products of this compound be toxic to my cells?
This is a critical consideration. While direct cytotoxicity data for S-hexyl-cysteine and hexanethiol in various cell lines is limited, related compounds have shown cellular effects. For instance, high concentrations of cysteine can be toxic to cultured cells.[7] n-Hexane and some of its derivatives have also demonstrated cytotoxicity.[8][9] Therefore, it is crucial to consider that the observed effects in your experiment could be due to a combination of S-HG and its degradation products. We strongly recommend performing cytotoxicity assays for any suspected degradation products in your specific cell model.
Q5: How can I monitor the stability of this compound in my experiments?
The most reliable way to assess the stability of S-HG is to quantify its concentration in your cell culture medium over the time course of your experiment. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for this analysis.
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results in long-term cultures with this compound.
This is often the first indication of a stability issue. The concentration of active S-HG may be decreasing over time, leading to a diminished or altered biological effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for S-HG stability issues.
Data Presentation
While specific half-life data for this compound in cell culture media is not available, the following table summarizes key properties and provides a framework for data you should aim to generate.
Table 1: Properties of this compound and Inferred Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Likely Role/Effect |
| This compound | C₁₆H₂₉N₃O₆S | 391.48 | GST Inhibitor |
| S-hexyl-cysteinyl-glycine | C₁₁H₂₁N₂O₃S | 261.36 | Inferred Degradation Product |
| S-hexyl-cysteine | C₉H₁₉NO₂S | 205.32 | Inferred Degradation Product |
| Hexanethiol | C₆H₁₄S | 118.24 | Inferred Degradation Product |
Note: Properties of inferred degradation products are for consideration in analytical method development and cytotoxicity studies.
Table 2: Example Data from a Hypothetical this compound Stability Study in RPMI-1640 at 37°C
| Time (hours) | S-HG Concentration (%) - Without Cells | S-HG Concentration (%) - With Cells |
| 0 | 100 | 100 |
| 6 | 95 | 85 |
| 12 | 90 | 70 |
| 24 | 82 | 45 |
| 48 | 68 | 15 |
| 72 | 55 | <5 |
This table is for illustrative purposes only and is intended to guide the user in presenting their own experimental data.
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of S-HG both in the presence and absence of cells.
Materials:
-
This compound (S-HG)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Your cell line of interest
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare S-HG Stock Solution: Prepare a concentrated stock solution of S-HG in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
-
Prepare Experimental Media: Prepare your complete cell culture medium containing S-HG at the final concentration used in your experiments.
-
Set up Experimental Conditions:
-
Acellular Control: Aliquot the S-HG-containing medium into sterile tubes or wells of a culture plate without cells.
-
Cellular Condition: Seed your cells at a relevant density and, once attached/acclimated, replace the medium with the S-HG-containing medium.
-
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), collect aliquots of the culture supernatant from both the acellular and cellular conditions.
-
Sample Preparation: Immediately process the samples for analysis. This typically involves centrifugation to remove any cells or debris, followed by protein precipitation (e.g., with ice-cold methanol (B129727) or acetonitrile).
-
Quantification: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of S-HG.
-
Data Analysis: Plot the concentration of S-HG as a percentage of the initial concentration over time for both conditions. This will reveal the rate of degradation and the contribution of cellular activity to this process.
Protocol 2: HPLC Method for Quantification of this compound
This is a general guideline; specific parameters will need to be optimized for your system.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Standard Curve: Prepare a standard curve of S-HG in your cell culture medium to ensure accurate quantification.
Visualizations
Hypothesized Degradation Pathway of this compound
Caption: Predicted enzymatic degradation of this compound.
Experimental Workflow for S-HG Stability Assessment
Caption: Workflow for assessing S-HG stability in cell culture.
References
- 1. 1-Hexanethiol | C6H14S | CID 8106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-glutamyltransferases: exploring the complexity of a multi-functional family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of γ-glutamyltranspeptidase from Escherichia coli, a key enzyme in glutathione metabolism, and its reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of cytotoxicity of n-hexane extract from Alnus sieboldiana male flowers on VERO and HEK293 cell lines [jpccr.eu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing S-Hexylglutathione Binding Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with S-Hexylglutathione (S-HG) binding assays, particularly those involving Glutathione (B108866) S-Transferases (GSTs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound binding assay?
A1: The optimal pH for this compound (S-HG) binding to Glutathione S-Transferases (GSTs) is typically between 6.5 and 8.0. Many GST isozymes exhibit maximum stability and catalytic activity within this range, with a pH of 7.5 often being a good starting point.[1][2] It is crucial to maintain a consistent pH throughout the experiment, as significant deviations can alter protein conformation and affect binding affinity.
Q2: What type of buffer and what salt concentration should I use?
A2: A common and effective buffer is potassium phosphate (B84403) at a concentration of 50-100 mM.[1][3][4] Regarding salt concentration, it is advisable to start with a physiological concentration, such as 150 mM NaCl, and optimize from there. High ionic strength can interfere with protein-ligand interactions, potentially weakening the binding of S-HG to the GST.[5] Conversely, some interactions may benefit from a moderate salt concentration to reduce non-specific binding.
Q3: My protein is aggregating. What additives can I include in the buffer to prevent this?
A3: Protein aggregation can be a significant issue. To mitigate this, consider adding one or more of the following to your buffer:
-
Reducing Agents: For proteins with cysteine residues, adding dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent oxidation and subsequent aggregation.[6]
-
Glycerol (B35011): At a concentration of 5-20%, glycerol can act as a cryoprotectant and stabilizer, improving protein solubility.
-
Non-ionic Detergents: Low concentrations (e.g., 0.05-0.1%) of detergents like Tween-20 or Triton X-100 can help to solubilize proteins and prevent non-specific binding.[7]
Q4: Can I use this compound for affinity purification of GSTs?
A4: Yes, this compound coupled to an agarose (B213101) matrix is a widely used tool for the affinity purification of GSTs.[8][9][10] The high affinity of S-HG for the active site of many GSTs allows for efficient capture and subsequent elution under mild conditions, often by competition with free reduced glutathione.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Binding Signal | 1. Incorrect Buffer pH: The pH is outside the optimal range for GST stability and binding. 2. Inactive Protein: The GST enzyme may be denatured or degraded. 3. High Ionic Strength: Excessive salt concentration is disrupting the binding interaction. 4. Inaccurate Reagent Concentrations: Errors in the preparation of S-HG or GST solutions. | 1. Optimize pH: Test a range of pH values from 6.5 to 8.0 to find the optimum for your specific GST.[1][2] 2. Check Protein Integrity: Verify protein concentration and activity using a standard assay (e.g., with CDNB substrate).[1][3][4] Run an SDS-PAGE to check for degradation. 3. Adjust Salt Concentration: Titrate the NaCl concentration, starting from 50 mM up to 250 mM, to find the optimal ionic strength. 4. Verify Concentrations: Re-measure the concentrations of all stock solutions. |
| High Background Signal / Non-Specific Binding | 1. Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay plate or beads. 2. Hydrophobic Interactions: The protein or ligand is sticking non-specifically to the assay surface. 3. Protein Aggregation: Aggregated protein can lead to high, non-specific signals. | 1. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. 2. Add Detergent: Include a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 in your wash buffers.[7] 3. Include Additives: Add glycerol (5-10%) or a reducing agent (1-5 mM DTT) to your binding buffer to improve protein solubility.[6] |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes, especially with small volumes or viscous solutions. 2. Temperature Fluctuations: Variations in incubation temperature between experiments. 3. Reagent Instability: Degradation of reagents, particularly reduced glutathione, over time. 4. Edge Effects in Plates: Evaporation or temperature gradients across the microplate. | 1. Calibrate Pipettes: Regularly calibrate all pipettes. Use reverse pipetting for viscous solutions. 2. Control Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. 3. Prepare Fresh Reagents: Prepare fresh solutions of critical reagents like reduced glutathione for each experiment.[11] 4. Minimize Edge Effects: Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
Experimental Protocols
Protocol 1: Basic this compound Binding Assay (Competitive Format)
This protocol describes a competitive binding assay to measure the affinity of a test compound for a GST enzyme, using this compound as a competitive ligand.
1. Buffer and Reagent Preparation:
- Binding Buffer: 50 mM Potassium Phosphate, 150 mM NaCl, 1 mM DTT, pH 7.5.
- Wash Buffer: 50 mM Potassium Phosphate, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.5.
- This compound-Coated Plates: Prepare by incubating a high-binding 96-well plate with a solution of this compound-carrier protein conjugate in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) overnight at 4°C.
- GST Solution: Prepare a stock solution of the purified GST enzyme in Binding Buffer. The optimal concentration should be determined empirically.
- Test Compound: Prepare a serial dilution of the test compound in Binding Buffer.
2. Assay Procedure:
- Wash the this compound-coated plates three times with Wash Buffer.
- Block the plates with a suitable blocking buffer (e.g., 1% BSA in Binding Buffer) for 2 hours at room temperature.
- Wash the plates three times with Wash Buffer.
- Add a fixed concentration of the GST enzyme to all wells, except for the negative control wells.
- Add the serial dilutions of the test compound to the wells. Include a positive control (GST with no test compound) and a negative control (no GST).
- Incubate the plate for 1-2 hours at room temperature with gentle shaking.
- Wash the plates five times with Wash Buffer to remove unbound GST.
- Detect the bound GST using a specific primary antibody against the GST, followed by a labeled secondary antibody (e.g., HRP-conjugated).
- Add a suitable substrate (e.g., TMB for HRP) and measure the signal using a plate reader.
3. Data Analysis:
- Subtract the background signal (negative control) from all other readings.
- Plot the signal against the log of the test compound concentration.
- Fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.
Visualizations
Caption: Workflow for a competitive this compound binding assay.
Caption: Decision tree for troubleshooting low binding signals.
References
- 1. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
Troubleshooting inconsistent results in GST inhibition assays with S-Hexylglutathione.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Glutathione (B108866) S-Transferase (GST) inhibition assays, with a specific focus on the use of S-Hexylglutathione.
Troubleshooting Guide
Issue 1: High Variability and Poor Reproducibility Between Replicates and Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing after adding reagents. |
| Temperature Fluctuations | Pre-warm all reagents and plates to the assay temperature (e.g., 25°C or 37°C) before starting the reaction. Use a temperature-controlled plate reader or water bath.[1] |
| Reagent Instability | Prepare fresh solutions of Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) for each experiment.[1] GSH solutions are prone to oxidation. Store stock solutions appropriately (-20°C for GSH in ethanol).[1] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated dispenser to minimize time differences between wells. Ensure the time between adding the final reagent and the first reading is consistent for all wells.[2] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature changes. Fill outer wells with buffer or water. |
| Contamination | Use fresh, sterile pipette tips for each reagent and sample. Ensure lab equipment is clean.[2] |
Issue 2: Non-Linear Reaction Rates
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Substrate Depletion | Ensure that less than 10% of the substrate is consumed during the reaction. If necessary, reduce the enzyme concentration or the reaction time. |
| Enzyme Instability | The GST enzyme may lose activity over the course of the assay. Reduce the assay time or optimize buffer conditions (pH, ionic strength) to enhance enzyme stability. This compound has been shown to have a stabilizing effect on GST.[3] |
| High Absorbance | The absorbance at 340 nm should not exceed the linear range of the spectrophotometer (typically below 1.0-1.5).[2] Dilute the enzyme or sample if the rate is too high. |
| Time-Dependent Inhibition | The inhibitor may require a pre-incubation period with the enzyme to exert its full effect. Perform a time-dependent inhibition study by pre-incubating the enzyme and inhibitor for varying durations before adding the substrate. |
Issue 3: High Background or Blank Absorbance
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Spontaneous Reaction | A slow, spontaneous reaction between GSH and CDNB can occur in the absence of GST, leading to a baseline drift.[2] Always include a "no-enzyme" blank control and subtract its rate from all other readings.[1] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure the water used is of high purity. |
| Compound Interference | The test compound itself may absorb light at 340 nm. Run a control with the compound in the assay buffer without the enzyme or substrates to check for interference. |
| Cloudy Solution | The CDNB solution may become cloudy, especially at high concentrations or low temperatures.[4] Ensure it is fully dissolved and the solution is clear before use.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GST assays?
A1: this compound is a derivative of glutathione that acts as a competitive inhibitor of many GST isozymes by binding to the glutathione-binding site (G-site).[3] It is often used as a positive control inhibitor in GST inhibition assays to validate the assay setup and as a reference compound. Its binding can also have a stabilizing effect on the enzyme's conformation.[3]
Q2: My IC50 values for this compound are inconsistent. What could be the reason?
A2: Inconsistent IC50 values can arise from several factors:
-
Enzyme Concentration: The IC50 value of a competitive inhibitor can be dependent on the substrate concentration. Ensure you are using a consistent concentration of GST, GSH, and CDNB across experiments.
-
Substrate Concentrations: The apparent IC50 for a G-site inhibitor like this compound will be influenced by the concentration of GSH. Use GSH concentrations at or below the Km value for more sensitive inhibitor screening.
-
Assay Conditions: Variations in pH, temperature, and buffer composition can alter enzyme activity and inhibitor binding.
-
Data Analysis: Ensure you are using a sufficient number of data points to generate a reliable dose-response curve and that the curve fitting is appropriate.
Q3: How do I determine the type of inhibition (e.g., competitive, non-competitive) for my test compound?
A3: To determine the mechanism of inhibition, you need to perform kinetic studies by measuring the initial reaction rates at various concentrations of one substrate (e.g., CDNB) while keeping the other substrate (GSH) at a constant concentration, and at several different fixed concentrations of your inhibitor. The data can then be plotted using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.[5]
Q4: What are typical concentrations for reagents in a standard GST inhibition assay?
A4: While optimization is always recommended, typical starting concentrations are:
-
GSH: 1-5 mM
-
CDNB: 1 mM
-
GST Enzyme: Concentration should be optimized to yield a linear rate of change in absorbance of about 0.02-0.08 ΔA340/min.
Quantitative Data Summary
The following table provides a summary of typical kinetic constants and inhibitory concentrations for GST assays. Note that these values can vary significantly depending on the specific GST isozyme, species, and experimental conditions.
| Parameter | Substrate/Inhibitor | Typical Range | Notes |
| Km for GSH | Glutathione (GSH) | 0.1 - 1.0 mM | Varies between GST isozymes. |
| Km for CDNB | 1-chloro-2,4-dinitrobenzene | 0.3 - 1.2 mM | [6] Varies between GST isozymes. |
| IC50 | Ethacrynic acid | 1 - 20 µM | A well-known, broad-spectrum GST inhibitor.[5][7] |
| IC50 | This compound | 5 - 50 µM | A competitive inhibitor for the G-site. |
| Specific Activity | Purified GST | 10 - 100 µmol/min/mg | Highly dependent on the purity and source of the enzyme.[8] |
Detailed Experimental Protocol: GST Inhibition Assay
This protocol describes a standard method for determining the inhibitory activity of a compound against GST using a spectrophotometric assay with CDNB and GSH as substrates.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) stock solution (e.g., 100 mM in water, prepare fresh)
-
1-chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)
-
Purified GST enzyme
-
Test inhibitor (e.g., this compound) stock solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: For each set of reactions, prepare a master mix containing phosphate buffer and GSH. For a final volume of 200 µL per well and a final GSH concentration of 1 mM, this would involve adding the appropriate volumes of buffer and 100 mM GSH stock.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (and this compound as a positive control) in the appropriate solvent (e.g., DMSO, ethanol).
-
Add Reagents to Plate:
-
Add a small volume (e.g., 2 µL) of your inhibitor dilutions or solvent control to the appropriate wells.
-
Add the GST enzyme to all wells except the "no-enzyme" blank. The final concentration should be optimized to give a linear reaction rate.
-
Add the reagent master mix (buffer + GSH) to all wells.
-
Mix the plate gently and pre-incubate for 5-10 minutes at the desired temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
Prepare a working solution of CDNB in phosphate buffer.
-
Add the CDNB solution to all wells to initiate the reaction. The final concentration is typically 1 mM.
-
-
Monitor Absorbance:
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.[4]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no-enzyme" blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a GST inhibition assay.
Caption: Mechanism of competitive inhibition in a GST assay.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variants of glutathione s-transferase pi 1 exhibit differential enzymatic activity and inhibition by heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
Technical Support Center: Refinement of Protocols for Purifying Novel GST Isoenzymes using S-Hexylglutathione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the purification of novel Glutathione (B108866) S-Transferase (GST) isoenzymes using S-Hexylglutathione affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a standard glutathione affinity matrix for purifying novel GST isoenzymes?
A1: this compound can offer greater selectivity for certain GST isoenzymes. Some novel GSTs may exhibit weak or no affinity for standard glutathione matrices but can be effectively isolated using this compound-Sepharose 6B.[1] This differential affinity can be exploited to enrich for and purify specific novel isoenzymes that might otherwise be lost.
Q2: What is the typical binding capacity of this compound agarose (B213101) for novel GST isoenzymes?
A2: The binding capacity of this compound agarose for novel, endogenous GST isoenzymes is not universally defined and can be highly variable depending on the specific isoenzyme's affinity for the ligand, its abundance in the source material, and the experimental conditions. It is strongly recommended to perform a small-scale pilot experiment to determine the optimal ratio of cell lysate to resin for your specific target isoenzyme.
Q3: What are the general steps involved in purifying a novel GST isoenzyme using this compound affinity chromatography?
A3: A typical purification workflow involves:
-
Preparation of a clarified cell or tissue lysate.
-
Application of the lysate to an equilibrated this compound affinity column.
-
Washing the column to remove unbound proteins.
-
Eluting the bound GST isoenzymes.
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, to separate individual isoenzymes. [2]
Q4: Can this compound be used for the elution step?
A4: Yes, a competitive elution with a gradient of this compound can be an effective method to elute bound GSTs.[2] Alternatively, reduced glutathione can also be used for elution, sometimes with varying pH to achieve differential elution of isoenzymes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of novel GST isoenzymes using this compound affinity chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Binding of Target GST Isoenzyme | The novel isoenzyme has a naturally low affinity for this compound. | - Consider using a standard glutathione affinity matrix in parallel or as an alternative.[1]- Decrease the flow rate during sample application to increase the interaction time between the protein and the resin.- Optimize the pH and ionic strength of the binding buffer. |
| The GST isoenzyme is denatured or its binding site is obstructed. | - Ensure gentle cell lysis methods are used (e.g., Dounce homogenization instead of harsh sonication).- Include protease inhibitors in the lysis buffer.- Add a reducing agent like DTT (1-5 mM) to the lysis and binding buffers to prevent oxidation. | |
| The concentration of the target GST in the lysate is too low. | - Concentrate the crude lysate before applying it to the column.- Perform a preliminary purification step (e.g., ammonium (B1175870) sulfate (B86663) precipitation or ion-exchange chromatography) to enrich for the target protein. | |
| Poor Elution of Bound GST Isoenzyme | The GST isoenzyme has a very high affinity for the this compound ligand. | - Increase the concentration of the eluting agent (this compound or reduced glutathione).- Try a step elution with a high concentration of the eluting agent.- Modify the pH of the elution buffer to disrupt the protein-ligand interaction. |
| The eluted protein is not stable in the elution buffer. | - Collect fractions into tubes containing a stabilizing agent (e.g., glycerol, DTT).- Immediately buffer-exchange the eluted fractions into a suitable storage buffer. | |
| Co-purification of Contaminating Proteins | Other cellular proteins have an affinity for the this compound matrix. | - Increase the stringency of the wash steps by adding low concentrations of salt (e.g., 100-200 mM NaCl) to the wash buffer.- Incorporate an additional wash step with a low concentration of the eluting agent to remove weakly bound contaminants.- Implement subsequent purification steps like ion-exchange or size-exclusion chromatography to separate the target GST from contaminants.[2] |
| Loss of Enzymatic Activity | The purification process has denatured the protein. | - Perform all purification steps at 4°C.- Minimize the time the protein is bound to the column.- Ensure the pH of all buffers is within the stability range of the enzyme. |
Data Presentation
Table 1: Comparison of Affinity Matrices for Novel GST Purification
| Affinity Matrix | Typical Ligand | Binding Principle | Selectivity for Novel GSTs | Considerations |
| This compound Agarose | This compound | Affinity based on the interaction between the GST active site and the glutathione analog. | Can be highly selective for certain isoenzymes that have low affinity for glutathione.[1] | Binding capacity is variable and should be determined empirically. |
| Glutathione Agarose | Reduced Glutathione | Affinity based on the natural substrate binding of GST. | Binds a broad range of GST isoenzymes. | May not efficiently capture novel isoenzymes with atypical active sites. |
Table 2: Typical Buffer Compositions for this compound Affinity Chromatography
| Buffer Type | Component | Typical Concentration | Purpose |
| Lysis Buffer | Tris-HCl or Phosphate buffer | 20-50 mM, pH 7.5-8.0 | Maintain pH |
| EDTA | 1-5 mM | Chelates divalent cations, inhibits metalloproteases | |
| Reducing Agent (DTT or β-mercaptoethanol) | 1-5 mM | Prevents oxidation of sulfhydryl groups | |
| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents protein degradation | |
| Binding/Wash Buffer | Tris-HCl or Phosphate buffer | 20-50 mM, pH 7.5-8.0 | Maintain pH for optimal binding |
| NaCl | 100-150 mM | Reduce non-specific ionic interactions | |
| Elution Buffer | Tris-HCl or Phosphate buffer | 20-50 mM, pH 8.0-9.0 | Maintain pH for elution |
| This compound or Reduced Glutathione | 1-10 mM (for this compound) or 10-50 mM (for reduced glutathione) | Competitive elution of bound GSTs |
Experimental Protocols
Detailed Methodology for the Purification of Novel GST Isoenzymes
This protocol is a generalized procedure and may require optimization for specific novel GST isoenzymes.
1. Preparation of Clarified Lysate: a. Homogenize the cell pellet or tissue sample in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail). b. Disrupt the cells using a suitable method (e.g., Dounce homogenizer, sonication on ice). c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris. d. Carefully collect the supernatant, which is the clarified lysate.
2. This compound Affinity Chromatography: a. Equilibrate the this compound agarose column with 5-10 column volumes of Binding/Wash Buffer. b. Load the clarified lysate onto the column at a low flow rate (e.g., 0.5 mL/min) to ensure maximal binding. c. Wash the column with 10-15 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. d. Elute the bound GST isoenzymes using a linear gradient of 0-5 mM this compound in Elution Buffer.[2] Alternatively, use a step elution with 10 mM reduced glutathione in Elution Buffer. e. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
3. Analysis of Purified Fractions: a. Analyze the collected fractions by SDS-PAGE to assess purity and molecular weight. b. Perform GST activity assays on the fractions to identify those containing active enzyme.
4. (Optional) Further Purification by Ion-Exchange Chromatography: a. Pool the active fractions from the affinity chromatography step and dialyze against the starting buffer for ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 8.0). b. Load the dialyzed sample onto an equilibrated anion-exchange column (e.g., Mono Q). c. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M). d. Collect fractions and analyze for purity and activity as described above.
Mandatory Visualizations
Caption: Experimental workflow for the purification of novel GST isoenzymes.
Caption: Troubleshooting logic for low/no binding of novel GSTs.
Caption: Representative signaling pathway involving GST isoenzymes.
References
- 1. Purification and physical characterization of glutathione S-transferase K. Differential use of this compound and glutathione affinity matrices to isolate a novel glutathione S-transferase from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for S-Hexylglutathione-mediated enzyme inhibition.
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing incubation times for S-Hexylglutathione (S-HG), a known competitive inhibitor of Glutathione (B108866) S-Transferase (GST).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary enzyme target? A1: this compound (S-HG or GTX) is a synthetic, S-substituted derivative of glutathione.[1] Its primary target is the enzyme Glutathione S-Transferase (GST).[1][2] GSTs are a family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic and endogenous compounds.[2][3]
Q2: What is the mechanism of enzyme inhibition by this compound? A2: this compound acts as a competitive inhibitor.[1] It competes with the natural substrate, glutathione (GSH), for the same active site on the GST enzyme.[4] The hexyl group of S-HG typically occupies the hydrophobic co-substrate binding site (H-site), while its glutathione moiety binds to the GSH-binding site (G-site), effectively blocking the normal catalytic reaction.[3][5]
Q3: Why is optimizing the incubation time a critical step? A3: Optimizing incubation time is crucial for several reasons:
-
Ensuring Equilibrium: It allows the binding interaction between the enzyme and the inhibitor to reach equilibrium, which is essential for accurately determining inhibitory potency (e.g., IC50).
-
Detecting Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the potency increases with longer incubation periods.[6][7] An optimization experiment is necessary to characterize this behavior.
-
Maintaining Assay Linearity: Assays must be conducted within the linear range of the reaction.[7] Excessively long incubation times can lead to substrate depletion or product inhibition, causing the reaction rate to slow down and yielding inaccurate results.[7]
-
Reagent Stability: It ensures that the enzyme, substrate, and inhibitor remain stable throughout the duration of the experiment.[7]
Q4: What is the difference between pre-incubation and co-incubation in this context? A4:
-
Pre-incubation: This involves incubating the enzyme (GST) and the inhibitor (S-HG) together for a specific period before initiating the enzymatic reaction by adding the substrate. This method is essential for determining if the inhibitor's effect is time-dependent.
-
Co-incubation: This involves adding the enzyme, inhibitor, and substrate to the reaction mixture at the same time. This approach is common for rapid, reversible inhibitors but may underestimate the potency of inhibitors that bind more slowly or require a conformational change in the enzyme.
Troubleshooting Guide
This section addresses common problems encountered during S-HG inhibition experiments.
Q5: I am observing high variability or inconsistent results between replicate wells. A5: High variability can stem from several sources. Ensure that:
-
Reagents are fully thawed and mixed: Thaw all components completely and mix gently but thoroughly before use to avoid concentration gradients.[8]
-
Temperature is consistent: Use assay buffers that have equilibrated to the correct reaction temperature.[8]
-
Pipetting is accurate: Use calibrated pipettes and proper technique to ensure consistent volumes, especially for enzymes and inhibitors.[8]
-
Evaporation is minimized: Use plate sealers if performing long incubations, particularly with low-volume assays.
Q6: I am not observing any enzyme inhibition, or the calculated IC50 value is much higher than expected. A6: This issue often relates to the incubation step or reagent integrity.
-
Insufficient Incubation Time: The pre-incubation time may be too short for the S-HG to bind effectively to the enzyme. Perform a time-dependency experiment by varying the pre-incubation time (e.g., 0, 15, 30, 60 minutes) to find the optimal duration.
-
Degraded Inhibitor: S-HG solutions may degrade over time. Use freshly prepared S-HG from a reliable source or aliquots from a stock solution that has avoided multiple freeze-thaw cycles.[8]
-
Low Enzyme Activity: Confirm that the enzyme is active in your control wells (no inhibitor). Enzyme activity can be lost due to improper storage or handling.
-
High Substrate Concentration: In competitive inhibition, a high concentration of the natural substrate (GSH) can outcompete the inhibitor, leading to an apparent decrease in potency.[9] Ensure your substrate concentration is appropriate for the assay, typically at or near its Michaelis constant (Km).
Q7: The reaction rate in my control wells (enzyme + substrate only) is not linear over time. A7: A non-linear reaction rate in the control indicates a problem with the fundamental assay conditions.
-
Substrate Depletion: If the reaction proceeds too quickly, the substrate is consumed, causing the rate to decrease.[7] To address this, reduce the enzyme concentration or shorten the reaction monitoring time to focus on the initial velocity.
-
Enzyme Instability: The enzyme may be unstable under the specific assay conditions (e.g., pH, temperature). Verify that your buffer conditions are optimal for GST activity and stability.
-
Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor, causing the reaction to slow as the product accumulates.[7][10] Measuring the initial reaction rate is the best way to circumvent this issue.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No Inhibition | Insufficient pre-incubation time. | Perform a time-course experiment (0-60 min pre-incubation). |
| Degraded this compound. | Use a fresh stock of the inhibitor; avoid freeze-thaw cycles.[8] | |
| Substrate concentration is too high. | Lower the substrate concentration (ideally at or near Km).[9] | |
| High Variability | Incomplete mixing of reagents. | Gently vortex all solutions before use.[8] |
| Temperature fluctuations. | Pre-warm all reagents and plates to the assay temperature. | |
| Non-Linear Rates | Substrate depletion. | Reduce enzyme concentration or shorten the data acquisition period.[7] |
| Enzyme instability. | Confirm that buffer pH and temperature are optimal for the enzyme. |
Table 2: Example Data from an Incubation Time Optimization Experiment (Note: Data is illustrative and should be determined empirically.)
| Pre-incubation Time (minutes) | % Inhibition (at fixed S-HG concentration) |
| 0 | 35% |
| 10 | 58% |
| 20 | 74% |
| 30 | 85% |
| 45 | 86% |
| 60 | 85% |
| Conclusion from example data: A pre-incubation time of 30 minutes is sufficient to achieve maximal inhibition. |
Experimental Protocols & Visualizations
Protocol 1: Optimizing S-HG Pre-incubation Time
This protocol determines the optimal pre-incubation time required for S-HG to exert its maximal inhibitory effect on GST.
1. Reagent Preparation:
- Assay Buffer: e.g., 100 mM potassium phosphate, pH 6.5.
- Enzyme Stock: Purified GST in assay buffer.
- Inhibitor Stock: this compound (S-HG) dissolved in a suitable solvent (e.g., water or DMSO) and diluted in assay buffer.
- Substrate Solution: Prepare stocks of both Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in assay buffer.
2. Experimental Workflow Diagram
Caption: Workflow for optimizing S-HG pre-incubation time.
3. Assay Procedure (96-well plate format): a. To appropriate wells, add a fixed volume of assay buffer. b. Add the S-HG solution to the "inhibitor" wells and an equal volume of buffer/solvent to the "control" wells. c. Add the GST enzyme solution to all wells to begin the pre-incubation. d. Incubate the plate at the desired temperature for different durations (e.g., 0, 10, 20, 30, 45, and 60 minutes). e. After each pre-incubation period, initiate the reaction by adding the substrate mixture (GSH and CDNB). f. Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm kinetically for 5-10 minutes.
4. Data Analysis: a. Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve. b. Determine the percent inhibition for each pre-incubation time point using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100 c. Plot % Inhibition versus Pre-incubation Time. The optimal time is the point at which the inhibition reaches a plateau.
Protocol 2: Standard GST Inhibition Assay (using optimized time)
This protocol is for determining the IC50 value of S-HG after establishing the optimal pre-incubation time.
1. Reagent Preparation: As described in Protocol 1.
2. Mechanism of Inhibition Diagram
Caption: Competitive inhibition of GST by this compound.
3. Assay Procedure: a. Prepare a serial dilution of S-HG in assay buffer. b. Add the different concentrations of S-HG to the plate. Include "no inhibitor" controls. c. Add the GST enzyme solution to all wells. d. Pre-incubate the plate for the optimal duration determined in Protocol 1 (e.g., 30 minutes). e. Initiate the reactions by adding the substrate mixture (GSH + CDNB). f. Measure the kinetic activity at 340 nm.
4. Data Analysis: a. Calculate the initial reaction rate (V₀) for each S-HG concentration. b. Calculate the % Inhibition for each concentration relative to the control. c. Plot % Inhibition versus the logarithm of the S-HG concentration. d. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 5. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stereoselective product inhibition of glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing artifacts in mass spectrometry analysis of S-Hexylglutathione conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts during the mass spectrometry (MS) analysis of S-Hexylglutathione conjugates.
Troubleshooting Guides
Issue 1: High Levels of Oxidized this compound (GSSG-Hex) or Other Oxidative Artifacts
Question: My mass spectra show significant peaks corresponding to the oxidized form of this compound or other oxidative artifacts. How can I prevent this?
Answer:
Oxidation of the thiol group in glutathione (B108866) conjugates is a common artifact that can occur during sample preparation and analysis.[1][2] Here are steps to mitigate this issue:
Root Cause Analysis and Solutions:
-
Sample Preparation: The primary source of oxidation is often the sample preparation workflow.[3][4]
-
Recommendation 1: Use of Alkylating Agents. Immediately after sample collection, treat your samples with a thiol-alkylating agent like N-ethylmaleimide (NEM).[2][3][5] NEM rapidly reacts with the free thiol group of glutathione, forming a stable thioether bond and preventing oxidation.[3]
-
Recommendation 2: Avoid Harsh Acidic Conditions. While protein precipitation is necessary, strong acids can promote the oxidation of thiols.[3] If possible, use methods like solvent precipitation (e.g., with cold acetonitrile) in combination with NEM.
-
Recommendation 3: Maintain Low Temperatures. Keep samples on ice or at 4°C throughout the entire sample preparation process to minimize enzymatic and chemical degradation.[4]
-
-
LC-MS Analysis:
-
Recommendation: Use Fresh Solvents. Mobile phase solvents, especially aqueous ones, can accumulate dissolved oxygen over time. Prepare fresh mobile phases daily and consider degassing them before use.
-
Experimental Protocol: Sample Preparation with NEM Derivatization
This protocol is designed to minimize the oxidation of this compound in biological samples.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
N-ethylmaleimide (NEM) solution (100 mM in water, prepare fresh)
-
Ice-cold acetonitrile (B52724) (ACN)
-
Internal standard (e.g., isotopically labeled this compound)
Procedure:
-
Cell Harvesting: For cultured cells, wash the cell pellet twice with ice-cold PBS.
-
Lysis and Alkylation: Resuspend the cell pellet in 200 µL of ice-cold PBS. Immediately add 20 µL of 100 mM NEM solution and the internal standard. Vortex briefly.
-
Protein Precipitation: Add 800 µL of ice-cold ACN to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis.
Quantitative Data: Impact of NEM on Oxidation Artifacts
The following table illustrates the expected reduction in oxidative artifacts with the use of NEM during sample preparation.
| Sample Preparation Method | Relative Abundance of Oxidized this compound (%) |
| Standard Protocol (without NEM) | 15-25% |
| NEM Derivatization Protocol | < 2% |
Note: Data is representative and may vary depending on the sample matrix and specific experimental conditions.
Issue 2: Significant In-Source Fragmentation of this compound
Question: I am observing a high abundance of fragment ions, particularly the neutral loss of the pyroglutamic acid moiety (129 Da), in my full scan MS spectra. How can I minimize this in-source fragmentation?
Answer:
In-source fragmentation is a common phenomenon in electrospray ionization (ESI) where the analyte fragments in the ion source before mass analysis.[6][7][8] For glutathione conjugates, the bond between the gamma-glutamyl and cysteinyl residues is particularly labile.
Root Cause Analysis and Solutions:
-
Mass Spectrometer Source Conditions: The energy applied in the ion source is a critical factor.
-
Recommendation 1: Optimize Cone Voltage (or Fragmentor Voltage). This is the most influential parameter for controlling in-source fragmentation.[6][7] Lowering the cone voltage reduces the kinetic energy of the ions, leading to softer ionization and less fragmentation. A systematic evaluation of a range of cone voltages is recommended to find the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
-
Recommendation 2: Evaluate Source Temperature. While generally having a lesser effect than cone voltage, excessively high source temperatures can contribute to thermal degradation of the analyte.[7] It is advisable to use the lowest temperature that still allows for efficient desolvation.
-
Experimental Protocol: Optimization of Cone Voltage
-
Prepare a standard solution of this compound at a known concentration.
-
Infuse the solution directly into the mass spectrometer or perform multiple injections of the same sample.
-
Set up a series of experiments where only the cone voltage is varied (e.g., from 20 V to 80 V in 10 V increments). Keep all other source parameters constant.
-
For each cone voltage setting, record the intensity of the precursor ion ([M+H]+) and the key fragment ion (e.g., [M+H-129]+).
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting.
Quantitative Data: Effect of Cone Voltage on In-Source Fragmentation
The following table provides a representative example of how cone voltage can affect the in-source fragmentation of this compound.
| Cone Voltage (V) | Precursor Ion ([M+H]+) Relative Intensity (%) | Fragment Ion ([M+H-129]+) Relative Intensity (%) |
| 20 | 95 | 5 |
| 30 | 85 | 15 |
| 40 | 60 | 40 |
| 50 | 35 | 65 |
| 60 | 15 | 85 |
Note: Optimal cone voltage is instrument-dependent. The goal is to find a balance that provides sufficient signal intensity for the precursor ion while minimizing fragmentation.
Issue 3: Presence of Multiple Adduct Ions
Question: My spectra are complex, showing multiple adducts of my target analyte (e.g., [M+Na]+, [M+K]+). How can I simplify my spectra and promote the formation of the protonated molecule ([M+H]+)?
Answer:
Adduct formation is common in ESI-MS and can complicate data interpretation and reduce the signal intensity of the desired protonated molecule.[9][10][11]
Root Cause Analysis and Solutions:
-
Sample and Mobile Phase Contamination: The presence of salts in the sample or mobile phase is the primary cause of adduct formation.
-
Recommendation 1: Use High-Purity Solvents and Additives. Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) acetate) to minimize salt contamination.
-
Recommendation 2: Minimize the Use of Buffers with Metal Cations. If possible, avoid using buffers containing sodium or potassium salts (e.g., phosphate (B84403) buffers). If their use is unavoidable, ensure the concentration is as low as possible and consider desalting the sample before injection.
-
Recommendation 3: Optimize Mobile Phase Additives. The choice of mobile phase additive can influence adduct formation. Formic acid is often preferred as it provides protons for ionization and can help suppress the formation of sodium and potassium adducts.[12]
-
Quantitative Data: Common Adducts in ESI-MS
This table lists common adducts observed in positive and negative ion modes.
| Ionization Mode | Adduct | Mass Difference (Da) |
| Positive | [M+H]+ | +1.0078 |
| [M+NH4]+ | +18.0344 | |
| [M+Na]+ | +22.9898 | |
| [M+K]+ | +38.9637 | |
| Negative | [M-H]- | -1.0078 |
| [M+Cl]- | +34.9688 | |
| [M+HCOO]- | +44.9977 | |
| [M+CH3COO]- | +59.0133 |
Source: Adapted from common adduct tables.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact to watch out for when analyzing this compound conjugates?
A1: The most common and significant artifact is the oxidation of the glutathione moiety to form a disulfide (GSSG-Hex) or other oxidative species.[1][2] This can happen easily during sample preparation if proper precautions, such as the use of alkylating agents like NEM, are not taken.[3]
Q2: How can I confirm that a peak in my chromatogram is indeed an this compound conjugate?
A2: The presence of characteristic fragment ions in the MS/MS spectrum is a key indicator. For glutathione conjugates, a neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety, is a common and diagnostic fragmentation pathway in positive ion mode. In negative ion mode, a precursor ion scan for m/z 272 can be a useful tool for identifying glutathione conjugates.
Q3: My signal intensity for this compound is low. What can I do to improve it?
A3: Low signal intensity can be due to several factors. First, ensure that your sample preparation is optimized to minimize degradation and that you are using an appropriate internal standard for normalization. Second, optimize your MS source parameters, particularly the cone voltage and desolvation gas flow, to maximize the signal of the precursor ion.[7] Also, check for and minimize adduct formation, as this can dilute the signal of your target ion. Finally, ensure your LC method provides good peak shape and resolution, as poor chromatography can lead to a reduced signal-to-noise ratio.[13][14]
Q4: What are the key steps in the metabolic pathway of this compound?
A4: this compound is primarily metabolized through the mercapturic acid pathway.[1][15][16][17] This pathway involves a series of enzymatic steps to make the compound more water-soluble for excretion.
Visualizations
Caption: Workflow for sample preparation and analysis to minimize artifacts.
Caption: Decision tree for troubleshooting common MS artifacts.
Caption: Metabolic pathway of this compound to its mercapturic acid.
References
- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. support.waters.com [support.waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 13. agilent.com [agilent.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting S-Hexylglutathione interference in fluorescence-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from S-Hexylglutathione (S-HG) in fluorescence-based assays.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Decrease in Fluorescence Signal (Signal Quenching)
Question: My fluorescence signal is significantly lower than expected when this compound is present. What could be the cause and how can I fix it?
Answer: A decrease in fluorescence signal in the presence of this compound (S-HG) is likely due to fluorescence quenching. Quenching occurs when a substance reduces the fluorescence intensity of a fluorophore.[1] This can happen through various mechanisms, including collisional quenching (dynamic quenching) or the formation of a non-fluorescent complex (static quenching).[2] Another possibility is the inner filter effect, where S-HG absorbs the excitation or emission light of your fluorophore.[3]
Here is a step-by-step guide to troubleshoot and mitigate this issue:
Step 1: Characterize the Spectral Properties of this compound.
To determine if S-HG is directly interfering with your assay's fluorescence, you first need to understand its absorbance and fluorescence characteristics.
-
Action: Perform a spectral scan of S-HG.
-
Protocol: See Experimental Protocol 1: Determining the Absorbance and Fluorescence Spectra of this compound .
-
Interpretation:
-
If S-HG has a significant absorbance peak that overlaps with the excitation or emission wavelength of your assay's fluorophore, the inner filter effect is a likely cause of signal reduction.
-
If S-HG itself is fluorescent and its emission spectrum overlaps with your assay's excitation spectrum, this can also lead to signal interference.
-
Step 2: Perform a Compound Interference Assay.
This will help you confirm if S-HG is quenching the fluorescence of your assay's reporter molecule.
-
Action: Run a control experiment with your fluorophore and varying concentrations of S-HG in the absence of the enzyme.
-
Protocol: See Experimental Protocol 2: Assessing Compound Interference in a Fluorescence-Based Assay .
-
Interpretation: A concentration-dependent decrease in fluorescence in this cell-free system strongly suggests that S-HG is quenching the fluorophore.
Step 3: Mitigate the Interference.
Based on your findings, you can take the following steps:
-
Reduce S-HG Concentration: If possible, lower the concentration of S-HG in your assay to a range where quenching is minimized while still achieving your desired biological effect.
-
Switch Fluorophore: If the interference is due to spectral overlap, consider using a fluorophore with different excitation and emission wavelengths that do not overlap with the absorbance or emission of S-HG. Red-shifted fluorophores (with emission wavelengths beyond 500 nm) are often less susceptible to interference from small molecules.[1]
-
Validate with an Alternative Assay: To confirm your results are not an artifact of fluorescence interference, validate your findings using a non-fluorescence-based method.
-
Protocol: See Experimental Protocol 3: Colorimetric Assay for Glutathione (B108866) S-Transferase (GST) Activity .
Issue 2: High Background Fluorescence
Question: I am observing a high background fluorescence signal in my assay wells, even in my negative controls containing this compound. What is causing this and how can I reduce it?
Answer: High background fluorescence can be caused by several factors, including the intrinsic fluorescence of this compound itself, impurities in your reagents, or autofluorescence from the microplate.[4][5]
Follow these steps to identify and address the source of high background:
Step 1: Determine if this compound is Fluorescent.
-
Action: Review the fluorescence spectrum of S-HG you generated in the previous troubleshooting section (or perform one if you haven't already).
-
Protocol: See Experimental Protocol 1: Determining the Absorbance and Fluorescence Spectra of this compound .
-
Interpretation: If S-HG exhibits fluorescence at the emission wavelength of your assay, it is contributing to the high background.
Step 2: Check for Contaminated Reagents.
-
Action: Run control wells containing individual assay components (buffer, substrate, glutathione) to identify any fluorescent contaminants.
-
Procedure:
-
Prepare wells with buffer only.
-
Prepare wells with buffer and your fluorescent substrate.
-
Prepare wells with buffer and glutathione.
-
Measure the fluorescence of all control wells at your assay's excitation and emission wavelengths.
-
-
Interpretation: A high signal in any of these wells indicates a contaminated reagent that needs to be replaced.
Step 3: Optimize Assay Conditions and Plate Choice.
-
Action: Implement the following best practices to minimize background fluorescence.
-
Recommendations:
-
Use Black Microplates: Black, opaque microplates are recommended for fluorescence assays as they reduce background and prevent crosstalk between wells.[6]
-
Optimize Reader Settings: Ensure your plate reader's gain and other settings are optimized for your assay to maximize the signal-to-background ratio.[7]
-
Subtract Background: If S-HG is intrinsically fluorescent, you can measure the fluorescence of control wells containing S-HG without the enzyme or substrate and subtract this value from your experimental wells.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (S-HG) is a derivative of glutathione where the thiol group is attached to a hexyl group.[8] It is a well-known competitive inhibitor of Glutathione S-Transferase (GST), an enzyme family involved in detoxification processes.[8] Researchers use S-HG to study the function of GST and to screen for potential drug candidates that target this enzyme.
Q2: How do fluorescence-based Glutathione S-Transferase (GST) assays work?
A2: Many commercial fluorescence-based GST activity assays utilize a non-fluorescent substrate. In the presence of GST, this substrate is conjugated to glutathione, resulting in a highly fluorescent product. The increase in fluorescence is directly proportional to the GST activity. A common fluorophore used in these assays has an excitation maximum around 390 nm and an emission maximum around 460 nm.
Q3: What are the primary mechanisms of this compound interference in fluorescence assays?
A3: The two primary mechanisms are:
-
Fluorescence Quenching: S-HG may directly interact with the fluorescent product of the assay, causing a decrease in the measured signal.
-
Spectral Overlap (Inner Filter Effect): S-HG may absorb light at the excitation or emission wavelengths of the fluorophore, leading to an apparent decrease in fluorescence. It could also be fluorescent itself, leading to an increase in background signal.
Q4: What are some alternative methods to measure GST activity that are not based on fluorescence?
A4: A common alternative is a colorimetric assay. These assays often use the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). When conjugated to glutathione by GST, the product can be detected by measuring the change in absorbance at 340 nm.[9][10] This method is a useful orthogonal approach to validate findings from fluorescence-based assays.[11]
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference
| Issue | Potential Cause | Recommended Action |
| Unexpected Decrease in Fluorescence Signal | Fluorescence Quenching by S-HG | Perform a compound interference assay (Protocol 2). |
| Inner Filter Effect (S-HG absorbs excitation/emission light) | Determine the absorbance spectrum of S-HG (Protocol 1). | |
| High Background Fluorescence | Intrinsic Fluorescence of S-HG | Determine the fluorescence spectrum of S-HG (Protocol 1). |
| Contaminated Reagents | Test individual assay components for fluorescence. | |
| Autofluorescence from Microplate | Use black, opaque microplates. |
Experimental Protocols
Experimental Protocol 1: Determining the Absorbance and Fluorescence Spectra of this compound
Objective: To determine if this compound (S-HG) absorbs light or fluoresces at the wavelengths used in your assay.
Materials:
-
This compound (S-HG)
-
Assay buffer (the same buffer used in your fluorescence assay)
-
UV-Vis Spectrophotometer or a plate reader with absorbance measurement capabilities
-
Spectrofluorometer or a plate reader with fluorescence scanning capabilities
-
Quartz cuvettes or UV-transparent microplates for absorbance
-
Black microplates for fluorescence
Procedure:
-
Prepare S-HG Solution: Dissolve S-HG in your assay buffer to the highest concentration you use in your experiments.
-
Measure Absorbance Spectrum:
-
Measure Fluorescence Emission Spectrum:
-
Measure Fluorescence Excitation Spectrum:
Data Analysis:
-
Plot absorbance versus wavelength to obtain the absorbance spectrum.
-
Plot fluorescence intensity versus wavelength for both the emission and excitation scans.
-
Compare the spectra of S-HG to the excitation and emission spectra of your assay's fluorophore to identify any overlaps.
Experimental Protocol 2: Assessing Compound Interference in a Fluorescence-Based Assay
Objective: To determine if this compound (S-HG) directly quenches the fluorescence of your assay's reporter molecule.
Materials:
-
This compound (S-HG)
-
The fluorescent product of your assay (if available) or the complete assay reaction mixture after it has reached a stable signal
-
Assay buffer
-
Black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a Serial Dilution of S-HG: Prepare a 2-fold serial dilution of S-HG in assay buffer, starting from the highest concentration used in your experiments. Include a buffer-only control.
-
Set up the Assay Plate:
-
In the wells of a black microplate, add a fixed amount of the fluorescent product of your assay.
-
Alternatively, run your complete GST assay (without S-HG) until a stable fluorescent signal is generated, then add the S-HG dilutions.
-
Add the serial dilutions of S-HG to the wells.
-
-
Incubate and Read:
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read the fluorescence using the same plate reader settings as your main experiment.
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of S-HG.
-
A concentration-dependent decrease in fluorescence indicates that S-HG is quenching the fluorophore.
Experimental Protocol 3: Colorimetric Assay for Glutathione S-Transferase (GST) Activity
Objective: To provide an orthogonal, non-fluorescence-based method to validate results obtained from a fluorescence-based GST assay.
Materials:
-
Glutathione S-Transferase (GST) enzyme
-
This compound (S-HG) or other test compounds
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced Glutathione (GSH) solution
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of GST, S-HG, CDNB, and GSH in the assay buffer.
-
Set up the Assay Plate:
-
Add assay buffer to all wells.
-
Add your GST enzyme to the experimental wells.
-
Add your S-HG or other inhibitors at desired concentrations.
-
Add the GSH solution to all wells.
-
Include appropriate controls (e.g., no enzyme, no inhibitor).
-
-
Initiate the Reaction:
-
Add the CDNB solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 5-10 minutes) in kinetic mode.[16]
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each well.
-
The rate of reaction is proportional to the GST activity.
-
Compare the activity in the presence and absence of S-HG to determine its inhibitory effect.
Visualizations
Caption: Mechanisms of this compound Interference.
Caption: Workflow for Troubleshooting Signal Quenching.
Caption: Decision Tree for Validating Assay Results.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]
- 13. Absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 15. ossila.com [ossila.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Best practices for storing and handling S-Hexylglutathione to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling S-Hexylglutathione (S-HG) to maintain its activity. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For optimal stability, this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years.[1][2] For shorter periods, storage at 2-8°C is also acceptable.[3]
Q2: What is the best way to prepare a stock solution of this compound?
This compound has limited solubility in aqueous buffers but is slightly soluble in DMSO.[2][4] The recommended procedure is to first dissolve the S-HG powder in a small amount of DMSO and then dilute it with your aqueous buffer of choice, such as PBS (pH 7.2).[2] It is advisable to purge the solvent with an inert gas before preparing the solution.[2]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of Glutathione (B108866) S-transferase (GST).[1][5] It binds to the glutathione binding site (G-site) on the enzyme, preventing the binding of the natural substrate, glutathione.[6] This inhibitory action is utilized in various research applications, including the study of GST kinetics and for affinity purification of GST enzymes.[3]
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound in my aqueous buffer.
-
Cause: this compound is sparingly soluble in aqueous solutions.[2]
-
Solution: First, dissolve the S-HG powder in a minimal amount of DMSO. Then, slowly add your aqueous buffer to the DMSO-S-HG solution while vortexing to the desired final concentration. For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[2]
Problem 2: My this compound solution appears to have lost activity.
-
Cause 1: Improper Storage. Aqueous solutions of S-HG are unstable and should not be stored for more than a day.[2] Stock solutions in organic solvents can also lose activity if subjected to multiple freeze-thaw cycles.[1]
-
Solution 1: Prepare fresh aqueous solutions for each experiment. When using a stock solution, ensure it has been stored correctly in aliquots at -80°C or -20°C.[1]
-
Cause 2: Degradation. this compound, like glutathione, can be susceptible to degradation, particularly in solution at room temperature over extended periods.
-
Solution 2: Keep solutions on ice during experimental use whenever possible. Prepare solutions immediately before use.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder (Long-term) | -20°C | Up to 3 years | [1][2] |
| Powder (Short-term) | 4°C | Up to 2 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₆H₂₉N₃O₆S | [3][7] |
| Molecular Weight | 391.48 g/mol | [3][7] |
| Appearance | White to off-white powder | [7][8] |
| Purity | ≥95-98% | [2][3][7][8] |
| Melting Point | 200-202 °C | [3][7] |
| Solubility | Slightly soluble in DMSO, sparingly soluble in aqueous buffers | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 391.48 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.91 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in separate sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Glutathione S-Transferase (GST) Inhibition Assay
-
Principle: This assay measures the inhibition of GST activity by this compound using a model substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which conjugates with glutathione in a reaction catalyzed by GST. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically at 340 nm.
-
Materials:
-
Recombinant GST enzyme
-
10 mM this compound stock solution (from Protocol 1)
-
100 mM Potassium phosphate (B84403) buffer (pH 6.5)
-
100 mM Glutathione (GSH) solution in buffer
-
100 mM CDNB solution in ethanol
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the following to each well:
-
160 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
10 µL of 100 mM GSH solution
-
10 µL of the this compound dilution (or buffer for the control)
-
10 µL of recombinant GST enzyme
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 100 mM CDNB solution to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound 24425-56-7 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound - LKT Labs [lktlabs.com]
Optimizing linker design for bivalent GST inhibitors based on S-Hexylglutathione.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing bivalent Glutathione (B108866) S-transferase (GST) inhibitors based on S-Hexylglutathione and related glutathione analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for designing bivalent inhibitors for Glutathione S-Transferases (GSTs)?
A1: The primary rationale is to exploit the dimeric nature of cytosolic GSTs. These enzymes possess two active sites, one on each monomer. A bivalent inhibitor is designed with two pharmacophore moieties (in this case, this compound analogues) connected by a linker. This design allows the inhibitor to simultaneously occupy both active sites of the GST dimer. This can lead to a significant increase in binding affinity (avidity) and enhanced isoform selectivity compared to their monovalent counterparts.[1][2] The linker itself can also interact with the intersubunit cleft, providing an additional layer of selectivity, as the electrostatic properties of this cleft can vary between GST isoforms.[3]
Q2: How does linker length and composition affect the potency and selectivity of bivalent GST inhibitors?
A2: Linker length and composition are critical parameters for optimizing bivalent inhibitors. The length must be optimal to span the distance between the two active sites on the GST dimer without inducing strain. An improperly sized linker can lead to a loss of potency.[4] The composition of the linker can influence solubility, cell permeability, and isoform selectivity. For instance, linkers with specific electrostatic properties can form favorable interactions with the intersubunit cleft of one GST isoform but not another, thereby enhancing selectivity.[3] Combinatorial linker design, using elements like dipeptides, has been successfully used to optimize these interactions for higher affinity and selectivity.[3]
Q3: What are the key differences in inhibitory profiles between a monovalent inhibitor like this compound and a bivalent inhibitor?
A3: Bivalent inhibitors are designed to exhibit significantly higher potency (lower IC50 or Kᵢ values) compared to their corresponding monovalent ligands. This is due to the avidity effect, where the binding of one pharmacophore to its active site increases the effective concentration of the second pharmacophore in the vicinity of the other active site. Studies on bis-glutathione conjugates have shown that the most potent bivalent inhibitors can have IC50 values up to two orders of magnitude lower than the monovalent reference compounds.[1] Furthermore, bivalent designs can achieve greater isoform selectivity. For example, a 10-fold increase in selectivity for GST P1-1 over the A1-1 isoform was achieved with a bis-glutathionyl compound.[1]
Q4: Are there specific GST isoforms that are more susceptible to bivalent inhibition?
A4: Yes, the susceptibility of a GST isoform to bivalent inhibition depends on the structural and electrostatic properties of its intersubunit cleft. For example, the GSTA1-1 intersubunit cleft is noted to be less hydrophobic and has a significant positive charge density compared to GSTP1-1, making it a good target for bivalent inhibitors with negatively charged linkers.[3] Bivalent inhibitors have been successfully designed to be selective for both GST P1-1 and GST A1-1 isoforms.[1][4]
Troubleshooting Guide
Problem 1: The synthesized bivalent inhibitor shows lower than expected potency, or is less potent than the monovalent this compound.
-
Possible Cause 1: Incorrect Linker Length. The linker may be too short or too long to allow simultaneous binding to both active sites.
-
Solution: Synthesize a library of inhibitors with varying linker lengths to identify the optimal distance for the target GST isoform.
-
-
Possible Cause 2: Unfavorable Linker Conformation. The linker may adopt a conformation that prevents the pharmacophores from reaching the active sites effectively.
-
Solution: Introduce more rigid or conformationally defined elements into the linker to reduce conformational flexibility. Molecular modeling can help predict favorable linker geometries.
-
-
Possible Cause 3: Steric Hindrance. The linker or its attachment point to the this compound moiety may cause steric clashes with the enzyme surface.
-
Solution: Alter the attachment point of the linker on the glutathione molecule or change the chemical nature of the linker to be less bulky.
-
Problem 2: The bivalent inhibitor displays poor solubility in aqueous buffers.
-
Possible Cause 1: Hydrophobic Linker. Long, hydrophobic alkyl or aromatic linkers can significantly decrease the aqueous solubility of the final compound.
-
Solution: Incorporate polar or charged functional groups into the linker, such as polyethylene (B3416737) glycol (PEG) chains, amino acids (e.g., aspartic acid, lysine), or other hydrophilic moieties.[3]
-
-
Possible Cause 2: Aggregation. Bivalent molecules, especially those with "sticky" linkers, can be prone to aggregation at higher concentrations, reducing the effective monomeric concentration available to bind the enzyme.
-
Solution: Perform dynamic light scattering (DLS) to check for aggregation. If aggregation is present, consider modifying the linker to improve solubility or perform assays at lower concentrations. Including a small amount of non-ionic detergent like Tween-20 in the assay buffer may also help, but should be tested for effects on enzyme activity first.
-
Problem 3: Difficulty in purifying the final bivalent product.
-
Possible Cause 1: Incomplete reaction. The coupling of the second glutathione moiety may be sluggish, leading to a mixture of mono- and di-substituted products.
-
Solution: Use a larger excess of the activated linker or glutathione during the final coupling step. Monitor the reaction closely by HPLC or LC-MS to ensure it goes to completion.
-
-
Possible Cause 2: Protecting group removal issues. Incomplete removal of protecting groups from the glutathione moieties can lead to a complex mixture of products.
-
Solution: Ensure that the deprotection conditions are robust and optimized for your specific protecting groups. Analyze the crude product by mass spectrometry to check for incomplete deprotection. Standard solid-phase peptide synthesis (SPPS) deprotection cocktails are often effective for glutathione analogues.
-
Quantitative Data Summary
The following tables summarize inhibitory activities of representative monovalent and bivalent GST inhibitors.
Table 1: Inhibition of GST Isoforms by Bis-Glutathione Conjugates
| Compound | Linker Structure | Target Isoform | IC50 (µM) | Selectivity (A1-1/P1-1) |
| Monovalent Reference | N/A | GST A1-1 | 130 | 0.23 |
| Monovalent Reference | N/A | GST P1-1 | 30 | |
| Bivalent Inhibitor 1 | Diamide Linker | GST A1-1 | 10 | 0.1 |
| Bivalent Inhibitor 1 | Diamide Linker | GST P1-1 | 1.0 | |
| Bivalent Inhibitor 2 | Different Diamide Linker | GST A1-1 | >200 | >10 |
| Bivalent Inhibitor 2 | Different Diamide Linker | GST P1-1 | 20 |
Data adapted from Lyon et al., J. Med. Chem.[1]
Table 2: Inhibition of GST Isoforms by Bivalent Ethacrynic Acid Analogues
| Compound | Spacer Length | Target Isoform | IC50 (nM) | Selectivity (P1-1/A1-1) |
| Bivalent Inhibitor A | Short | GST A1-1 | 13.7 | 74.6 |
| Bivalent Inhibitor A | Short | GST P1-1 | 1022 | |
| Bivalent Inhibitor B | Long | GST A1-1 | 50.4 | 1.1 |
| Bivalent Inhibitor B | Long | GST P1-1 | 55.4 |
Data adapted from Ricci et al., J. Med. Chem.[4]
Experimental Protocols
Protocol 1: Synthesis of a Symmetric Bis-Glutathione Conjugate
This protocol provides a general workflow for synthesizing a bivalent inhibitor where two glutathione molecules are linked via a dicarboxylic acid linker.
-
Protection of Glutathione: Protect the thiol group of glutathione (GSH) with a suitable protecting group (e.g., trityl) and the amine group with Fmoc to prevent side reactions. The carboxyl groups can be protected as methyl or ethyl esters.
-
Linker Activation: Activate a dicarboxylic acid linker (e.g., adipic acid) using a standard peptide coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
First Coupling Reaction: Add one equivalent of the protected glutathione to the activated linker solution. Monitor the reaction by HPLC until the formation of the mono-adduct is complete.
-
Purification of Mono-adduct: Purify the mono-substituted linker-glutathione conjugate using column chromatography.
-
Second Coupling Reaction: Activate the remaining carboxylic acid on the purified mono-adduct using HBTU/DIEA and react it with a second equivalent of protected glutathione.
-
Deprotection: Remove all protecting groups. This is typically a one-step process using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) if standard acid-labile protecting groups are used.
-
Final Purification: Purify the final bivalent inhibitor using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder. Characterize by NMR and mass spectrometry.
Protocol 2: GST Inhibition Assay (Spectrophotometric)
This protocol is for determining the IC50 of an inhibitor using the standard substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Reduced Glutathione (GSH) solution: 50 mM in assay buffer (prepare fresh).
-
CDNB solution: 50 mM in ethanol.
-
GST enzyme solution: Prepare a stock solution of the desired GST isoform (e.g., GSTP1-1, GSTA1-1) in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 5 minutes.
-
Inhibitor stock solution: Prepare a 10 mM stock of the bivalent inhibitor in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of assay buffer.
-
Add 2 µL of inhibitor dilution (or DMSO for control).
-
Add 10 µL of the GST enzyme solution.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding a 10 µL mixture of GSH and CDNB (pre-mixed to give final concentrations of 1 mM each).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Concept of a bivalent inhibitor simultaneously engaging both active sites of a GST dimer.
Caption: Logical workflow for the optimization of bivalent GST inhibitors.
Caption: Experimental workflow for a spectrophotometric GST inhibition assay.
References
- 1. Novel class of bivalent glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of bivalent glutathione S-transferase inhibitors by combinatorial linker design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for the glutathione conjugation of 2-substituted 1-chloro-4-nitrobenzenes by rat glutathione S-transferase 4-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S-Hexylglutathione and Ethacrynic Acid as Glutathione S-Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glutathione (B108866) S-transferases (GSTs) represent a critical family of detoxification enzymes that play a pivotal role in cellular defense against xenobiotics and oxidative stress. Their overexpression in various cancer cells is a well-established mechanism of multidrug resistance, making GSTs attractive targets for therapeutic intervention. This guide provides a detailed comparison of two commonly used GST inhibitors, S-Hexylglutathione and ethacrynic acid, focusing on their inhibitory profiles, mechanisms of action, and impact on cellular signaling pathways.
Executive Summary
This compound (SHG) is a synthetic analog of the GST substrate, glutathione (GSH), and acts as a competitive inhibitor by binding to the G-site of the enzyme. In contrast, ethacrynic acid (EA), a loop diuretic, exhibits a more complex inhibitory mechanism. It functions as both a reversible inhibitor and, particularly for the Pi-class GSTs, an irreversible inhibitor through covalent modification of the enzyme. This dual mechanism contributes to its potent, albeit less specific, inhibitory activity across different GST isoforms. The inhibition of GSTs by these molecules has significant downstream effects on cellular signaling, most notably on the c-Jun N-terminal kinase (JNK) pathway, which is crucial in regulating apoptosis and cell survival.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and ethacrynic acid against different GST isoforms is summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are collated from various sources.
| Inhibitor | GST Isoform Class | Inhibition Constant (Kᵢ) / IC₅₀ (µM) | Inhibition Type |
| This compound | Alpha (GSTA1-1) | Kᵢ: 0.84 µM[1] | Competitive |
| Mu | Data not available | Competitive | |
| Pi | Data not available | Competitive | |
| Ethacrynic Acid | Alpha | IC₅₀: 4.6 - 6.0 µM[2] | Reversible |
| Mu | IC₅₀: 0.3 - 1.9 µM[2] | Reversible | |
| Pi (Human Lung) | Kᵢ: 11.5 µM[3] | Competitive | |
| Pi | IC₅₀: 3.3 - 4.8 µM[2] | Reversible/Irreversible |
Mechanism of Action
The distinct mechanisms of action of this compound and ethacrynic acid are fundamental to their application in research and drug development.
This compound functions as a classic competitive inhibitor. Its structure mimics the natural substrate, glutathione, allowing it to bind to the hydrophilic "G-site" within the active site of GSTs. This binding event physically occludes the entry of glutathione, thereby preventing the catalytic detoxification of xenobiotic substrates.
Ethacrynic acid demonstrates a dual mechanism of inhibition. It can act as a reversible inhibitor across Alpha, Mu, and Pi classes of GSTs[2]. However, its interaction with Pi-class GSTs is of particular interest due to its ability to form a covalent bond. The α,β-unsaturated ketone moiety in ethacrynic acid can undergo a Michael addition reaction with a cysteine residue within the active site of GSTP1-1[3]. While this covalent modification leads to irreversible inhibition, it has been shown that this bond can be slowly reversed in the presence of high concentrations of glutathione[2][4].
References
S-Hexylglutathione: A Selective GSTP1-1 Inhibitor? A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-Hexylglutathione and other notable inhibitors of Glutathione (B108866) S-Transferase P1-1 (GSTP1-1), an enzyme implicated in cancer drug resistance. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
Glutathione S-transferases (GSTs) are a family of enzymes crucial for cellular detoxification. The isoform GSTP1-1 is of particular interest in oncology as its overexpression is frequently associated with resistance to chemotherapy. Consequently, the development of selective GSTP1-1 inhibitors is a key strategy to enhance the efficacy of anticancer treatments. This compound, a conjugate of glutathione and a hexyl group, has been identified as a competitive inhibitor of GSTP1-1. This guide evaluates its standing against other known GSTP1-1 inhibitors.
Quantitative Comparison of GSTP1-1 Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative compounds against major GST isoforms. It is important to note that a direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies. A significant data gap exists for the specific IC50 and Kᵢ values of this compound against different GST isoforms.
| Inhibitor | Target GST Isoform | IC50 (µM) | Kᵢ (µM) | Inhibition Type |
| This compound | GSTP1-1 | Data Not Available | Data Not Available | Competitive |
| GSTA1-1 | Data Not Available | Data Not Available | Data Not Available | |
| GSTM1-1 | Data Not Available | Data Not Available | Data Not Available | |
| Ethacrynic Acid | GSTP1-1 | 3.3 - 4.8[1][2] | 11.5[3] | Competitive vs. CDNB, Non-competitive vs. GSH, and Irreversible[1][3] |
| GSTA (alpha-class) | 4.6 - 6.0[1][2] | Data Not Available | Reversible[1] | |
| GSTM (mu-class) | 0.3 - 1.9[1][2] | Data Not Available | Reversible[1] | |
| NBDHEX | GSTP1-1 | ~0.5 - 1.0[4] | 0.8[5][6] | Data Not Available |
| GSTM2-2 | Data Not Available | Higher affinity than for GSTP1-1[7] | Mechanism-based[8] | |
| GSTA1-1 | Data Not Available | Data Not Available | Data Not Available | |
| Piperlongumine (hydrolyzed) | GSTP1-1 | 384[9] | Data Not Available | Competitive with CDNB[9] |
Experimental Protocols
The validation of GSTP1-1 inhibitors typically involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
GSTP1-1 Enzyme Inhibition Assay (Spectrophotometric)
This assay is the standard method for determining the inhibitory potency of a compound against GSTP1-1.
Principle: The enzymatic activity of GSTP1-1 is monitored by measuring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, providing a quantitative measure of enzyme activity.
Materials:
-
Purified recombinant human GSTP1-1 enzyme
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Inhibitor compound (e.g., this compound)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, combine the phosphate buffer, a fixed concentration of GSTP1-1 enzyme, and the inhibitor compound at various concentrations.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add GSH and CDNB to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Kᵢ) and the type of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the substrate (CDNB or GSH) and the inhibitor. The data is then analyzed using methods such as Lineweaver-Burk plots.
-
Cellular Viability and Cytotoxicity Assays
These assays assess the effect of the inhibitor on the viability and proliferation of cancer cells, particularly those overexpressing GSTP1-1.
Principle: Various methods can be used to measure cell viability, such as the MTT or CellTiter-Glo assays. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Inhibitor compound
-
MTT reagent or CellTiter-Glo reagent
-
96-well cell culture plates
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Visualizing the Validation Workflow and Signaling Pathway
To better understand the process of validating a GSTP1-1 inhibitor and its biological context, the following diagrams have been generated using Graphviz.
References
- 1. Sigma-Class Glutathione Transferases (GSTσ): A New Target with Potential for Helminth Control | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Common polymorphisms in GSTM1, GSTT1, GSTP1, GSTA1 and susceptibility to colorectal cancer in the Central European population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione s-transferase polymorphisms (GSTM1, GSTP1 and GSTT1) and the risk of acute leukaemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Cytosolic Glutathione S-Transferases Involved in the Metabolism of the Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Glutathione S-Transferases (GSTM1, GSTT1 and GSTP1) gene variants in combination with smoking or drinking on cancers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
S-Hexylglutathione's Affinity for Glutathione S-Transferase Classes: A Comparative Analysis
For Immediate Publication
To Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of S-Hexylglutathione (S-HxGSH) to various classes of Glutathione (B108866) S-Transferases (GSTs). S-HxGSH, a well-established competitive inhibitor of GSTs, is a crucial tool in studying their function and in the development of therapeutic agents that modulate GST activity. This document summarizes available quantitative binding data, details relevant experimental protocols, and illustrates key concepts through diagrams to facilitate a deeper understanding of this interaction.
Quantitative Binding Analysis of this compound to GST Classes
The binding affinity of this compound to different GST classes is a critical parameter for researchers targeting specific GST isozymes. While S-HxGSH is widely used as a general GST inhibitor and affinity ligand, its binding affinity can vary between the different classes. The following table summarizes the available quantitative data for the dissociation constant (Kd) of S-HxGSH with various GST classes. It is important to note that comprehensive comparative studies are limited, and there is a notable gap in the publicly available binding affinity data for several major GST classes.
| GST Class | Specific Isozyme/Organism | Dissociation Constant (Kd) | Method |
| Tau | Mangifera indica GST (MiGSTU) | 7.8 µM[1] | Isothermal Titration Calorimetry (ITC)[1] |
| Alpha | Data not available in searched literature | - | - |
| Mu | Data not available in searched literature | - | - |
| Pi | Data not available in searched literature | - | - |
This table will be updated as more quantitative data becomes available.
The available data for the Tau class GST from Mangifera indica shows a micromolar affinity for S-HxGSH.[1] The hexyl group of S-HxGSH occupies the hydrophobic H-site of the enzyme, while the glutathione moiety binds to the G-site.[2][3] This dual-site interaction is characteristic of many GST inhibitors. The lack of readily available, directly comparable quantitative data for other major classes like Alpha, Mu, and Pi highlights an area for future research to better understand the selectivity of S-HxGSH and to aid in the design of more class-specific inhibitors.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinities is paramount for comparative analysis. The following are detailed methodologies for two common and robust techniques used to quantify the interaction between S-HxGSH and GSTs.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (GST) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the purified GST of interest and this compound in the same buffer to avoid heat of dilution effects. A common buffer is 50 mM potassium phosphate (B84403), pH 7.0, with 1 mM EDTA.
-
The concentration of GST in the sample cell is typically in the range of 10-100 µM, while the this compound concentration in the syringe is 10-20 times higher.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment Setup:
-
Set the experimental temperature, typically 25°C.
-
Load the GST solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system to a stable baseline.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the GST solution.
-
Allow the system to return to the baseline between injections. The heat change for each injection is recorded.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to GST.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.
-
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the inhibitory potency of a compound, such as this compound, by measuring its effect on the rate of the enzymatic reaction catalyzed by a GST. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined from these experiments.
Principle: The catalytic activity of a GST is measured in the presence of varying concentrations of the inhibitor (this compound). The rate of the reaction, typically monitored spectrophotometrically, decreases as the inhibitor concentration increases.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
Substrates: 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and reduced glutathione (GSH). Prepare stock solutions in ethanol (B145695) and the assay buffer, respectively.
-
Enzyme: Purified GST of the desired class.
-
Inhibitor: this compound, prepared as a stock solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the assay buffer, a fixed concentration of GST, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrates, CDNB and GSH.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the GS-DNB conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the percentage of inhibition (or remaining activity) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk plots.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for an enzyme inhibition assay to determine the inhibitory potency of this compound.
Caption: Differential binding of this compound to various GST classes, highlighting the known affinity for the Tau class.
References
- 1. Insights into ligand binding to a Glutathione S-transferase from mango: structure, thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus [mdpi.com]
- 3. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Analysis of S-Hexylglutathione's Inhibitory Efficacy on Glutathione S-Transferases
A Comparative Guide for Researchers in Drug Development and Xenobiotic Metabolism
S-Hexylglutathione (GTX), a synthetic analog of glutathione (B108866), is a well-established competitive inhibitor of Glutathione S-Transferases (GSTs). These enzymes play a pivotal role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds. The ability of GTX to modulate GST activity has positioned it as a valuable tool in studying xenobiotic metabolism and as a potential synergist in therapeutic strategies, particularly in overcoming insecticide resistance. This guide provides a comparative overview of the inhibitory effects of this compound across various species, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound against GSTs varies across different species and even among isoenzymes within the same organism. The following table summarizes the available quantitative data, primarily focusing on the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) values.
| Species | Enzyme/Isoform | Inhibition Parameter | Value (µM) |
| Human | Glutathione S-Transferase P1-1 (wild-type) | Kd | 1.27[1] |
| Human | Glutathione S-Transferase P1-1 (Y49F mutant) | Kd | 3.7[1] |
| Rhipicephalus (Boophilus) microplus (Cattle Tick) | Glutathione S-Transferase (RmGST) | Not specified | Known inhibitor[2][3][4] |
| Plutella xylostella (Diamondback Moth) | Glutathione S-Transferase σ (PxGSTσ) | Not specified | Known inhibitor[5][6] |
| Equine (Horse) | Liver Glutathione S-Transferase | Not specified | Known reversible inhibitor |
| Rat | Liver Glutathione S-Transferase | Not specified | Known inhibitor |
Note: While this compound is widely cited as an inhibitor for various insect and vertebrate GSTs, specific IC50 or Ki values are not consistently reported in the literature, highlighting a gap in direct comparative studies.
Experimental Protocols
A standardized method for determining the inhibitory effect of this compound on GST activity is crucial for generating comparable data. The following protocol outlines a general spectrophotometric assay for measuring GST activity and its inhibition.
Determination of IC50 for this compound against Glutathione S-Transferase
Objective: To determine the concentration of this compound required to inhibit 50% of the GST enzyme activity.
Materials:
-
Purified GST enzyme from the species of interest
-
This compound (inhibitor)
-
1-Chloro-2,4-dinitrobenzene (CDNB) (substrate)
-
Reduced glutathione (GSH) (co-substrate)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a stock solution of GSH in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., assay buffer or DMSO) and create a series of dilutions to be tested.
-
Prepare the assay buffer.
-
-
Enzyme Assay:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, GSH, and CDNB at their final concentrations.
-
Add a fixed amount of the purified GST enzyme to initiate the reaction.
-
Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.
-
-
Inhibition Assay:
-
Prepare a series of reaction mixtures as described above, but with the addition of varying concentrations of this compound.
-
Include a control reaction with no inhibitor.
-
Initiate the reaction by adding the GST enzyme.
-
Monitor the reaction rate for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
Glutathione S-Transferase in Xenobiotic Detoxification
GSTs are central to the Phase II detoxification pathway. This pathway renders toxic, often hydrophobic, xenobiotics more water-soluble, facilitating their excretion from the cell. This compound acts by competitively inhibiting the binding of glutathione to the GST, thereby disrupting this detoxification process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
S-Hexylglutathione vs. Other Glutathione Analogs for GST Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glutathione (B108866) S-transferases (GSTs) are a critical family of enzymes in cellular defense, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. Their role in detoxification is pivotal for cell survival; however, their overexpression in tumor cells is a significant contributor to multidrug resistance, making them a compelling target for therapeutic intervention. S-Hexylglutathione (S-HG) is a well-established competitive inhibitor of GSTs, frequently utilized in research for affinity purification and mechanistic studies. This guide provides an objective comparison of S-HG with other glutathione analogs in their ability to inhibit GSTs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting appropriate inhibitors for their studies.
Quantitative Comparison of GST Inhibitors
The inhibitory potency of various glutathione analogs and other notable GST inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific GST isozyme by 50% under defined experimental conditions. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and a selection of other glutathione analogs and inhibitors against key human GST isozymes.
Table 1: Comparative IC50 Values of GST Inhibitors Against Human GST Isozymes
| Inhibitor | Target GST Isozyme | IC50 (µM) | Mode of Inhibition | Reference(s) |
| S-Alkyl-Glutathione Derivatives | ||||
| This compound | GSTP1-1 | Not explicitly found | Competitive | [1] |
| GSTA1-1 | Not explicitly found | Competitive | [2] | |
| GSTM1-1 | Not explicitly found | Competitive | [3] | |
| Other Glutathione Analogs & Inhibitors | ||||
| Ethacrynic Acid | GSTA1-1 | 4.6 - 6.0 | Competitive (vs. CDNB) | [4][5] |
| GSTM1-1 | 0.3 - 1.9 | Competitive (vs. CDNB) | [4][5] | |
| GSTP1-1 | 3.3 - 4.8 | Competitive (vs. CDNB) | [4][5] | |
| Ethacrynic Acid-Glutathione Conjugate | GSTA1-1 | 0.8 - 2.8 | Not specified | [4][5] |
| GSTM1-1 | <0.1 - 1.2 | Not specified | [4][5] | |
| GSTP1-1 | 11.0 | Not specified | [4][5] | |
| S-Benzylglutathione Derivatives (with hydrophobic substituents) | GSTM1a | Favored Inhibition | Not specified | [4] |
| S-Benzylglutathione Derivatives (with electronegative moieties) | GSTP1 | Favored Inhibition | Not specified | [4] |
| TER 199 (Glutathione analog) | GSTP1-1 | Modeled for specific inhibition | Not specified | [6] |
| Artemisinin | GSTA1-1 | 6 | Not specified | [7] |
| GSTP1-1 | 2 | Not specified | [7] | |
| Quinidine | GSTM1-1 | 12 | Not specified | [7] |
| GSTP1-1 | 1 | Not specified | [7] | |
| Quinine | GSTM1-1 | 17 | Not specified | [7] |
| GSTP1-1 | 4 | Not specified | [7] | |
| Pyrimethamine | GSTP1-1 | 1 | Not specified | [7] |
| Tetracycline | GSTM3-3 | 47 | Not specified | [7] |
| GSTP1-1 | 13 | Not specified | [7] | |
| Curcumin | GST (equine liver) | 31.6 ± 3.6 | Competitive | [8] |
| Fisetin | GSTA1-1 | 1.2 ± 0.1 | Not specified | [9] |
| Myricetin | GSTA1-1 | 2.1 ± 0.2 | Not specified | [9] |
Note: The IC50 values presented are collated from various sources and may have been determined under different experimental conditions (e.g., substrate concentrations, buffer pH, temperature). Direct comparison of absolute values should be made with caution. Researchers are encouraged to consult the primary literature for detailed experimental parameters.
Experimental Protocols
Accurate and reproducible assessment of GST inhibition is fundamental to comparative studies. The most common method for measuring the activity of many GST isozymes is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
Protocol: Spectrophotometric Assay for GST Inhibition using CDNB
This protocol details the steps to determine the IC50 value of a test compound against a specific GST isozyme.
1. Materials and Reagents:
-
Purified recombinant human GST isozyme (e.g., GSTA1-1, GSTM1-1, GSTP1-1)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Test inhibitor (e.g., this compound or other analogs)
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Preparation of Solutions:
-
GSH Solution (100 mM): Prepare fresh by dissolving GSH in deionized water.
-
CDNB Solution (100 mM): Dissolve CDNB in ethanol.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
Enzyme Solution: Dilute the purified GST isozyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Inhibitor Stock Solution: Dissolve the test inhibitor in DMSO to a high concentration (e.g., 10-100 mM). Prepare a serial dilution of the inhibitor in DMSO.
3. Assay Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (final volume of 200 µL):
-
Assay Buffer
-
GSH (final concentration of 1-2 mM)
-
GST enzyme solution
-
Inhibitor solution (at various final concentrations) or DMSO for the control (no inhibitor) well.
-
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add CDNB solution (final concentration of 1 mM) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the non-enzymatic reaction (a control well without the GST enzyme) from all enzymatic reaction rates.
-
Normalize the data by expressing the remaining enzyme activity in the presence of the inhibitor as a percentage of the activity in the control (no inhibitor) well.
-
Plot the percentage of remaining activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[4]
-
Signaling Pathways and Experimental Workflows
GSTP1-JNK Signaling Pathway
Glutathione S-transferase P1 (GSTP1) is not only a detoxification enzyme but also a key regulator of cellular signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress response, apoptosis, and proliferation. In non-stressed cells, GSTP1 directly binds to and inhibits JNK, preventing its activation. Upon cellular stress, such as exposure to reactive oxygen species or UV radiation, the GSTP1-JNK complex dissociates, allowing JNK to become phosphorylated and activate its downstream targets, leading to apoptosis. Inhibition of GSTP1 by glutathione analogs can modulate this pathway, potentially sensitizing cancer cells to chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutathione S-transferases by antimalarial drugs possible implications for circumventing anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of S-Hexylglutathione and Natural GST Inhibitors for Researchers
A deep dive into the efficacy and mechanisms of synthetic and natural Glutathione (B108866) S-transferase inhibitors, providing researchers with the data and protocols necessary for informed decisions in drug development and cellular research.
This guide offers a comprehensive comparison of the synthetic Glutathione S-transferase (GST) inhibitor, S-Hexylglutathione, and prominent natural GST inhibitors. GSTs are a critical family of enzymes in cellular detoxification, and their inhibition is a key strategy in overcoming multidrug resistance in cancer therapy and modulating cellular signaling pathways.[1][2] This document provides quantitative data on inhibitor performance, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers in their selection and application of these compounds.
Quantitative Comparison of GST Inhibitors
The inhibitory potential of this compound and a selection of natural compounds against various human GST isozymes is summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, and Ki and Kd values, which are indicators of the inhibitor's binding affinity to the enzyme. Lower values for all parameters indicate higher potency. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | GST Isozyme | IC50 (µM) | Ki (µM) | Kd (µM) | Mode of Inhibition | Reference |
| This compound | GSTP1-1 (wild-type) | Not Reported | Not Reported | 1.27 | Competitive | [3] |
| GSTP1-1 (Y49F mutant) | Not Reported | Not Reported | 3.7 | Competitive | [3] | |
| Curcumin (B1669340) | GSTA1-1 | 0.2 - 0.6 | Not Reported | Not Reported | Not Specified | [4] |
| GSTM1-1 | 0.2 - 0.7 | Not Reported | Not Reported | Not Specified | [4] | |
| GSTP1-1 | 0.4 - 4.6 | 8 (apparent) | Not Reported | Substrate Inhibition | [4][5] | |
| Cytosolic GSTs (Equine Liver) | 31.6 ± 3.6 | 23.2 ± 3.2 | Not Reported | Competitive | [6] | |
| Quercetin (B1663063) | GSTP1-1 | ~25 (after 2h incubation) | Not Reported | 27.5 ± 0.7 | Time-dependent, irreversible | [7] |
| GST (Fish Liver) | Not Reported | 12.5 | Not Reported | Competitive | [8] | |
| Ellagic Acid | GSTA1-1 | 0.44 | 0.39 (vs GSH), 0.63 (vs CDNB) | Not Reported | Competitive | [8] |
Mechanism of Action: A Tale of Two Approaches
This compound acts as a classic competitive inhibitor of GSTs.[3] Its structure mimics the natural substrate, glutathione (GSH), allowing it to bind to the G-site of the enzyme's active site. This direct competition prevents the binding of GSH and subsequent detoxification of xenobiotics. The hexyl group of this compound occupies the hydrophobic H-site, which normally binds the electrophilic substrate.[3] While its inhibitory action is well-defined, information regarding its effects on downstream cellular signaling pathways is not extensively documented in publicly available literature.
In contrast, natural GST inhibitors such as curcumin and quercetin exhibit more complex mechanisms of action that extend beyond simple competitive inhibition.
-
Curcumin has been shown to inhibit multiple GST isozymes, and in the case of GSTP1-1, it can act as a substrate inhibitor.[4][5] Beyond direct enzyme inhibition, curcumin can also modulate GSTP1 expression through the antioxidant response element (ARE), suggesting an influence on the cell's own defense mechanisms.[9] Furthermore, studies have indicated that curcumin can inhibit the JNK signaling pathway, a key pathway regulated by GSTP1.[8]
-
Quercetin demonstrates time- and concentration-dependent inhibition of GSTP1-1, which can become irreversible, suggesting a covalent modification of the enzyme.[7] Like curcumin, quercetin has also been shown to inhibit the JNK signaling pathway, potentially by influencing the interaction between GSTP1 and JNK.[8]
The GSTP1-JNK Signaling Pathway: A Key Target
Glutathione S-transferase Pi 1 (GSTP1) plays a crucial role in regulating cellular stress responses by directly interacting with and inhibiting c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[2] This interaction sequesters JNK, preventing its activation and subsequent downstream signaling that can lead to apoptosis. Under conditions of cellular stress, the GSTP1-JNK complex can dissociate, leading to JNK activation.[8] The ability of natural inhibitors like curcumin and quercetin to influence this pathway highlights their potential to modulate critical cellular decisions beyond detoxification.
Figure 1. Regulation of the JNK signaling pathway by GSTP1 under normal and stressed conditions.
Experimental Protocols
The following protocols provide a standardized approach for determining the inhibitory activity of compounds against GSTs.
Protocol 1: Determination of IC50 for GST Inhibitors
This spectrophotometric assay is a widely used method for screening and characterizing GST inhibitors.[6][10]
Materials:
-
Recombinant human GST isozymes (GSTA1-1, GSTM1-1, GSTP1-1)
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Test inhibitor (this compound or natural inhibitor)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the GST enzyme in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate.
-
Prepare a stock solution of GSH in phosphate buffer (typically 1-2 mM final concentration).
-
Prepare a stock solution of CDNB in ethanol (B145695) (typically 1 mM final concentration).
-
Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In the wells of the microplate, add the test inhibitor at various concentrations. Include control wells with solvent only (0% inhibition) and a known GST inhibitor like ethacrynic acid (100% inhibition).
-
Add the GST enzyme solution and GSH solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor interaction.
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding the CDNB solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Experimental workflow for the determination of IC50 values for GST inhibitors.
Protocol 2: Cellular Assay for GST Inhibition and JNK Pathway Activation
This protocol outlines a method to assess the effect of GST inhibitors on cellular GST activity and the downstream JNK signaling pathway.
Materials:
-
Cancer cell line with known GSTP1 expression (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
BCA protein assay kit
-
GST activity assay kit (as described in Protocol 1)
-
Antibodies for Western blotting (anti-GSTP1, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Measurement of Cellular GST Activity:
-
Use the cell lysates to measure GST activity according to the procedure in Protocol 1, normalizing the activity to the protein concentration.
-
-
Western Blot Analysis of JNK Activation:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-JNK, total JNK, and GSTP1. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the ratio of phospho-JNK to total JNK.
-
Conclusion
The choice between this compound and natural GST inhibitors depends on the specific research application. This compound offers a well-characterized, competitive inhibitory mechanism, making it a useful tool for studies focused on direct GST enzyme kinetics and for affinity purification. Natural inhibitors like curcumin and quercetin, while potentially less specific, offer the intriguing possibility of modulating cellular signaling pathways in addition to their direct inhibitory effects. This dual action makes them compelling candidates for further investigation in the context of cancer therapy and other diseases where GST and JNK signaling are implicated. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of these and other GST inhibitors.
References
- 1. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of human glutathione S-transferases by curcumin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin activates human glutathione S-transferase P1 expression through antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Unlocking Cisplatin's Potential: S-Hexylglutathione as a Key to Reversing Chemoresistance
For Immediate Release
A deep dive into the molecular mechanisms of cisplatin (B142131) resistance reveals the promising role of S-Hexylglutathione (S-HG), a potent inhibitor of Glutathione (B108866) S-transferase (GST), in resensitizing cancer cells to this widely used chemotherapeutic agent. This guide provides a comparative analysis of S-HG with other resistance-reversing agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Cisplatin remains a cornerstone of treatment for a variety of cancers, yet its efficacy is frequently undermined by the development of drug resistance. A key player in this resistance is the overexpression of Glutathione S-transferases (GSTs), a family of enzymes that detoxify cisplatin by conjugating it with glutathione (GSH), leading to its inactivation and efflux from the cancer cell.[1][2][3] this compound emerges as a targeted solution, designed to inhibit GSTs and restore cisplatin's cytotoxic effects.
The Mechanism of Action: Restoring Cisplatin's Power
Cisplatin exerts its anticancer effects by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells. In resistant cells, elevated levels of GSTs accelerate the conjugation of cisplatin with glutathione, forming a cisplatin-glutathione complex that is readily expelled from the cell by transporters like the Multidrug Resistance-Associated Protein (MRP).[4] This detoxification pathway effectively reduces the intracellular concentration of active cisplatin, diminishing its ability to damage cancer cell DNA.
This compound acts as a competitive inhibitor of GST, binding to the enzyme's active site and preventing it from interacting with cisplatin. This inhibition leads to an accumulation of active cisplatin within the cancer cell, restoring its ability to form DNA adducts and induce apoptosis. Furthermore, the inhibition of GST can modulate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and apoptosis. Specifically, sustained activation of the JNK and p38 MAPK pathways has been linked to cisplatin-induced cell death.[5][6] By blocking a key resistance mechanism, S-HG can potentially shift the cellular response towards apoptosis.
Comparative Efficacy: this compound vs. Other Resistance-Reversing Agents
To validate the efficacy of this compound, it is essential to compare its performance against other strategies aimed at overcoming cisplatin resistance. Two notable alternatives are Buthionine Sulfoximine (B86345) (BSO), which depletes intracellular glutathione levels, and Ethacrynic Acid (EA), another GST inhibitor.
| Agent | Mechanism of Action | Cell Line | Cisplatin IC50 (Resistant) | Cisplatin IC50 with Agent | Fold Sensitization | Reference |
| This compound | GST Inhibition | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Buthionine Sulfoximine (BSO) | Glutathione Depletion | GLC4-CDDP (Small Cell Lung Cancer) | Not Specified | Not Specified | 2.8 | [7] |
| Ethacrynic Acid (EA) | GST Inhibition | P388/R-84 (Mouse Leukemia) | Not Specified | Not Specified | 3.1-3.8 (with MMC analogues) | [8] |
Note: Direct comparative IC50 data for this compound in cisplatin-resistant cell lines was not available in the reviewed literature. The fold sensitization for EA is in the context of Mitomycin C analogues, but illustrates its potential as a chemosensitizer.
While quantitative data directly comparing the IC50 values of this compound in cisplatin-resistant cell lines is currently limited in publicly available literature, the known mechanism of GST inhibition strongly supports its potential. Studies on other GST inhibitors like ethacrynic acid and glutathione depletion agents like buthionine sulfoximine have demonstrated a significant sensitization of resistant cells to platinum-based drugs.[7][8] For instance, pretreatment with BSO increased cisplatin-induced cytotoxicity by 2.8-fold in a resistant small cell lung cancer cell line.[7] Similarly, ethacrynic acid has been shown to significantly increase the cytotoxic activities of other chemotherapeutic agents.[8] These findings provide a strong rationale for the expected efficacy of this compound.
Experimental Protocols
To facilitate further research into the potential of this compound, we provide the following detailed experimental protocols.
Experimental Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of cisplatin in the presence and absence of this compound, Buthionine Sulfoximine, or Ethacrynic Acid.
Materials:
-
Cisplatin-sensitive and -resistant cancer cell lines (e.g., A2780 and A2780/CP ovarian cancer cells)
-
This compound, Buthionine Sulfoximine, Ethacrynic Acid
-
Cisplatin
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Pre-treatment with Resistance Modulators: For the experimental groups, replace the medium with fresh medium containing various non-toxic concentrations of this compound, BSO, or EA. Incubate for a predetermined time (e.g., 24 hours). A vehicle control (medium with the solvent used to dissolve the agents) should be included.
-
Cisplatin Treatment: After the pre-treatment period, add varying concentrations of cisplatin to the wells. A control group receiving only cisplatin should also be included. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of cisplatin that inhibits cell growth by 50%).
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of cisplatin resistance and its reversal by this compound.
Caption: Workflow for assessing the efficacy of this compound in reversing cisplatin resistance.
References
- 1. "Pincer movement": Reversing cisplatin resistance based on simultaneous glutathione depletion and glutathione S-transferases inhibition by redox-responsive degradable organosilica hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of glutathione, glutathione S-transferases and multidrug resistance-related proteins in cisplatin sensitivity of head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of cisplatin chemotherapy resistance by glutathione-resistant copper-based nanomedicine via cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C‐Jun N‐terminal kinase signalling pathway in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of glutathione in resistance to cisplatin in a human small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of buthionine sulfoximine and ethacrynic acid on cytotoxic activity of mitomycin C analogues BMY 25282 and BMY 25067 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of S-Hexylglutathione with Insect Glutathione S-Transferases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of S-Hexylglutathione (GTX) with various insect Glutathione (B108866) S-Transferases (GSTs) through molecular docking analysis. The data presented here, summarized from multiple studies, offers insights into the potential of GTX as a broad-spectrum inhibitor of this key detoxification enzyme family in insects.
Glutathione S-Transferases (GSTs) are crucial enzymes in insects, playing a significant role in the detoxification of xenobiotics, including insecticides.[1][2] Elevated GST activity is a common mechanism of insecticide resistance.[3][4] this compound (GTX), a synthetic analog of the endogenous substrate glutathione (GSH), is a well-established inhibitor of both insect and vertebrate GSTs and is often used as a synergist to enhance the efficacy of insecticides.[5][6] Understanding the comparative binding affinities of GTX across different insect GSTs is vital for the development of novel and more effective pest control strategies.
This guide summarizes available quantitative data from docking studies, details the experimental protocols for such analyses, and provides visualizations to clarify the workflows involved.
Comparative Binding Affinity of GST Inhibitors
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy. A more negative score typically indicates a stronger binding affinity. The following tables present a compilation of docking scores for this compound and other known GST inhibitors against GSTs from various insect species.
It is important to note that direct comparison of scores between different studies can be challenging due to variations in docking software, scoring functions, and protein preparation methods. However, the data provides valuable insights into the relative binding potential of these inhibitors.
Table 1: Docking Scores of this compound and Alternative Inhibitors with Various Insect GSTs
| Insect Species | GST Class | Ligand | Docking Score (kcal/mol or Glide Score) | Reference |
| Aphis gossypii (Cotton aphid) | Sigma 1 | Piperonyl Butoxide | -6.8 | [7] |
| Aphis gossypii (Cotton aphid) | Sigma 2 | Piperonyl Butoxide | -5.5 | [7] |
| Aphis gossypii (Cotton aphid) | Sigma 1 | Tannins | -8.9 | [7] |
| Aphis gossypii (Cotton aphid) | Sigma 2 | Tannins | -8.4 | [7] |
| Helicoverpa armigera | Not Specified | Piperonyl Butoxide | Favorable docking energy (exact value not specified) | [3][4] |
| Lymantria lineolaris | Not Specified | Piperonyl Butoxide | Favorable docking energy (exact value not specified) | [3][4] |
| Manduca sexta | Not Specified | Piperonyl Butoxide | Favorable docking energy (exact value not specified) | [3][4] |
| Anopheles gambiae | Epsilon 2 | Usnic Acid (neutral) | Not specified, but negative binding energies reported | [8] |
| Anopheles gambiae | Epsilon 2 | Usnic Acid (anionic) | Not specified, but negative binding energies reported | [8] |
| Aedes aegypti | Epsilon 2 | Usnic Acid (neutral) | Not specified, but negative binding energies reported | [8] |
| Aedes aegypti | Epsilon 2 | Usnic Acid (anionic) | Not specified, but negative binding energies reported | [8] |
| Leptinotarsa decemlineata | Unclassified | Ethacrynic Acid | Favorable binding energy (exact value not specified) | [9] |
Note: The study on Plutella xylostella sigma-class GST confirmed strong interaction with this compound, driven by H-bond and hydrophobic interactions, but did not provide a specific docking score in the abstract.[10][11] Similarly, studies on Rhipicephalus (Boophilus) microplus and Anopheles gambiae GSTs provide detailed qualitative descriptions of GTX binding without reporting specific docking scores.[1][6]
Experimental Protocols for Molecular Docking
The following is a generalized workflow and protocol for conducting a comparative docking analysis of inhibitors with insect GSTs, synthesized from methodologies reported in the literature.[7][12][13][14][15][16][17][18]
Preparation of the Receptor (GST Protein)
-
Protein Structure Acquisition: Obtain the 3D structure of the target insect GST from the Protein Data Bank (PDB) or, if unavailable, generate a homology model using a suitable server like SWISS-MODEL with a template structure that has a high sequence identity.[7]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign charges (e.g., Kollman charges).
-
Repair any missing atoms or residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
This can be performed using software packages like AutoDockTools, Chimera, or Maestro (Schrödinger).[7][15]
-
Preparation of the Ligand (Inhibitor)
-
Ligand Structure Acquisition: Obtain the 3D structure of this compound and other inhibitors from databases like PubChem or ZINC.
-
Ligand Preparation:
-
Generate 3D coordinates if necessary.
-
Assign charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Minimize the energy of the ligand structure.
-
Software such as Open Babel or the ligand preparation modules within docking suites are used for this purpose.
-
Molecular Docking Simulation
-
Grid Box Generation: Define the active site of the GST. This is typically done by creating a grid box centered around the known binding site of the natural substrate (glutathione) or a co-crystallized inhibitor. The size of the grid box should be sufficient to accommodate the ligands being docked.[7]
-
Docking Algorithm: Employ a suitable docking algorithm. The Lamarckian Genetic Algorithm, as implemented in AutoDock, is a commonly used method.[12]
-
Docking Software: Commonly used software for molecular docking includes AutoDock Vina, GOLD, and Glide (Schrödinger).[7][10][15][16][17]
-
Execution: Run the docking simulation. The software will generate multiple possible binding poses for each ligand within the defined active site and calculate a docking score or binding energy for each pose.
Analysis of Results
-
Pose Selection: The best binding pose is typically the one with the lowest docking score (most negative value).
-
Interaction Analysis: Visualize the best-docked pose to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: Compare the docking scores and binding interactions of this compound with those of other inhibitors across the different insect GSTs to assess its relative potency and spectrum of activity.
Visualizing the Docking Workflow
The following diagrams illustrate the key steps in a typical molecular docking study.
Caption: A generalized workflow for in silico molecular docking analysis.
Caption: Logical relationship of GST inhibition by this compound.
Conclusion
The available docking data, while not exhaustive, consistently supports the role of this compound as a potent inhibitor of insect GSTs. Its ability to interact with the active sites of GSTs from diverse insect orders suggests its potential as a broad-spectrum synergist. Further comparative docking studies, ideally using a standardized protocol across a wider range of insect GSTs, would be invaluable for the rational design of more effective and species-targeted insecticide formulations. The methodologies and workflows outlined in this guide provide a framework for researchers to conduct such comparative analyses, contributing to the ongoing efforts to manage insecticide resistance in pest populations.
References
- 1. Structure of an insect delta-class glutathione S-transferase from a DDT-resistant strain of the malaria vector Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and Target-Site Mechanisms Combine to Confer Strong DDT Resistance in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Modeling of Insect Glutathione S-Transferases [ijcaonline.org]
- 4. ijcaonline.org [ijcaonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular screening of insecticides with sigma glutathione S-transferases (GST) in cotton aphid Aphis gossypii using docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Structural and Functional Characterization of One Unclassified Glutathione S-Transferase in Xenobiotic Adaptation of Leptinotarsa decemlineata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Key Residues Associated with the Interaction between Plutella xylostella Sigma-Class Glutathione S-Transferase and the Inhibitor S-Hexyl Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijarbs.com [ijarbs.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pure.bond.edu.au [pure.bond.edu.au]
A Comparative Guide to Glutathione S-Transferase Inhibitors: S-Hexylglutathione vs. Covalent Agents
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of enzyme inhibition is paramount for the rational design of therapeutic agents. This guide provides a detailed comparison of the inhibition profile of S-Hexylglutathione, a competitive inhibitor of Glutathione (B108866) S-Transferases (GSTs), with that of prominent covalent inhibitors targeting the same enzyme family.
Glutathione S-Transferases are a superfamily of detoxification enzymes that play a crucial role in cellular defense against xenobiotics and oxidative stress. Their overexpression is often associated with drug resistance in cancer, making them a key target for inhibitor development. Inhibitors of GSTs can be broadly classified by their mechanism of action, with reversible, competitive inhibitors like this compound and irreversible, covalent inhibitors representing two distinct and important classes.
Executive Summary
This guide reveals that this compound (S-HG) is a non-covalent, competitive inhibitor of Glutathione S-Transferase. Its mechanism fundamentally differs from covalent inhibitors, which form a stable, long-lasting bond with the enzyme. This comparison will delve into the inhibition profiles of S-HG and three well-characterized covalent GST inhibitors: Ethacrynic acid , 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) , and 2-Chloro-5-nitrobenzenesulfonamide (CNBSF) .
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and quantitative data for this compound and the selected covalent inhibitors.
Table 1: General Inhibition Profile
| Inhibitor | Class | Mechanism of Action | Target Site | Reversibility |
| This compound | Glutathione Analogue | Competitive, Non-covalent | G-site (Glutathione binding site) | Reversible |
| Ethacrynic Acid | Diuretic Drug | Mixed (Reversible and Covalent) | H-site (Hydrophobic substrate binding site) and Cysteine residues | Reversible and Irreversible |
| NBDHEX | Nitrobenzoxadiazole Derivative | Mechanism-based, Covalent | H-site initially, forms a tight-binding conjugate | Irreversible |
| CNBSF | Sulfonyl Fluoride Derivative | Mechanism-based, Covalent | H-site initially, then covalently modifies Tyr108 | Irreversible |
Table 2: Quantitative Inhibition Data
| Inhibitor | Target GST Isoform(s) | IC50 | Ki | k_inact / K_I |
| This compound | GSTP1-1 (wild-type) | - | 1.27 µM (Kd)[1] | Not Applicable |
| GSTA1-1, GSTM1-1, GSTP1-1 | - | - | Not Applicable | |
| Ethacrynic Acid | GSTA (alpha-class) | 4.6 - 6.0 µM[2][3] | 11.5 µM (for GST-pi)[4] | - |
| GSTM (mu-class) | 0.3 - 1.9 µM[2][3] | - | - | |
| GSTP (pi-class) | 3.3 - 4.8 µM[2][3] | - | - | |
| NBDHEX | GSTP1-1 | 0.5 - 1.0 µM[5] | - | - |
| MCF-7/ADR cells | LC50 of 4.5 µM[6] | - | - | |
| CNBSF | Cytosolic GSTs | - | - | - |
Note: The distinction between IC50, Ki, and k_inact/KI is crucial. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. Ki is the dissociation constant for a reversible inhibitor, representing its binding affinity. k_inact/KI is the second-order rate constant for an irreversible inhibitor, reflecting its inactivation efficiency.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the mechanisms of action for both non-covalent and covalent inhibition of GST.
Figure 1. Mechanism of competitive inhibition of GST by this compound.
Figure 2. Mechanism-based covalent inhibition of GST (example: CNBSF).
Experimental Protocols
Accurate characterization of inhibitor potency requires specific experimental designs. Below are detailed methodologies for key experiments.
Protocol 1: Competitive Inhibition Assay (for this compound)
This assay determines the inhibition constant (Ki) of a reversible, competitive inhibitor.
1. Materials:
-
Purified GST enzyme
-
This compound (inhibitor) stock solution
-
Glutathione (GSH) stock solution
-
1-chloro-2,4-dinitrobenzene (CDNB) stock solution
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.5
2. Procedure:
-
Enzyme Activity Measurement: The standard assay measures the conjugation of GSH to CDNB, which results in an increase in absorbance at 340 nm.
-
Varying Substrate and Inhibitor Concentrations: A series of experiments are performed with varying concentrations of the substrate (GSH) and a fixed concentration of the inhibitor (this compound). This is repeated for several inhibitor concentrations.
-
Data Acquisition: The initial reaction rates are measured using a spectrophotometer.
-
Data Analysis: The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis. The Ki value can be determined from the slopes of these lines.
Protocol 2: Time-Dependent Inhibition Assay (for Covalent Inhibitors)
This assay is used to determine the kinetic parameters (k_inact and K_I) of an irreversible inhibitor.
1. Materials:
-
Purified GST enzyme
-
Covalent inhibitor (e.g., CNBSF) stock solution
-
GSH stock solution
-
CDNB stock solution
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4
2. Procedure:
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the covalent inhibitor for different periods.
-
Reaction Initiation: At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into the assay mixture containing GSH and CDNB to initiate the reaction. The dilution step is crucial to prevent further inhibition during the activity measurement.
-
Data Acquisition: The residual enzyme activity is measured by monitoring the rate of product formation at 340 nm.
-
Data Analysis: The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural log of the percentage of remaining activity against the pre-incubation time. The values of k_obs are then plotted against the inhibitor concentration. This plot should yield a hyperbolic curve that can be fitted to the Michaelis-Menten equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).
Protocol 3: Wash-out Experiment for Determining Reversibility
This experiment confirms the irreversible nature of covalent inhibition.
1. Materials:
-
Purified GST enzyme
-
Covalent inhibitor
-
This compound (as a reversible control)
-
Dialysis or gel filtration materials
-
Assay Buffer
2. Procedure:
-
Inhibition: The enzyme is incubated with a high concentration of the covalent inhibitor (and separately with this compound) to achieve significant inhibition.
-
Removal of Unbound Inhibitor: The enzyme-inhibitor mixture is subjected to dialysis or gel filtration to remove any unbound inhibitor.
-
Activity Measurement: The activity of the enzyme is measured before and after the removal of the unbound inhibitor.
-
Data Analysis: For a reversible inhibitor like this compound, enzyme activity should be restored after the wash-out step. For an irreversible covalent inhibitor, the activity will not be restored, confirming the formation of a stable covalent bond.
Conclusion
The inhibition profiles of this compound and covalent inhibitors of Glutathione S-Transferase are fundamentally distinct. This compound acts as a classic competitive inhibitor, reversibly binding to the active site and competing with the natural substrate, glutathione. In contrast, covalent inhibitors like Ethacrynic acid, NBDHEX, and CNBSF undergo a chemical reaction with the enzyme, leading to a long-lasting, often irreversible, inactivation.
The choice between developing a non-covalent or a covalent inhibitor depends on the therapeutic goal. Covalent inhibitors can offer the advantage of prolonged target engagement and may be effective against drug-resistant targets. However, they also carry a higher risk of off-target effects and immunogenicity. Non-covalent inhibitors, while typically having a shorter duration of action, often possess a better safety profile. A thorough understanding of the kinetic and mechanistic details of inhibition, as outlined in this guide, is essential for making informed decisions in the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of S-Hexylglutathione's effect on different cancer cell lines.
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncology drug development, the strategic targeting of specific cellular pathways is paramount. S-Hexylglutathione (SHG), a synthetic derivative of the endogenous antioxidant glutathione (B108866), has emerged as a noteworthy inhibitor of Glutathione S-transferases (GSTs). These enzymes are frequently overexpressed in a variety of cancer cells, contributing to therapeutic resistance. This guide provides a comprehensive quantitative analysis of SHG's effects on different cancer cell lines, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Effects of S-Alkylglutathione Derivatives on Cancer Cell Viability
Direct quantitative data on the cytotoxic and apoptotic effects of this compound on a wide range of cancer cell lines is limited in publicly available literature. However, studies on closely related S-alkylglutathione derivatives and other GST inhibitors provide valuable insights into their potential anti-cancer activities. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) for cell viability, providing a comparative perspective.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| S-acetyl-glutathione | Daudi (Burkitt's lymphoma) | Induces significant apoptosis | [1] |
| S-acetyl-glutathione | Raji (Burkitt's lymphoma) | Induces significant apoptosis | [1] |
| S-acetyl-glutathione | Jurkat (T-cell leukemia) | Induces significant apoptosis | [1] |
| GSTP siRNA (NDT-05-1040) | Calu-6 (Lung adenocarcinoma) | 0.1 nmol/L | [2] |
| GSTP siRNA (NDT-05-1040) | A549 (Lung adenocarcinoma) | Cytotoxic at 0.08, 0.4, 2, 10 nmol/L | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols for key assays used to evaluate the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).[3]
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat with the test compound as described for the cell viability assay.
-
Cell Harvesting: Collect the cells by centrifugation.[4]
-
Washing: Wash the cells once with cold 1X PBS.[4]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[4]
Glutathione S-Transferase (GST) Inhibition Assay
This assay measures the enzymatic activity of GST, which is inhibited by compounds like this compound.
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing PBS (pH 6.5), 100 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), and 100 mM reduced glutathione (GSH).[5]
-
Assay Initiation: In a UV-transparent 96-well plate, add the sample containing GST to the reaction mixture.[6]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader. The rate of increase is proportional to GST activity.[5][6]
Signaling Pathways and Experimental Workflows
The anti-cancer effects of GST inhibitors like this compound are often mediated through the modulation of key signaling pathways.
JNK Signaling Pathway in Apoptosis
Glutathione S-transferase P1-1 (GSTP1-1) is known to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[7] Inhibition of GSTP1-1 by compounds such as this compound can lead to the dissociation of the GSTP1-1/JNK complex, thereby activating the JNK-mediated apoptotic cascade.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione <em>S</em>-transferase inhibitor displays robust efficacy in lung cancer models | BioWorld [bioworld.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. bmrservice.com [bmrservice.com]
- 7. researchgate.net [researchgate.net]
A Side-by-Side Comparison of S-Hexylglutathione and Glutathione Sulphonate on Glutathione S-Transferase (GST) Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of S-Hexylglutathione and glutathione (B108866) sulphonate on the stability of Glutathione S-transferase (GST), a key enzyme in cellular detoxification. The information presented is supported by experimental findings to aid in the selection of appropriate compounds for GST-related research and drug development.
Introduction to GST and its Modulation
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for the detoxification of a wide array of xenobiotic and endogenous compounds. They catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and easier to excrete. Given their central role in cellular defense, modulating GST activity and stability is a significant area of interest in pharmacology and toxicology. This compound and glutathione sulphonate are two glutathione analogues known to interact with and inhibit GST, but their comparative effects on the enzyme's stability are of particular interest for understanding their mechanism of action and potential therapeutic applications.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the known effects of this compound and glutathione sulphonate on the stability of GST. Quantitative data from thermal shift assays are provided for this compound. For glutathione sulphonate, the stabilizing effect has been described qualitatively, as specific quantitative thermal stability data was not available in the reviewed literature.
| Parameter | This compound | Glutathione Sulphonate | Reference |
| Effect on GST Stability | Stabilizing | Stabilizing | [1] |
| Thermal Shift (ΔTm) | Induces a significant, concentration-dependent increase in the melting temperature (Tm) of GST. For example, a thermal shift of up to approximately 1.8°C has been observed. | Exerts a stabilizing effect against urea-induced unfolding of GST. Specific ΔTm values from thermal shift assays are not readily available in the literature. | [1] |
| Mechanism of Interaction | Binds to both the G-site (glutathione binding site) and the H-site (hydrophobic substrate binding site) of GST, acting as a competitive inhibitor. | Binds to the G-site of GST. | [1] |
| Inhibition of GST Activity | Known inhibitor of various GST isoenzymes. | Known inhibitor of GST. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
GST Stability Analysis by Urea-Induced Unfolding and Tryptophan Fluorescence
This method assesses the conformational stability of GST in the presence of a chemical denaturant, urea (B33335). The unfolding process is monitored by changes in the intrinsic fluorescence of tryptophan residues within the protein.
-
Materials:
-
Purified GST enzyme
-
This compound
-
Glutathione sulphonate
-
Urea (high purity)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of purified GST in the phosphate buffer.
-
Prepare a series of unfolding buffers containing increasing concentrations of urea (e.g., 0 to 8 M) in the phosphate buffer.
-
For each experimental condition, prepare separate sets of unfolding buffers containing a fixed concentration of either this compound or glutathione sulphonate. A control set without any ligand should also be prepared.
-
Incubate a fixed amount of GST with each of the unfolding buffers (with and without ligands) at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Measure the tryptophan fluorescence emission spectra of each sample. The excitation wavelength is typically set at 295 nm to selectively excite tryptophan residues, and the emission is scanned from 310 to 400 nm.
-
Determine the wavelength of maximum fluorescence emission (λmax) for each sample. A red shift (increase in λmax) indicates the exposure of tryptophan residues to the aqueous solvent, signifying protein unfolding.
-
Plot the change in λmax as a function of urea concentration to generate unfolding curves.
-
Analyze the unfolding curves to determine the midpoint of the transition (Cm), which represents the urea concentration at which 50% of the protein is unfolded. An increase in Cm in the presence of a ligand indicates a stabilizing effect.
-
GST Thermal Stability Analysis by Differential Scanning Fluorimetry (Thermal Shift Assay)
This high-throughput method measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
-
Materials:
-
Purified GST enzyme
-
This compound
-
Glutathione sulphonate
-
SYPRO Orange dye (or similar fluorescent dye)
-
HEPES buffer (e.g., 50 mM, pH 7.5)
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp
-
-
Procedure:
-
Prepare a stock solution of purified GST in the HEPES buffer.
-
Prepare serial dilutions of this compound and glutathione sulphonate in the same buffer.
-
In a 96-well PCR plate, prepare reaction mixtures containing a fixed concentration of GST, SYPRO Orange dye, and varying concentrations of either this compound or glutathione sulphonate. Include a control with no ligand.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to perform a thermal ramp, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute). Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the resulting fluorescence curve, which corresponds to the temperature at which 50% of the protein is unfolded.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (GST alone) from the Tm of the samples containing the ligands. A positive ΔTm indicates stabilization.
-
GST Activity Assay (CDNB Assay)
This is a standard spectrophotometric assay to measure the catalytic activity of GST.
-
Materials:
-
GST enzyme source (e.g., purified enzyme, cell lysate)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, GSH, and CDNB.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the GST enzyme source to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
The rate of the reaction is proportional to the GST activity and can be calculated using the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).
-
Mandatory Visualizations
Experimental Workflow for GST Stability Comparison
The following diagram illustrates the experimental workflow for comparing the stabilizing effects of this compound and glutathione sulphonate on GST using a thermal shift assay.
Caption: Workflow for comparing GST stability with different ligands.
Mechanism of GST Inhibition by Glutathione Analogues
The following diagram illustrates the general mechanism of competitive inhibition of GST by glutathione analogues like this compound and glutathione sulphonate, which bind to the active site of the enzyme.
References
- 1. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Molecular Dynamics Simulations of S-Hexylglutathione Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular dynamics (MD) simulation data with experimental results for the binding of S-Hexylglutathione (S-hexyl-GSH) to Glutathione (B108866) S-Transferase (GST), a key enzyme in cellular detoxification. Understanding the accuracy of MD simulations is crucial for their application in drug discovery and development. This guide outlines the methodologies for both computational and experimental approaches and presents the data in a clear, comparative format.
Comparing Simulation and Experiment: A Quantitative Look
The validation of MD simulations hinges on the comparison of computationally derived properties with experimentally measured values. Below is a summary of such a comparison. It is important to note that the presented MD simulation data is for S-hexyl-GSH binding to Rhipicephalus (Boophilus) microplus GST (RmGST)[1], while the experimental data was obtained for S-hexyl-GSH binding to a Tau class GST from Mangifera indica (MiGSTU)[2]. Although the specific GSTs differ, this comparison serves as a practical example of the validation process.
| Parameter | MD Simulation (MM/PBSA) | Experimental (Isothermal Titration Calorimetry) |
| Binding Affinity (Kd) | Not explicitly calculated | 7.8 µM[2] |
| Binding Enthalpy (ΔH) | Not explicitly calculated | -26.4 kcal mol-1[2] |
| Entropic Contribution (-TΔS) | Not explicitly calculated | 19.2 kcal mol-1[2] |
| Binding Mode | S-hexyl-GSH is flexible and occupies both the G-site and the H-site. The hexyl group protrudes into the H-site.[1] | Not directly determined |
Delving into the "How": Experimental and Computational Protocols
Accurate and reproducible data, whether from simulation or experiment, relies on well-defined protocols. The following sections detail the methodologies used to obtain the data presented above.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, enthalpy, and stoichiometry.
Methodology:
-
Sample Preparation: A mango glutathione S-transferase (MiGSTU) was purified and dialyzed against the ITC buffer. S-hexyl-GSH was dissolved in the same buffer.
-
ITC Experiment: The ITC experiments were performed using a MicroCal PEAQ-ITC instrument. The MiGSTU solution was placed in the sample cell, and the S-hexyl-GSH solution was loaded into the titration syringe.
-
Data Analysis: The raw ITC data, consisting of heat changes upon each injection of S-hexyl-GSH, was integrated and fitted to a one-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) were then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[2]
Molecular Dynamics Simulation Protocol
MD simulations provide an atomistic view of the dynamic process of ligand binding.
Methodology:
-
System Setup: The initial coordinates for the Rhipicephalus (Boophilus) microplus GST (RmGST) were modeled. S-hexyl-GSH was placed in the binding site. The complex was then solvated in a water box with ions to neutralize the system.
-
Simulation Parameters: The AMBER force field was used for the protein and ligand. The system was first minimized, then gradually heated to the target temperature, followed by equilibration under NVT and NPT ensembles.
-
Production Run: A 1000 ns production MD simulation was performed.
-
Analysis: The trajectory was analyzed to understand the conformational changes, interactions between the protein and ligand, and the overall stability of the complex. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were calculated to assess stability and flexibility.[1] The binding free energy can be estimated from the simulation trajectory using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for validating MD simulations with experimental data.
Caption: A typical workflow for a molecular dynamics simulation.
Caption: The relationship between key thermodynamic parameters in binding.
References
Comparative Transcriptomics of Glutathione S-Transferase (GST) Genes in Response to S-Hexylglutathione Treatment: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the comparative transcriptomic effects of S-Hexylglutathione (S-HG) on Glutathione (B108866) S-Transferase (GST) gene expression. While direct comparative transcriptomic studies on this specific interaction are not yet prevalent in published literature, this document outlines the experimental design, data presentation, and analytical workflows required to conduct such a research project. The methodologies described herein are based on established transcriptomic analysis protocols and the known biochemical role of S-HG as a GST inhibitor.
Introduction to GSTs and this compound
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification.[1] They catalyze the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and easier to excrete.[2] This function is vital in protecting cells from xenobiotics and oxidative stress.[2]
This compound is a well-characterized inhibitor of GSTs.[2][3] It acts as a synergist with certain insecticides by inhibiting the detoxification activity of GSTs in target organisms.[2] Understanding how S-HG affects the expression of the various GST genes is critical for elucidating its precise mechanism of action and for the development of novel therapeutic agents or more effective pest control strategies.
Hypothetical Experimental Design and Workflow
A comparative transcriptomic study would aim to elucidate the changes in the GST gene expression profile in a cellular or organismal model upon treatment with this compound.
References
- 1. Effect of glutathione, glutathione sulphonate and this compound on the conformational stability of class pi glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Evaluating S-Hexylglutathione's performance against a panel of known GST inhibitors.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-Hexylglutathione's performance against a panel of well-characterized Glutathione (B108866) S-Transferase (GST) inhibitors. The following sections detail the inhibitory potency, mechanism of action, and supporting experimental data for this compound, Ethacrynic acid, and NBDHEX.
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. Their overexpression in tumor cells is a known mechanism of multidrug resistance, making GST inhibitors a significant area of research for enhancing the efficacy of chemotherapy. This compound, a derivative of glutathione, acts as a competitive inhibitor of GSTs and is widely used in their purification by affinity chromatography. This guide evaluates its performance against other known inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and a selection of known GST inhibitors against key human GST isoforms are summarized below. The data is presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of their potency.
| Inhibitor | GSTA1-1 | GSTM1-1 | GSTP1-1 | Mechanism of Action |
| This compound | Data not available | Data not available | Data not available | Competitive inhibitor (substrate analog)[1] |
| Ethacrynic Acid | 4.6 - 6.0 µM (Kᵢ)[2] | 0.3 - 1.9 µM (Kᵢ)[2] | 3.3 - 4.8 µM (Kᵢ)[2] | Allosteric and competitive inhibitor[2][3] |
| NBDHEX | Data not available | Data not available | Potent Inhibitor | Suicide inhibitor |
| O⁶-benzylguanine | ~30 µM (IC₅₀)[4] | ~30 µM (IC₅₀)[4] | ~30 µM (IC₅₀)[4] | Not specified |
| Sulphasalazine | 34 µM (IC₅₀)[4] | 0.3 µM (IC₅₀)[4] | Data not available | Not specified |
| Indomethacin | Data not available | 30 µM (IC₅₀)[4] | Data not available | Not specified |
| Sulphinpyrazone | Data not available | Data not available | 66 µM (IC₅₀)[4] | Not specified |
Note: Kᵢ (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Lower values indicate higher potency. "Data not available" indicates that specific inhibitory values against that isoform were not found in the searched literature.
Experimental Protocols
The following is a detailed methodology for a standard in vitro GST inhibition assay, which can be used to evaluate the performance of this compound and other inhibitors.
GST Inhibition Assay Protocol (Spectrophotometric)
This protocol is based on the widely used assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Recombinant human GST isoforms (GSTA1-1, GSTM1-1, GSTP1-1)
-
This compound and other test inhibitors
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GSH (e.g., 100 mM) in potassium phosphate buffer.
-
Prepare a stock solution of CDNB (e.g., 50 mM) in ethanol.
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., water or DMSO).
-
-
Assay Reaction Mixture:
-
In each well of the 96-well plate, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
GSH (final concentration, e.g., 1 mM)
-
GST enzyme (final concentration will depend on the specific activity of the enzyme lot)
-
Inhibitor at various concentrations (or vehicle control)
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding CDNB (final concentration, e.g., 1 mM).
-
-
Measurement of Absorbance:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate (GSH or CDNB) while keeping the other constant, in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[5]
-
Visualizing Experimental and Logical Relationships
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutathione transferases by multidrug resistance chemomodulators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition Mechanism of S-Hexylglutathione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of enzyme inhibitors is paramount for accurate experimental design and the development of novel therapeutics. This guide provides a detailed comparison of S-Hexylglutathione (GTX) and other inhibitors of Glutathione (B108866) S-Transferase (GST), with a focus on elucidating its inhibition mechanism based on available experimental evidence.
The Role of this compound as a Competitive Inhibitor
This compound is an S-substituted derivative of glutathione where the thiol hydrogen is replaced by a hexyl group.[1] This structural modification allows it to be recognized by the active site of GST. Molecular modeling studies and kinetic analyses suggest that the glutathione moiety of GTX occupies the G-site (the glutathione binding site), while the hexyl chain extends into the adjacent hydrophobic H-site (the electrophilic substrate-binding site).[2] This dual occupancy of the active site directly competes with the binding of the natural substrate, glutathione, leading to competitive inhibition.[2]
Comparison of Inhibition Mechanisms
Enzyme inhibition is broadly classified into three reversible types: competitive, non-competitive, and uncompetitive. The key distinctions lie in how the inhibitor interacts with the enzyme and its substrate.
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | Unchanged | Increases |
| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Decreases | Unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |
| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. | Decreases | Increases or Decreases |
Table 1: Comparison of different types of reversible enzyme inhibition and their effects on kinetic parameters.
Experimental Data: this compound vs. Non-Competitive Inhibitors
| Inhibitor | Target GST Isoform | Inhibition Type | Ki (µM) | Reference |
| This compound | Various | Competitive (vs. GSH) | - | [1] |
| Ethacrynic Acid | Various | Non-competitive/Mixed | Varies | [3] |
| Ellagic Acid | GSTA1-1, M1-1, P1-1 | Mixed | 0.04-6 | [4] |
| Curcumin | GSTA1-1, M1-1, P1-1 | Mixed | 0.04-6 | [4] |
| Inorganic Anions (e.g., SCN-) | Insect and Rat GSTs | Non-competitive/Partially Non-competitive | 0.3-6 (mM) | [5] |
Table 2: Comparative inhibitory characteristics of this compound and other GST inhibitors.
Experimental Protocols for Determining Inhibition Mechanism
To definitively determine the inhibition mechanism of a compound like this compound, a series of enzyme kinetic assays are required.
Protocol: Enzyme Inhibition Assay for GST
-
Materials:
-
Purified Glutathione S-Transferase (specific isoform)
-
Glutathione (GSH) solution of known concentration
-
Electrophilic substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) solution of known concentration
-
This compound (or other inhibitor) solutions of varying concentrations
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a series of reaction mixtures in cuvettes or a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of GST, and varying concentrations of the electrophilic substrate (CDNB).
-
For the inhibited reactions, add a fixed concentration of this compound to a set of reaction mixtures. Repeat this for several different fixed concentrations of the inhibitor.
-
Initiate the reaction by adding a fixed concentration of GSH to all wells.
-
Immediately measure the rate of the reaction by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of the GS-CDNB conjugate.
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [Inhibitor]) from the data.
-
Analyze the changes in the apparent Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition as outlined in Table 1.
-
Visualizing Inhibition Mechanisms
The following diagrams illustrate the different modes of enzyme inhibition.
Caption: Competitive Inhibition Pathway.
Caption: Non-Competitive Inhibition Pathway.
Logical Workflow for Determining Inhibition Type
Caption: Workflow for Inhibition Mechanism Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Observing How Glutathione and S-Hexyl Glutathione Bind to Glutathione S-Transferase from Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition by inorganic anions of glutathione S-transferases from insect and mammalian sources - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S-Hexylglutathione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. S-Hexylglutathione, a competitive inhibitor of glutathione (B108866) S-transferase, requires careful consideration for its disposal. While some safety data sheets (SDS) may classify it as a non-hazardous substance, institutional and regulatory guidelines often necessitate treating all chemical waste with a high degree of caution.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including eye shields and gloves. In the event of accidental contact, wash the affected skin area with soap and plenty of water. If inhaled, move the individual to fresh air. For eye contact, flush with water as a precaution. Should the substance be ingested, rinse the mouth with water.[1] Always consult a physician and have the SDS available in case of exposure.[1]
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound, like most laboratory chemicals, is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] Therefore, it is imperative to follow your institution's specific hazardous waste program, managed by the Environmental Health and Safety (EHS) office.[2]
-
Waste Characterization : The first step is to determine if the this compound waste is considered hazardous. While the SDS may state it is not a hazardous mixture, it is crucial to consider any potential contamination with other hazardous substances.[1] As a best practice, many institutions recommend treating all chemical waste as hazardous until confirmed otherwise by EHS.[3]
-
Containerization :
-
Solid Waste : Collect chemically contaminated solid waste, such as absorbent paper, gloves, and benchcoats, in a clear plastic bag.[4] The contents of the bag must be visually inspectable.[4] Seal the bag securely.
-
Liquid Waste : Unused this compound solutions or rinsate should be collected in a compatible, leak-proof container with a screw-on cap.[4][5] Do not use corks or parafilm to seal the container.[4]
-
Empty Containers : An empty container that held this compound should be triple-rinsed with a suitable solvent.[3][5] The rinsate must be collected and treated as hazardous waste.[3][5] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface any chemical labels.[3]
-
-
Labeling : All waste containers must be accurately labeled with a hazardous waste tag provided by your EHS office.[2][3] The label must include:
-
The full chemical name, "this compound," and the names of any other chemicals in a mixture.[2] Abbreviations are not permitted.[2]
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (building and room number).
-
The name and contact information of the Principal Investigator.[2]
-
The words "Hazardous Waste."[2]
-
-
Storage :
-
Disposal Request : Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), submit a hazardous waste collection request to your EHS office.[4] Do not dispose of this compound down the drain or in the regular trash.[2][6]
Quantitative Disposal Guidelines Summary
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited without written permission from EHS. | [2] |
| Trash Disposal | Prohibited for chemical waste. | [2][6] |
| Container Type | Leak-proof with a screw-on cap. | [4] |
| Secondary Containment | Must hold 110% of the primary container's volume. | [4] |
| Maximum Accumulation Time | Typically 90 days, but check with your institution. | [4] |
| Maximum Accumulation Quantity | Typically up to 55 gallons before requiring collection within three days. | [4] |
Experimental Workflow: this compound Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling S-Hexylglutathione
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling S-Hexylglutathione. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract.[1] The following personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[1][2] |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Required when handling powder to avoid inhalation of dust.[2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1] |
Safe Handling and Operational Plan
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
2.1. Engineering Controls
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
2.2. Procedural Steps for Handling
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste containers and spill kits.
-
Weighing :
-
Perform weighing operations within a fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use a spatula to transfer the powder. Avoid scooping actions that could generate dust.
-
-
Dissolving :
-
General Handling :
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, contain and collect the material safely.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect : Wear all required PPE, including respiratory protection.
-
Contain : Prevent the spread of the powder. Avoid raising dust.[1]
-
Collect :
-
For solid spills, gently sweep or scoop the material into a designated waste container.[1]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels) in a clearly labeled, sealed container for hazardous chemical waste.[1][5]
-
Liquid Waste : Collect solutions of this compound and contaminated solvents in a separate, labeled container for hazardous liquid chemical waste. Do not pour down the drain.[1]
-
Sharps : Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.[5]
Table 2: Disposal Guidelines for this compound
| Waste Type | Container | Disposal Method |
| Unused Solid | Labeled, sealed hazardous waste container. | Professional disposal by a licensed chemical waste management company.[4] |
| Contaminated Labware | Labeled, sealed hazardous waste container. | Professional disposal. |
| Liquid Solutions | Labeled, sealed hazardous liquid waste container. | Professional disposal. |
4.2. Final Disposal
-
Arrange for a licensed chemical waste management company to collect and dispose of the waste.[4]
-
The preferred method of disposal for this type of chemical waste is controlled incineration.[4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
